molecular formula C10H11FN2O3 B1466189 2-Fluoro-N-isopropyl-4-nitrobenzamide CAS No. 927209-10-7

2-Fluoro-N-isopropyl-4-nitrobenzamide

Cat. No.: B1466189
CAS No.: 927209-10-7
M. Wt: 226.2 g/mol
InChI Key: GGQMFEGCXQBIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-isopropyl-4-nitrobenzamide is a specialized benzamide derivative designed for use as a key chemical intermediate in advanced research and development. This compound integrates a fluorine atom and a nitro group on the benzamide ring system, alongside an N-isopropyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research application lies in solid-phase peptide synthesis (SPPS), where it can serve as a protected or activated building block for incorporating non-proteinogenic amino acid analogs into peptide chains . The structural features of this benzamide are engineered to influence the pharmacokinetic properties and binding affinity of novel bioactive molecules. The fluorine atom can be utilized to modulate electron distribution and metabolic stability, while the nitro group offers a versatile handle for further synthetic elaboration through reduction to an amine or other functional group transformations . Researchers employ this compound in the exploration of new therapeutic agents, particularly in the synthesis of peptide-lipid conjugates and other complex biomolecules as evidenced in patent literature . Handling should be conducted by qualified personnel in a chemical fume hood, utilizing appropriate personal protective equipment such as lab coats, chemical-resistant gloves, and safety goggles . This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-fluoro-4-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMFEGCXQBIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and operational profile of 2-Fluoro-N-isopropyl-4-nitrobenzamide .

Executive Summary

This compound (CAS: 927209-10-7) is a specialized aromatic amide intermediate. While structurally analogous to the key Enzalutamide precursor (2-Fluoro-N-methyl-4-nitrobenzamide), the presence of the N-isopropyl moiety imparts distinct lipophilicity and steric characteristics.

In drug development, this compound serves two primary critical functions:

  • Impurity Reference Standard: It is a potential process impurity in the synthesis of androgen receptor antagonists when isopropyl acetate is used as a solvent or when isopropylamine contaminants are present in methylamine reagents.

  • SAR Building Block: It functions as a scaffold for Structure-Activity Relationship (SAR) studies, probing the steric tolerance of the amide binding pocket in target proteins.

This guide synthesizes the physicochemical data, synthetic pathways, and handling protocols required for the rigorous characterization of this molecule.

Chemical Identity & Structural Analysis[1][2]

The molecule features a benzamide core substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the amide. The N-isopropyl group introduces steric bulk and increases lipophilicity compared to its methyl analog.

PropertyDetail
Chemical Name This compound
CAS Number 927209-10-7
Molecular Formula C₁₀H₁₁FN₂O₃
Molecular Weight 226.21 g/mol
SMILES CC(C)NC(=O)C1=C(F)C=C(C=C1)[O-]
InChI Key ORCGMGUNVGVHDN-UHFFFAOYSA-N (Analog based)
Structural Class Halogenated Nitrobenzamide
Electronic & Steric Effects
  • Fluorine Effect (Ortho): The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the amide proton and making the carbonyl carbon more electrophilic. However, it also provides steric protection against hydrolysis.

  • Nitro Group (Para): The nitro group at C4 is a strong electron-withdrawing group (EWG) via both induction and resonance. This significantly deactivates the ring towards electrophilic substitution but activates the C2-Fluorine bond for Nucleophilic Aromatic Substitution (SnAr) .

  • Isopropyl Group: Compared to a methyl group, the isopropyl moiety increases the LogP (lipophilicity) by approximately +0.8 to +1.0 units, altering solubility profiles in aqueous buffers and organic extraction layers.

Physicochemical Properties[3][4]

The following data represents a synthesis of experimental trends for benzamide analogs and calculated values derived from fragment contribution methods.

Solid-State & Solubility Profile
PropertyValue / RangeContext & Implication
Physical State Crystalline SolidTypically off-white to pale yellow needles or powder.
Melting Point 145°C – 165°C (Predicted)The N-methyl analog melts at 161-164°C. The bulkier isopropyl group may slightly disrupt crystal packing, potentially lowering the MP relative to the methyl analog.
Boiling Point ~390°C (at 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.
LogP (Octanol/Water) 1.9 – 2.2 Significantly more lipophilic than the N-methyl analog (LogP ~1.1). This impacts retention time in Reverse Phase HPLC (elutes later).
pKa (Amide NH) ~14.5The amide proton is weakly acidic, but the electron-withdrawing F and NO₂ groups may lower this slightly compared to benzamide.
Solubility DMSO, DMF, Ethyl AcetateHighly soluble in polar aprotic solvents. Sparingly soluble in water (< 0.1 mg/mL).
Stability & Reactivity
  • Hydrolysis: Stable under neutral conditions. Slow hydrolysis to 2-fluoro-4-nitrobenzoic acid occurs under reflux with strong acid (6N HCl) or base (NaOH).

  • SnAr Lability: The Fluorine atom is activated. In the presence of strong nucleophiles (e.g., thiols, alkoxides) and heat, the fluorine can be displaced, which is a critical side-reaction pathway to monitor.

  • Photostability: Nitroaromatics are generally light-sensitive. Store in amber vials to prevent photo-degradation (formation of nitroso/azoxy species).

Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying this compound as an impurity in broader pharmaceutical processes.

Synthetic Pathway

The primary route involves the amidation of 2-fluoro-4-nitrobenzoyl chloride.

Reagents:

  • Precursor: 2-Fluoro-4-nitrobenzoic acid.[1]

  • Activation: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Amine: Isopropylamine (excess or with TEA base).

Process Logic Diagram (DOT)

The following diagram illustrates the synthesis flow and the specific node where this compound is generated, either as a target or an impurity.

SynthesisFlow Acid 2-Fluoro-4-nitrobenzoic Acid (Starting Material) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2 / Toluene Reflux Target N-Methyl Analog (Enzalutamide Precursor) Chloride->Target MeNH2 / EtOAc < 10°C Product 2-Fluoro-N-isopropyl- 4-nitrobenzamide (Target/Impurity) Chloride->Product iPr-NH2 (Side Reaction) MeNH2 Methylamine (Reagent) IsoNH2 Isopropylamine (Contaminant or Reagent) IsoNH2->Product Trace Impurity Source

Figure 1: Synthetic pathway distinguishing the N-methyl target from the N-isopropyl analog.

Analytical Protocols

To validate the identity and purity of this compound, the following multi-modal approach is recommended.

High-Performance Liquid Chromatography (HPLC)

Due to its aromatic nature and nitro group, the compound is UV-active.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The N-isopropyl analog will elute after the N-methyl analog and before the non-polar starting materials (like difluoronitrobenzene precursors) due to the intermediate lipophilicity of the isopropyl group.

NMR Spectroscopy Prediction
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (d, 1H, Amide NH): Broad doublet, exchangeable.

    • δ 8.20 – 8.00 (m, 2H): Aromatic protons H3 and H5 (deshielded by NO₂).

    • δ 7.80 (t, 1H): Aromatic proton H6 (coupling with F).

    • δ 4.10 (sept, 1H): Isopropyl CH (methine).

    • δ 1.18 (d, 6H): Isopropyl CH₃ (methyls).

  • ¹⁹F NMR: Single peak around -110 to -115 ppm , characteristic of fluoro-aromatics ortho to a carbonyl.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: [M+H]⁺ = 227.2 m/z .

  • Fragmentation: Loss of isopropyl group or nitro group may be observed in MS/MS.

Handling & Safety (EHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Use in a fume hood.
Specific Target Organ H335: May cause respiratory irritation.Avoid dust generation. Use local exhaust ventilation.

Storage:

  • Store at 2-8°C (Refrigerate).

  • Keep container tightly closed in a dry, well-ventilated place.

  • Protect from light and moisture.

References

  • PubChem Compound Summary. (2023). 2-Fluoro-N-methyl-4-nitrobenzamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization (WIPO). (2015). WO2015154730A1: Process for producing enzalutamide. (Describes the synthesis of the N-methyl analog and impurity profiles). Link

  • BLD Pharm. (2023). Product Analysis: this compound (CAS 927209-10-7).Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Nitrobenzamide Derivatives.Link

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-Fluoro-N-isopropyl-4-nitrobenzamide, a substituted benzamide of interest in medicinal and materials chemistry. We delve into its synthetic pathway, detailed spectroscopic characterization, and an in-depth analysis of its molecular structure and conformational preferences. By integrating theoretical principles with established experimental protocols, this document serves as a vital resource for researchers engaged in the design, synthesis, and analysis of novel aromatic compounds. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, providing a framework for empirical validation. The guide culminates in a discussion of the molecule's three-dimensional architecture, exploring the influence of intramolecular forces and substituent effects on its preferred conformation, supported by computational modeling principles.

Introduction and Scientific Context

N-substituted benzamides are a cornerstone scaffold in modern drug discovery and materials science. Their rigid, planar amide linkage, combined with the tunable electronic and steric properties of the aromatic ring, allows for precise modulation of molecular interactions. The specific compound of interest, this compound, incorporates several key functional groups that impart distinct physicochemical characteristics.

  • The Benzamide Core: Provides a rigid backbone and hydrogen bonding capabilities (donor N-H and acceptor C=O) crucial for molecular recognition at biological targets.

  • 2-Fluoro Substituent: The fluorine atom, positioned ortho to the amide, exerts a strong inductive electron-withdrawing effect and can influence the conformation of the amide side chain through steric and electronic repulsion. It may also participate in non-canonical hydrogen bonds or other dipole-dipole interactions.

  • 4-Nitro Substituent: As a powerful electron-withdrawing group, the nitro moiety significantly modulates the electronic landscape of the aromatic ring, influencing its reactivity and potential for π-π stacking interactions.

  • N-Isopropyl Group: This bulky alkyl substituent introduces steric hindrance that can restrict rotation around the C-N amide bond, favoring specific rotamers and influencing the molecule's overall shape and solubility.

Understanding the interplay of these features is paramount for predicting the molecule's behavior in different environments, from its solid-state packing to its binding affinity with a protein. This guide provides the foundational knowledge required for such an understanding.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a two-step process starting from 2-fluoro-4-nitrotoluene. The initial step involves the oxidation of the methyl group to a carboxylic acid, followed by amidation with isopropylamine.

Synthetic Workflow

The logical flow for the synthesis is outlined below. The first stage creates the necessary carboxylic acid precursor, which is then activated and coupled with the target amine.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B  KMnO₄, NaOH (aq), Δ   C 2-Fluoro-4-nitrobenzoic Acid D 2-Fluoro-4-nitrobenzoyl Chloride C->D  SOCl₂, DMF (cat.)   E This compound D->E  Isopropylamine, Et₃N  

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Fluoro-4-nitrobenzoic Acid [1][2]

  • Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), water (1 L), sodium hydroxide (10.0 g, 0.25 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (3.2 g, 0.01 mol).[2]

  • Oxidation: Heat the mixture to 85-95°C with vigorous stirring.[2]

  • Reagent Addition: Add potassium permanganate (KMnO₄) (approx. 80 g, 0.5 mol) portion-wise over 4-6 hours. The purple color of the permanganate will dissipate as it is consumed. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 2 with concentrated hydrochloric acid (HCl). A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product (typical yield: 70-75%).[2]

Part B: Synthesis of this compound

  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 2-fluoro-4-nitrobenzoic acid (18.5 g, 0.1 mol) in thionyl chloride (SOCl₂) (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Solvent Removal: Remove the excess thionyl chloride by rotary evaporation to obtain the crude 2-fluoro-4-nitrobenzoyl chloride as an oil or low-melting solid.

  • Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, 200 mL) and cool in an ice bath.

  • Amine Addition: In a separate flask, dissolve isopropylamine (11.8 g, 0.2 mol) and a non-nucleophilic base such as triethylamine (Et₃N) (15.2 g, 0.15 mol) in the same solvent (100 mL). Add this solution dropwise to the stirred acid chloride solution.

  • Final Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Purification: Wash the reaction mixture sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the chemical structure of the synthesized compound. The following sections detail the expected data from primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.[3]

Experimental Protocol: NMR [4]

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. A spectral width of 0-12 ppm is typical. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0-200 ppm) is required. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS at 0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3 - 8.5d1HAr-H (ortho to NO₂)Strong deshielding from adjacent nitro group.
~8.1 - 8.3dd1HAr-H (ortho to F)Deshielded by nitro group, coupling to two other aromatic protons.
~7.6 - 7.8t1HAr-H (ortho to Amide)Less deshielded, appears as a triplet due to coupling with adjacent protons.
~6.5 - 7.0br s1HN-HChemical shift is solvent-dependent; broad due to quadrupolar relaxation.
~4.2 - 4.4dsept1H-CH(CH₃)₂Coupled to the N-H proton (doublet) and the six methyl protons (septet).
~1.2 - 1.3d6H-CH(CH₃)₂Appears as a doublet due to coupling with the single methine proton.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~163 - 165C=O (Amide)Typical chemical shift for an amide carbonyl carbon.
~158 - 162 (d)C-FAromatic carbon directly bonded to fluorine; shows a large ¹JCF coupling.
~148 - 150C-NO₂Aromatic carbon bonded to the electron-withdrawing nitro group.
~135 - 140C-C(O)Quaternary aromatic carbon attached to the amide group.
~125 - 128Ar-CHAromatic methine carbons.
~115 - 120 (d)Ar-CHAromatic methine carbon ortho to fluorine; shows ²JCF coupling.
~42 - 44-CH(CH₃)₂Isopropyl methine carbon.
~22 - 24-CH(CH₃)₂Isopropyl methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: IR [4]

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum, typically over the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans to improve data quality.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, SharpN-H StretchSecondary Amide (-CONH-)
~3100 - 3000WeakC-H StretchAromatic
~2970 - 2870MediumC-H StretchAliphatic (Isopropyl)
~1680 - 1650StrongC=O Stretch (Amide I)Secondary Amide[6]
~1550 - 1530StrongAsymmetric NO₂ StretchNitro Group[7]
~1540 - 1520MediumN-H Bend (Amide II)Secondary Amide[6]
~1350 - 1330StrongSymmetric NO₂ StretchNitro Group[7]
~1250 - 1200StrongC-F StretchAryl-Fluoride
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS [4]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after GC/LC separation.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Data Analysis: Present the data as a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonRationale
~226[M]⁺Molecular Ion (C₁₀H₁₁FN₂O₃)
~211[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
~184[M - C₃H₆]⁺Loss of propene via McLafferty rearrangement.
~168[M - NO₂ - H₂O]⁺Loss of the nitro group and water.
~123[FC₆H₃CO]⁺Fragment corresponding to the 2-fluoro-benzoyl cation.

Molecular Structure and Conformation

The three-dimensional arrangement of atoms (conformation) in this compound is dictated by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

Solid-State Conformation

While a specific crystal structure for this exact molecule is not publicly available, analysis of related structures, such as other N-substituted benzamides, allows for an expert prediction of its solid-state features.[8] X-ray crystallography would be the definitive technique to determine these parameters empirically.

  • Amide Planarity: The amide group (-CONH-) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

  • Dihedral Angles: Two key dihedral angles define the overall conformation:

    • τ₁ (O=C-C_aryl-C_aryl): This angle describes the rotation of the amide group relative to the plane of the benzene ring. Steric clashes between the carbonyl oxygen/amide proton and the ortho-fluoro substituent will influence this angle.

    • τ₂ (C_aryl-C-N-C_isopropyl): This describes the rotation around the C-N amide bond. Due to the significant energy barrier, trans and cis conformers are possible, with the trans conformation (where the carbonyl oxygen and the isopropyl group are on opposite sides of the C-N bond) being overwhelmingly favored energetically.

  • Intramolecular Interactions: A weak intramolecular hydrogen bond between the N-H proton and the ortho-fluorine atom is possible, which could further stabilize a planar conformation.

  • Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets, a common motif for secondary amides.[8]

G cluster_0 Key Conformational Dihedral Angles mol A τ₁: O=C-C_aryl-C_aryl (Amide vs. Ring Plane) B τ₂: C_aryl-C-N-C_isopropyl (Amide C-N Bond Rotation)

Caption: Key dihedral angles defining the conformation of the molecule.

Solution-State Conformation and Dynamics

In solution, the molecule possesses more conformational freedom. NMR spectroscopy and computational modeling are powerful tools for probing these dynamics.

  • NMR Evidence: Variable-temperature NMR studies could reveal the energy barrier to rotation around the C-N amide bond. The presence of distinct conformers at low temperatures that coalesce at higher temperatures would provide direct evidence of restricted rotation. The magnitude of three-bond coupling constants (³J) can also provide conformational information via the Karplus equation.[9]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be employed to find the global minimum energy conformation. These models can accurately predict bond lengths, angles, and dihedral angles, corroborating experimental findings. Furthermore, DFT can map the potential energy surface for rotation around key bonds, quantifying the energy barriers between different conformers. Such studies on related fluoroamides have shown that solvent effects can significantly alter the relative stability of different conformers.[10]

Table 5: Predicted Key Structural Parameters (from computational models and analogous structures)

ParameterPredicted ValueSignificance
C=O Bond Length~1.23 ÅTypical double bond character.
C-N (Amide) Bond Length~1.34 ÅPartial double bond character due to resonance.
Dihedral Angle (τ₁)10-30°A non-planar arrangement is likely due to steric hindrance from the ortho-fluoro group.
Dihedral Angle (τ₂)~180°The trans amide conformation is strongly preferred.
N-H···F Distance~2.2 - 2.5 ÅSuggests a possible, albeit weak, intramolecular hydrogen bond.

Conclusion

This guide has provided a multi-faceted analysis of this compound, from its logical synthesis to its detailed structural and conformational properties. The combination of fluorine and nitro substituents on the benzamide scaffold creates a molecule with a unique electronic and steric profile. Spectroscopic predictions offer a clear roadmap for its empirical characterization. The conformational analysis highlights a preference for a trans-amide geometry, with rotation around the aryl-carbonyl bond being influenced by the ortho-fluoro substituent. The principles and protocols outlined herein equip researchers with the necessary tools to synthesize, verify, and understand the molecular architecture of this and related compounds, facilitating their future application in rational drug design and materials engineering.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2004). (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved February 14, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-N,N-dimethyl-4-nitrobenzamide. Retrieved February 14, 2026, from [Link]

  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol. Retrieved February 14, 2026, from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Conformational analysis in N-methylfluoroamides. A theoretical, NMR and IR investigation. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). kNN-MFA-guided 3D-QSAR on Some PDE4 Inhibitors of Benzylamine derivatives For Chronic Obstructive Pulmonary Disease. Available at: [Link]

  • Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved February 14, 2026, from [Link]

Sources

Solubility Profiling of 2-Fluoro-N-isopropyl-4-nitrobenzamide: Technical Protocols and Thermodynamic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of 2-Fluoro-N-isopropyl-4-nitrobenzamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

This compound (CAS: 927209-10-7 ) is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of second-generation androgen receptor antagonists such as Enzalutamide .

In process chemistry, the solubility profile of this intermediate dictates the efficiency of critical steps, including the Ullmann coupling reaction , nucleophilic substitutions, and final purification via recrystallization.[1] Despite its industrial significance, public solubility datasets for this specific isopropyl variant are limited compared to its methyl analogue.[1]

This guide provides a comprehensive framework for determining the solubility profile of this compound. It moves beyond simple data lookups to establish a self-validating experimental protocol and a thermodynamic modeling strategy (Apelblat/van’t Hoff) required for scalable process design.[1]

Compound Characterization & Physicochemical Basis[1][2][3][4]

Before initiating solubility screens, the solid-state properties of the compound must be baselined to prevent errors arising from polymorphic transitions during dissolution.

PropertySpecificationRelevance to Solubility
IUPAC Name 2-Fluoro-N-(propan-2-yl)-4-nitrobenzamideTarget Molecule
CAS Number 927209-10-7Unique Identifier
Molecular Weight ~226.21 g/mol Molar calculations
LogP (Predicted) ~1.8 – 2.2Indicates lipophilicity; predicts poor aqueous solubility.
H-Bond Donors 1 (Amide NH)Interaction with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (Nitro O, Amide O, F)Interaction with polar aprotic solvents (DMSO, DMF).[1]
Melting Point Experimental Determination Required (Est. >140°C)High

implies high crystal lattice energy, reducing solubility in non-polar solvents.[1]
Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and the functional groups present (Nitro = polar, Fluoro = electron-withdrawing, Isopropyl = lipophilic), the expected solubility hierarchy is:

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP).[1] Mechanism: Dipole-dipole interactions disrupt the crystal lattice efficiently.

  • Moderate Solubility: Polar Protic Solvents (Acetone, Ethyl Acetate, Methanol, Ethanol).[1][2] Mechanism: Solvation via Hydrogen bonding, though limited by the hydrophobic isopropyl group.[1]

  • Low Solubility: Non-polar Solvents (Toluene, Hexane, Heptane).[1] Mechanism: High lattice energy overcomes weak van der Waals interactions.[1]

Thermodynamic Modeling Framework

To transition from raw experimental data to a predictive process model, we utilize thermodynamic equations.[1] These allow you to interpolate solubility at any temperature within the design space.[1]

The Modified Apelblat Equation

This is the industry standard for correlating mole fraction solubility (


) with temperature (

) in organic solvents.[1]


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • A, B, C : Empirical parameters derived from regression analysis of your experimental data.

The van’t Hoff Equation

Used to determine the thermodynamic functions of solution (Enthalpy


, Entropy 

).[1]


  • Process Insight: If

    
     is positive (endothermic), solubility increases with temperature—critical for designing cooling crystallization  processes.[1]
    

Experimental Protocols (SOPs)

Protocol A: Solid-State Stability Check (Pre-requisite)

Objective: Ensure the starting material is a single polymorph.

  • DSC Analysis: Heat sample at 10°C/min from 30°C to 200°C. Look for a single sharp endotherm (melting event).[1] Multiple peaks indicate solvates or polymorphs.[1]

  • PXRD: Record a diffractogram to establish a fingerprint of the crystal form used.

Protocol B: Static Equilibrium Solubility (The "Gold Standard")

Objective: Generate high-accuracy thermodynamic solubility data.

  • Preparation: Add excess this compound solid to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the target temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Ensure solid phase remains present throughout.[1]

  • Sampling: Stop stirring and allow settling for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the nitro/benzamide chromophore).[1]

  • Calculation:

    
    
    (Where 
    
    
    
    is mass and
    
    
    is molecular weight for solvent (1) and solute (2))
Protocol C: Dynamic Solubility (Laser Monitoring)

Objective: High-throughput screening for solvent selection.

  • Setup: Place a known mass of solute and solvent in a reactor with a turbidity probe.

  • Heating: Ramp temperature at 0.5°C/min.

  • Detection: Record the temperature (

    
    ) where turbidity drops to baseline (complete dissolution).
    
  • Cooling: Ramp down to detect the metastable zone width (MSZW) and nucleation point (

    
    ).
    

Visualization of Workflows

Solubility Measurement Workflow

This diagram outlines the logical flow for determining solubility, ensuring data integrity through checkpoints.

SolubilityWorkflow Start Start: Pure Compound (CAS 927209-10-7) DSC Step 1: DSC/PXRD Check Polymorph Purity Start->DSC Decision1 Single Endotherm? DSC->Decision1 Recrystallize Recrystallize to Stable Form Decision1->Recrystallize No MethodSelect Select Method Decision1->MethodSelect Yes Recrystallize->DSC Static Method A: Static Equilibrium (High Accuracy) MethodSelect->Static Dynamic Method B: Dynamic/Turbidity (High Throughput) MethodSelect->Dynamic Equilibrate Equilibrate 24-48h @ Constant T Static->Equilibrate Ramp Temp Ramp 0.5°C/min Dynamic->Ramp Filter Syringe Filter (0.45µm) Isothermal Equilibrate->Filter HPLC HPLC-UV Quantitation Filter->HPLC Model Fit Data to Apelblat Equation HPLC->Model Detect Detect Clear Point (Dissolution T) Ramp->Detect Detect->Model

Caption: Logical workflow for validating solid-state form and selecting the appropriate solubility determination method.

Solvent Selection Decision Logic

How to use the solubility data for process development (Reaction vs. Purification).

SolventSelection Input Solubility Data Input Evaluate Evaluate Solubility (S) at Target T Input->Evaluate HighS High Solubility (>100 mg/mL) Evaluate->HighS ModS Moderate Solubility (10-100 mg/mL) Evaluate->ModS LowS Low Solubility (<10 mg/mL) Evaluate->LowS Reaction Reaction Solvent (Homogeneous) HighS->Reaction e.g., DMF, DMSO Cryst Crystallization Solvent (Cooling Mode) ModS->Cryst e.g., MeOH, EtOAc (High dS/dT) Anti Anti-Solvent (Drowning Out) LowS->Anti e.g., Heptane, Water

Caption: Decision tree for selecting solvents based on solubility thresholds for synthesis or purification.

Process Implications & Applications

Reaction Solvent Selection

For the synthesis of Enzalutamide derivatives, DMF or DMSO are often preferred because they dissolve the this compound intermediate completely, facilitating rapid kinetics in nucleophilic substitutions (e.g., reaction with isothiocyanates).

  • Caution: While solubility is high, removal of high-boiling solvents like DMSO can be energy-intensive.

Purification via Recrystallization

The moderate solubility predicted in Methanol or Ethanol suggests these are ideal candidates for cooling crystallization.[1]

  • Strategy: Dissolve at reflux (~65–78°C) and cool to 0°C.

  • Yield Optimization: If yield is low in pure ethanol, add Water or Heptane as an anti-solvent (see Diagram 5.[1]2) to drive precipitation.[1]

References

  • Synthesis of Enzalutamide Intermediates

    • Liu, J., et al. (2016).[1][4] "An improved and practical route for the synthesis of enzalutamide."[1][4][5][6] Chemical Papers. Link

    • Context: Describes the synthesis of the 2-fluoro-4-nitrobenzamide core and its deriv
  • Standard Solubility Measurement Protocols

    • Shake-Flask Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[1] Link

    • Context: The regulatory standard for static equilibrium solubility.[1]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

    • Context: Foundational text for the mathematical modeling of solubility curves.[1]

  • Physical Property Data (Analogous Compounds)

    • PubChem Compound Summary for 2-Fluoro-N-methyl-4-nitrobenzamide (Analog). Link

    • Context: Used for structural property estimation (LogP, H-bond counts)

Sources

An In-depth Technical Guide to the Key Hazards of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

GHS Hazard Classification: A Synthesis of Potential Risks

Based on an analysis of related chemical structures, 2-Fluoro-N-isopropyl-4-nitrobenzamide is anticipated to be classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary concerns revolve around its potential for acute toxicity, as well as skin, eye, and respiratory irritation.

The signal word for this compound is projected to be "Danger" or "Warning" depending on the final classification.[1][2]

Anticipated Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed.[1][3][4][5][6][7]

  • H311/H312: Toxic or Harmful in contact with skin.[1]

  • H331/H332: Toxic or Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][3][4]

The following Graphviz diagram illustrates the likely GHS pictograms associated with these hazards.

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms Skull Acute Toxicity (fatal or toxic) Exclamation Irritant (skin and eye) Skin Sensitizer Acute Toxicity (harmful) Respiratory Tract Irritant

Caption: Anticipated GHS Pictograms for this compound.

Toxicological Profile: Understanding the Health Risks

The primary health concerns associated with this compound are its potential for acute toxicity through multiple routes of exposure and its irritant properties.

Acute Toxicity

Data from analogous compounds suggest that this compound may be toxic or harmful if swallowed, inhaled, or in contact with skin.[1][8] The nitro and fluoro functional groups can contribute to metabolic toxicity and reactivity within biological systems.

Skin and Eye Irritation

The compound is expected to be a skin and eye irritant.[1][2][4] Direct contact can lead to redness, inflammation, and discomfort. Prolonged or repeated skin contact may lead to dermatitis.

Respiratory Irritation

Inhalation of dust or aerosols of this compound may cause irritation to the respiratory tract.[1][3][4] Symptoms can include coughing, shortness of breath, and a sore throat.

The following table summarizes the key toxicological hazards based on data from related compounds.

Hazard CategoryAnticipated EffectSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Toxic or Harmful if swallowed.[1][3][5][6][7][9]Category 3 or 4 classification is common for similar nitroaromatic compounds.[1][9]
Acute Dermal Toxicity Toxic or Harmful in contact with skin.[1]Category 3 classification has been noted for related substances.[1]
Acute Inhalation Toxicity Toxic or Harmful if inhaled.[1]Category 3 classification has been observed for similar compounds in dust/mist form.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Category 2 classification is consistently seen in related molecules.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Category 2 or 2A classification is common for this class of compounds.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Category 3 classification targeting the respiratory system is noted.[1][3]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A chemical fume hood is strongly recommended, especially when working with the solid form to minimize dust inhalation.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow Start Handling this compound EyeProtection Wear chemical safety goggles or a face shield. (Compliant with EN166 or OSHA 29 CFR 1910.133) Start->EyeProtection HandProtection Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use. Start->HandProtection BodyProtection Wear a lab coat, long pants, and closed-toe shoes. Start->BodyProtection RespiratoryProtection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated. Start->RespiratoryProtection Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. EyeProtection->Hygiene HandProtection->Hygiene BodyProtection->Hygiene RespiratoryProtection->Hygiene

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of an emergency.

First_Aid_Flowchart Exposure Exposure Occurs Assess Assess the situation and ensure your own safety. Exposure->Assess Inhalation Inhalation Assess->Inhalation SkinContact Skin Contact Assess->SkinContact EyeContact Eye Contact Assess->EyeContact Ingestion Ingestion Assess->Ingestion MoveToFreshAir Move the individual to fresh air. Inhalation->MoveToFreshAir WashSkin Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin RinseEyes Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth ArtificialRespiration If not breathing, give artificial respiration. Do not use mouth-to-mouth. MoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek immediate medical attention. Provide the SDS or this guide to the medical professional. ArtificialRespiration->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency First-Aid Procedures Flowchart.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Avoid breathing dust and contact with the substance.[2] Wear appropriate PPE as outlined in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[9]

Physical and Chemical Properties

While a complete set of physical and chemical data for this compound is not available, data from analogous compounds can provide some insight.

PropertyAnticipated Value/Observation
Physical State Solid.[1][10]
Appearance Light yellow.[1]
Odor Odorless.[1]
Melting Point 198 - 202 °C / 388.4 - 395.6 °F (for 4-Nitrobenzamide).[1]
Water Solubility Likely low, but the product may be water-soluble and could spread in water systems.[1]

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a thorough analysis of structurally related compounds provides a strong foundation for understanding its key hazards. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it to be acutely toxic, a skin and eye irritant, and a respiratory irritant. Adherence to the safe handling protocols, use of appropriate personal protective equipment, and preparedness for emergency situations as outlined in this guide are essential for mitigating risks and ensuring a safe laboratory environment.

References

  • PubChem. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. Retrieved from [Link]

  • Buehler. (2017, March 1). SAFETY DATA SHEET. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • YPF Quimica. (n.d.). normal pentano 80/20 - HAZARD IDENTIFICATION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist
Abstract

The strategic incorporation of fluorine into nitrobenzamide scaffolds offers a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive analysis of the profound electronic effects of fluorine substitution on nitrobenzamide derivatives. We will delve into the nuanced interplay of inductive and resonance effects, their impact on molecular properties, and the advanced analytical techniques used for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of novel therapeutics.

Introduction: The Strategic Imperative of Fluorine in Drug Design

Nitrobenzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The nitro group, a potent electron-withdrawing moiety, plays a crucial role in defining the chemical reactivity and therapeutic potential of these molecules.[1] The introduction of fluorine, the most electronegative element, into the nitrobenzamide framework introduces a layer of complexity and opportunity, allowing for the fine-tuning of a drug candidate's properties.[2][3]

The judicious placement of fluorine can profoundly influence a molecule's:

  • Electronic Profile: Altering acidity, basicity, and susceptibility to metabolic attack.[4]

  • Physicochemical Properties: Modulating lipophilicity, membrane permeability, and binding affinity.[5][6]

  • Pharmacokinetic Profile: Enhancing metabolic stability and bioavailability.[2][3]

This guide will provide a deep dive into the fundamental principles governing the electronic effects of fluorine on nitrobenzamide derivatives, offering a roadmap for leveraging these effects in the design of next-generation therapeutics.

The Duality of Fluorine's Electronic Influence: Induction vs. Resonance

The electronic impact of fluorine substitution on an aromatic ring is a delicate balance of two opposing forces: the powerful electron-withdrawing inductive effect (-I) and the weaker electron-donating resonance effect (+R or +M).

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma (σ) bond framework.[7][8] This effect deactivates the ring towards electrophilic aromatic substitution but, critically, enhances its susceptibility to nucleophilic aromatic substitution (SNAr).[9] The stabilization of the negatively charged Meisenheimer complex intermediate in SNAr reactions is a key consequence of fluorine's inductive prowess.[9]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[10] This donation of electron density is most pronounced at the ortho and para positions, making fluorine an ortho, para-director for electrophilic attack, despite its overall deactivating nature.[10]

The interplay of these effects is context-dependent and dictates the overall electronic character of the fluorinated nitrobenzamide. The presence of the strongly electron-withdrawing nitro group further complicates this dynamic, creating a highly electron-deficient aromatic system.

Synthesis of Fluorinated Nitrobenzamide Derivatives: A Methodological Overview

The synthesis of fluorinated nitrobenzamide derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

3.1. General Synthetic Strategies

A common approach involves the coupling of a fluorinated nitrobenzoic acid with a desired amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Another strategy involves the late-stage fluorination of a nitrobenzamide precursor. This can be more challenging but offers the advantage of introducing fluorine at a later step in the synthetic sequence.

A third approach is to start with a fluorinated nitroaniline and then perform a Sandmeyer-type reaction to introduce the amide functionality. For instance, 2-fluoro-4-nitrophenylamine can be converted to 2-fluoro-4-nitrobenzonitrile via diazotization and subsequent cyanation.[11]

3.2. Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of a fluorinated nitrobenzamide derivative.

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Purification Fluorinated Nitrobenzoic Acid Fluorinated Nitrobenzoic Acid Acyl Chloride Formation Acyl Chloride Formation Fluorinated Nitrobenzoic Acid->Acyl Chloride Formation SOCl2 or (COCl)2 Amine Amine Amide Bond Formation Amide Bond Formation Amine->Amide Bond Formation Acyl Chloride Formation->Amide Bond Formation Chromatography Chromatography Amide Bond Formation->Chromatography Final Product Final Product Chromatography->Final Product Fluorinated Nitrobenzamide

Caption: Generalized synthetic workflow for fluorinated nitrobenzamides.

Spectroscopic Characterization: Unveiling the Electronic Fingerprint

A combination of spectroscopic techniques is essential for elucidating the structural and electronic properties of fluorinated nitrobenzamide derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: This is a powerful and highly sensitive technique for characterizing organofluorine compounds.[12][13] The large chemical shift dispersion in ¹⁹F NMR provides detailed information about the electronic environment of the fluorine atom.[13][14] The chemical shifts of fluorine on an aromatic ring are influenced by the substitution pattern and the electronic nature of other substituents.[15]

¹H and ¹³C NMR: These techniques provide crucial information about the overall structure of the molecule. The chemical shifts of protons and carbons on the aromatic ring are sensitive to the electron-withdrawing effects of both the fluorine and nitro groups.

Nucleus Typical Chemical Shift Range (ppm) Information Gained
¹⁹F -100 to -160 (Aryl-F)Electronic environment of fluorine, coupling to neighboring protons.
¹H 7.0 - 9.0 (Aromatic)Substitution pattern, electronic deshielding.
¹³C 110 - 170 (Aromatic)Carbon framework, electronic effects on carbon atoms.
4.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the nitro (NO₂) group.[16] The strong electron-withdrawing nature of fluorine can influence the position of these bands.

The NO₂ group exhibits two prominent, strong absorption bands:

  • Asymmetric Stretch: Typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[16][17]

  • Symmetric Stretch: Usually appears in the 1360-1290 cm⁻¹ range.[16][17]

The presence of fluorine can cause a slight shift in these frequencies due to its inductive effect on the C-N bond and the overall electron density of the aromatic ring.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch 1550 - 1475Strong
Symmetric NO₂ Stretch 1360 - 1290Strong
C-F Stretch 1350 - 1100Strong
4.3. Experimental Protocols

Protocol 1: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated nitrobenzamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Set the transmitter frequency offset to the center of the expected ¹⁹F chemical shift range.

    • Use a calibrated 90° pulse.

    • Employ a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is correctly installed and aligned in the IR spectrometer.

  • Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the nitro and C-F groups.

Computational Chemistry: A Quantum Mechanical Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties of fluorinated nitrobenzamide derivatives.[18][19] These methods allow for the prediction of various parameters that are difficult to measure experimentally.

5.1. Key Computational Approaches
  • Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy for studying the electronic properties of molecules.[20]

  • Hartree-Fock (HF): A foundational ab initio method that provides a good starting point for more advanced calculations.[19]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats the core region of interest with quantum mechanics and the surrounding environment with classical molecular mechanics, useful for studying enzyme-ligand interactions.[19]

5.2. Predicted Electronic Properties

Computational methods can be used to calculate a range of electronic properties, including:

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecular surface, identifying regions of positive and negative potential that are important for intermolecular interactions.[7]

  • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

  • Natural Bond Orbital (NBO) Analysis: Provides information about charge delocalization and intramolecular interactions.

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Energy Single Point Energy Single Point Energy Frequency Calculation->Single Point Energy Obtain Electronic Properties MEP Analysis MEP Analysis Single Point Energy->MEP Analysis HOMO-LUMO Analysis HOMO-LUMO Analysis Single Point Energy->HOMO-LUMO Analysis NBO Analysis NBO Analysis Single Point Energy->NBO Analysis

Caption: A typical workflow for quantum chemical calculations.

Impact on Physicochemical Properties and Biological Activity

The electronic modifications induced by fluorine substitution have a direct and significant impact on the physicochemical properties and, consequently, the biological activity of nitrobenzamide derivatives.

6.1. Lipophilicity and Membrane Permeability

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2][3] This is a critical factor for drugs targeting intracellular proteins or the central nervous system.[3] The increased lipophilicity can also improve oral absorption.[2]

6.2. Acidity and Basicity (pKa)

The strong inductive effect of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[4] For instance, the acidity of an amide N-H proton can be increased by the presence of a fluorine atom on the aromatic ring. This modulation of pKa can have a profound effect on drug-receptor interactions and solubility.[5]

6.3. Metabolic Stability

Fluorine substitution can block sites of metabolic oxidation.[4] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.[2][3]

6.4. Case Study: Nitrobenzamides as Antimycobacterial Agents

Recent research has highlighted the potential of nitrobenzamide derivatives as potent antitubercular agents.[21][22] In some of these derivatives, the presence of a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the C-5 position of the nitrobenzamide core was found to be essential for excellent activity.[21] This underscores the importance of the electronic effects of fluorine in modulating the biological activity of these compounds.

Conclusion and Future Directions

The introduction of fluorine into the nitrobenzamide scaffold is a powerful and versatile strategy in modern drug discovery. The unique electronic properties of fluorine allow for the rational modulation of a molecule's physicochemical and pharmacokinetic profiles. A thorough understanding of the interplay between inductive and resonance effects, coupled with advanced analytical and computational characterization, is paramount for the successful design of novel fluorinated nitrobenzamide-based therapeutics.

Future research in this area will likely focus on the development of novel late-stage fluorination methods to streamline the synthesis of these compounds. Additionally, the continued application of advanced computational techniques will further refine our understanding of the complex structure-activity relationships, paving the way for the discovery of more potent and selective drug candidates.

References
  • Fluorine in drug discovery: Role, design and case studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg56DTpv_71_ARlg65d_I2GUBozPLUTV64IgvwtanGcXUdxlco1naaCieiKVfDzX072nfeUl7vUnjsGuBfYzCc-AAwfIt4xJlAR-4rJbjagC9h_ez2D0ufCe1PQmH4T7CFfbEoPJSoHV2dY_lN-iogomi8hlLG7_pWKXfpoAx_kFjduZQX3yU=]
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. [URL: https://www.benchchem.com/product/b5375]
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm8002195]
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00823]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/974]
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [URL: https://www.inhancetechnologies.
  • IR: nitro groups. [URL: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infred2.htm]
  • NMR | Fluorine Spectroscopy. [URL: https://www.oxinst.com/jp/products/benchtop-nmr-spectrometer/x-pulse/nmr-fluorine-spectroscopy]
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5375]
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [URL: https://chemistry.stackexchange.com/questions/186612/nuanced-behavior-of-fluorine-why-does-it-act-differently-with-benzene-compared]
  • Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. [URL: https://www.tandfonline.com/doi/full/10.1080/00268976.2016.1201416]
  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2 - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp04323b]
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S100703631830026X]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05118]
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition]
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [URL: https://www.mdpi.com/1420-3049/29/9/1944]
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.0c00827]
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072973/]
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=15102]
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [URL: https://www.mdpi.com/1420-3049/29/9/1944/htm]
  • Question: When fluorine (F) is attached to an aromatic ring. what will apply? Notes: - ED= Electron Donating - Chegg. [URL: https://www.chegg.
  • A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes - Benchchem. [URL: https://www.benchchem.com/product/b5375]
  • Application of 2-Nitrobenzamide in medicinal chemistry research. - Benchchem. [URL: https://www.benchchem.com/product/b5375]
  • Infrared Spectroscopy - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm]
  • Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of - Digital CSIC. [URL: https://digital.csic.es/handle/10261/259166]
  • Table of Characteristic IR Absorptions. [URL: https://www.wou.edu/chemistry/files/2018/04/IR-table.pdf]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.1c05118]
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. [URL: https://patents.google.
  • Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/229983935_Vibrational_spectroscopic_studies_and_DFT_calculations_of_4-fluoro-N-2-hydroxy-4-nitrophenylbenzamide]
  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. [URL: https://www.slideshare.net/pptx/nmr-spectroscopy-of-fluorine-19]
  • Quantum chemical calculations and their uses - Research, Society and Development. [URL: https://rsdjournal.org/index.php/rsd/article/view/15815]
  • Quantum Mechanical Calculations for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione - Benchchem. [URL: https://www.benchchem.com/product/b5375]
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-nitrobenzamide-derivatives-2-3-5-and-6-by-reaction-of-testosterone-1_fig1_323207797]
  • Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives - arXiv. [URL: https://arxiv.org/abs/2306.12448]
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. [URL: https://academicworks.cuny.edu/gc_etds/4614/]
  • A Study of Effects Unique Fluorine in Organic Reactions. [URL: https://www.ijert.org/a-study-of-effects-unique-fluorine-in-organic-reactions]
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17025297/]
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [URL: https://www.mdpi.com/1420-3049/28/16/6149]
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/19F-and-1H-quantitative-NMR-spectroscopic-analysis-Musah-Domin-G/8885b56570c9973273e03d4206e237375836a5c1]
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.net/abstract.php?article=MjI4]
  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9028972/]
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. [URL: https://www.mdpi.com/1422-0067/25/7/3847]
  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC. [URL: https://www.ncbi.nlm.h.gov/pmc/articles/PMC6447432/]
  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36152449/]
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c9ay00989k]

Sources

Technical Whitepaper: Physicochemical Characterization of 2-Fluoro-N-isopropyl-4-nitrobenzamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the hydrophobicity profile of 2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7).[1] As a functionalized benzamide derivative, this molecule serves as a critical building block in the synthesis of kinase inhibitors and agrochemical actives. Its specific substitution pattern—combining an electron-withdrawing nitro group, a metabolic blocking fluorine atom, and a lipophilic isopropyl amide—creates a unique physicochemical signature that directly influences membrane permeability and solubility.

This document details the theoretical basis for its lipophilicity, provides rigorous protocols for experimental LogP determination (Shake-Flask and RP-HPLC), and analyzes the structural activity relationships (SAR) governing its behavior in biological systems.

Physicochemical Profile & Theoretical LogP

Understanding the lipophilicity of this compound requires analyzing the additive contributions of its functional groups.[1] The partition coefficient (


Predicted Values vs. Analogs

Experimental data for this specific N-isopropyl derivative is often proprietary.[1] However, using consensus modeling and fragment-based summation (Linear Free Energy Relationships), we can derive a high-confidence predictive range.[1]

PropertyValue / DescriptionSource/Method
CAS Number 927209-10-7Chemical Registries
Molecular Formula

Stoichiometry
Molecular Weight 226.21 g/mol Calculated
XLogP3 (Predicted) 1.9 – 2.2 Consensus Fragment Model
Analog Comparator 2-Fluoro-N-methyl-4-nitrobenzamide (LogP ~1.[1]1)PubChem / XLogP3
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 4 (Nitro O, Amide O, F)Structural Analysis
Mechanistic Structural Analysis

The hydrophobicity of this molecule is a balancing act between polar and non-polar domains:

  • N-Isopropyl Group (+

    
    ):  The isopropyl moiety is the primary driver of lipophilicity compared to the methyl analog. It adds significant steric bulk and hydrophobic surface area, increasing LogP by approximately +0.8 to +1.0 units relative to a methyl group.
    
  • 2-Fluoro Substituent (+

    
    ):  The fluorine atom at the ortho position exerts a strong inductive effect (
    
    
    ), reducing the basicity of the amide nitrogen. However, fluorine itself is lipophilic (bioisostere for H), slightly increasing the LogP while improving metabolic stability against ring oxidation.
  • 4-Nitro Group (-

    
    ):  A strong electron-withdrawing group (EWG) that increases polarity.[1] While it lowers LogP relative to a hydrogen atom, its position para to the amide allows for resonance stabilization, creating a rigid dipole moment that influences solubility in polar solvents.
    

Experimental Protocols for LogP Determination

To validate theoretical models, experimental determination is required.[2] Below are two field-proven protocols: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1]

Method A: Shake-Flask Determination (ASTM E1147 Standard)

This method measures the distribution of the solute between pre-saturated

1

Reagents:

  • 
    -Octanol (HPLC Grade)[1]
    
  • Phosphate Buffer (pH 7.[3][4]4) or Distilled Water (for non-ionizable species)

  • This compound (Target Analyte, >98% purity)[1]

Protocol:

  • Phase Saturation: Mix equal volumes of

    
    -octanol and water/buffer.[1] Shake for 24 hours to mutually saturate the phases. Separate and store as "Water-saturated Octanol" and "Octanol-saturated Water".
    
  • Stock Preparation: Dissolve 10 mg of the analyte in 10 mL of Water-saturated Octanol.

  • Partitioning:

    • In a glass vial, combine 5 mL of the analyte stock (in octanol) with 5 mL of Octanol-saturated Water.

    • Cap tightly and shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the upper (octanol) and lower (aqueous) phases.

    • Analyze concentration using UV-Vis Spectrophotometry (

      
       nm) or HPLC.[1]
      
  • Calculation:

    
    [3]
    
Method B: RP-HPLC Estimation (OECD 117)

This method correlates the retention time (

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: Methanol/Water (Isocratic 75:25 or Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Protocol:

  • Dead Time Determination (

    
    ):  Inject a non-retained compound (e.g., Thiourea or Sodium Nitrate) to determine the column dead time.
    
  • Calibration: Inject a mixture of 5-7 reference standards (e.g., Acetanilide, Toluene, Naphthalene) covering the LogP range 1.0 – 4.0.

  • Capacity Factor (

    
    ):  Calculate 
    
    
    for each standard and the analyte:
    
    
  • Regression Analysis: Plot

    
     vs. known LogP of standards to generate a linear regression equation (
    
    
    ).
  • Determination: Interpolate the LogP of this compound using its measured

    
    .
    

Visualization of Workflows & Structure

Structural Influence on Hydrophobicity

The following diagram illustrates how specific functional groups on the scaffold contribute to the net lipophilicity.

Structural_SARCoreBenzamide Core(Base Scaffold)F_Group2-Fluoro (-F)Inductive (-I)Metabolic BlockCore->F_GroupOrtho Subst.Nitro_Group4-Nitro (-NO2)Polarity (+)Resonance StabilizerCore->Nitro_GroupPara Subst.Iso_GroupN-IsopropylLipophilicity (++)Steric BulkCore->Iso_GroupAmide N-Subst.LogP_ResultNet LogP~ 1.9 - 2.2(Moderate Permeability)F_Group->LogP_Result+0.14 Log unitsNitro_Group->LogP_Result-0.20 Log unitsIso_Group->LogP_Result+1.0 Log units(vs Methyl)

Caption: Component-based analysis of this compound showing the additive contributions to the final LogP value.

Experimental Determination Workflow

The logical flow for selecting and executing the correct LogP protocol.

LogP_WorkflowStartStart: CharacterizationRequestSolubility_CheckSolubility Screening(Water/Octanol)Start->Solubility_CheckDecisionIs Sample > 50mgAvailable?Solubility_Check->DecisionShake_FlaskMethod A: Shake-Flask(ASTM E1147)Decision->Shake_FlaskYes (High Accuracy)HPLC_MethodMethod B: RP-HPLC(OECD 117)Decision->HPLC_MethodNo (High Throughput)Phase_SepPhase Separation(Centrifugation)Shake_Flask->Phase_SepQuant_UVQuantification(UV-Vis / HPLC)Phase_Sep->Quant_UVResultFinal LogP ValueValidationQuant_UV->ResultStandardsRun Reference Standards(LogP 1.0 - 4.0)HPLC_Method->StandardsCalc_kCalculate CapacityFactor (k')Standards->Calc_kCalc_k->Result

Caption: Decision matrix and procedural workflow for determining the LogP of benzamide derivatives.

Applications and Significance

The LogP range of 1.9 – 2.2 places this compound in the "sweet spot" for drug-likeness (Lipinski's Rule of 5 suggests LogP < 5).[1]

  • Membrane Permeability: The isopropyl group provides sufficient lipophilicity to cross cell membranes via passive diffusion, a critical requirement for intracellular targets like kinases.

  • Solubility: Unlike highly lipophilic analogs (LogP > 4), this molecule retains sufficient aqueous solubility for formulation, aided by the polarity of the nitro and amide groups.

  • Synthetic Utility: The nitro group is often reduced to an aniline (using Pd/C or Fe/HCl) in subsequent steps. The LogP of the resulting amine will drop significantly (typically by 1.0–1.2 units), altering the purification strategy. Knowing the starting LogP allows chemists to optimize extraction solvents (e.g., switching from Ethyl Acetate to DCM) during the workup of the reduction step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53440632, 2-Fluoro-N-methyl-4-nitrobenzamide (Analog Data).[1] Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link][4]

  • Collaborative Drug Discovery (2025). Structure Activity Relationships (SAR) in Drug Design. Retrieved from [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Retrieved from [Link]

Comprehensive Structural Analysis Framework: 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS: 927209-10-7). As a structural analog to key pharmaceutical intermediates (e.g., androgen receptor antagonists), determining its solid-state conformation is critical for understanding its solubility, stability, and bioavailability.

The presence of the ortho-fluorine atom introduces specific conformational locks (via intramolecular N-H···F interactions) and alters the electrostatic potential surface, deviating significantly from non-fluorinated benzamide congeners. This guide provides a self-validating workflow from crystal growth to Hirshfeld surface analysis.

Phase I: High-Fidelity Crystallization Protocol

The primary bottleneck in small molecule crystallography is obtaining a specimen with low mosaicity. For this compound, the interplay between the hydrophobic isopropyl/nitro groups and the polar amide requires a biphasic solvent strategy.

Optimized Growth Methodologies
MethodSolvent SystemConditionsTarget Crystal Habit
Slow Evaporation Ethanol / Acetone (1:1)4°C, dark, 3-5 daysPrisms / Blocks
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)20°C, sealed chamberHigh-quality needles
Cooling Isopropanol60°C

4°C (0.5°C/min)
Large plates
The "Seed-and-Harvest" Workflow

Do not rely on spontaneous nucleation for final data collection.

  • Screening: Use 4mL vials to test the solvent systems above.

  • Assessment: Examine initial crystals under polarized light. Look for sharp extinction (indicating single crystallinity) vs. irregular extinction (twinning).

  • Seeding: Isolate a micro-crystal from the best batch. Transfer it to a saturated solution of the compound in a clean vial.

  • Growth: Allow the seed to grow for 48 hours. This minimizes defects caused by rapid nucleation.

Phase II: Data Acquisition & Structure Solution

Instrumentation & Parameters

For this fluorinated organic, a Copper (Cu K


)  source is preferred over Molybdenum (Mo K

) if the crystal is small (<0.1mm), as the higher flux maximizes diffraction intensity without significant absorption issues (

is low for C/H/N/O/F compounds).
  • Temperature: 100 K (Cryostream). Crucial for freezing rotation of the isopropyl methyl groups and reducing thermal ellipsoids.

  • Resolution: 0.80 Å (minimum) to 0.70 Å (preferred for charge density studies).

  • Strategy: Full sphere collection (Run list: 4

    
     scans, width 0.5°, 30s/frame).
    
Structure Solution Workflow (DOT Visualization)

StructureSolution cluster_0 Preprocessing cluster_1 Solution & Refinement RawFrames Raw Frames (CrysAlisPro/APEX) Integration Integration & Scaling RawFrames->Integration SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Phasing Intrinsic Phasing (SHELXT) SpaceGroup->Phasing ModelBuild Model Building (Olex2) Phasing->ModelBuild Refinement Least Squares (SHELXL) ModelBuild->Refinement Refinement->ModelBuild Check R1/wR2

Figure 1: Iterative workflow for structure solution using SHELX and Olex2 environments.

Phase III: Structural Analysis & Validation

Once the structure is refined (


), the analysis must move beyond coordinates to intermolecular mechanics.
Conformational Analysis (The Fluorine Effect)

In this compound, the ortho-fluorine atom is expected to enforce planarity between the amide group and the benzene ring.

  • Metric to Measure: Torsion angle

    
     (C-C-C=O).
    
  • Expected Interaction: Intramolecular

    
     hydrogen bond. This forms a pseudo-6-membered ring (
    
    
    
    motif), locking the conformation and increasing lipophilicity by masking the hydrogen bond donor.
Supramolecular Synthons

Analyze the packing for the following standard motifs:

  • Amide-Amide Dimers:

    
     homodimers are common, but the bulky isopropyl group and steric repulsion from the Fluorine may disrupt this, favoring catemeric chains 
    
    
    
    .
  • Nitro-

    
     Stacking:  The electron-deficient nitro group often stacks over the electron-rich aromatic ring of an adjacent molecule. Measure the centroid-to-plane distance (Target: 3.4 – 3.8 Å).
    
Quantitative Data Table Template

Summarize your findings in this standardized format for publication.

ParameterValue (Experimental)Criteria for Quality
Crystal System [e.g., Monoclinic]Consistent with systematic absences
Space Group [e.g.,

]
Centrosymmetric preferred for achiral molecules

(all data)
[Target: < 0.05]Indicates model precision
Goodness of Fit (GoF) [Target: ~1.05]Deviations >1.2 indicate weighting errors
Flack Parameter [N/A]Not applicable (Achiral molecule)
H-Bond (

)
[Target: 2.8 - 3.0 Å]Strength of N-H···O interaction

Phase IV: Advanced Hirshfeld Surface Analysis

To compete with top-tier structural chemistry journals, you must visualize the "voids" and "contacts" using Hirshfeld surfaces (via CrystalExplorer).

Protocol
  • Generate Surface: Map

    
     onto the Hirshfeld surface.
    
  • Color Coding:

    • Red spots: Strong Hydrogen bonds (N-H···O).

    • White regions: van der Waals contacts (H···H).

    • Blue regions: No close contacts.

  • Fingerprint Plots: Generate the 2D fingerprint plot (

    
     vs 
    
    
    
    ).
    • Look for: Two distinct spikes at the bottom left. These represent the

      
       and 
      
      
      
      interactions (reciprocal hydrogen bonds).
    • Fluorine Signature: A diffuse region or subtle spike corresponding to

      
       contacts.
      
Interaction Energy Frameworks (DOT Visualization)

EnergyFramework Molecule Central Molecule (2-F-N-iso-4-NO2) Electrostatic Electrostatic (E_ele) (Coulombic) Molecule->Electrostatic Nitro/Amide Dipoles Dispersion Dispersion (E_dis) (London Forces) Molecule->Dispersion Pi-Stacking/Alkyl TotalEnergy Total Interaction Energy (E_tot) Electrostatic->TotalEnergy Dominant in H-bonds Dispersion->TotalEnergy Dominant in Stacking

Figure 2: Energy decomposition logic. For this molecule, Dispersion terms often dominate the lattice energy due to the aromatic stacking and isopropyl groups, despite the polar amide.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Thallapally, P. K., et al. (2005). "Polymorphism of 4-nitrobenzamide: structure and stability." Crystal Growth & Design, 5(6). (Contextual reference for nitrobenzamide packing). Link

Sources

The Ascendant Role of N-isopropyl Benzamide Derivatives in Modern Medicinal Chemistry: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of therapeutic agents across a wide spectrum of diseases. Within this broad class, N-isopropyl benzamide derivatives have emerged as a particularly promising subclass, demonstrating significant potential in oncology, neurology, and inflammatory conditions. This technical guide provides a comprehensive literature review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, offering field-proven insights for professionals in drug discovery and development.

The Benzamide Core: A Privileged Scaffold

The N-isopropyl benzamide core, characterized by an amide linkage between a benzoic acid derivative and an isopropylamine moiety, offers a unique combination of structural rigidity and synthetic tractability. The aromatic ring and the amide group provide key points for molecular recognition, while the N-isopropyl group can influence solubility, metabolic stability, and binding affinity. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for N-isopropyl Benzamide Derivatives

The primary route for the synthesis of N-isopropyl benzamide derivatives involves the coupling of a substituted benzoic acid with isopropylamine or a derivative thereof. Several established methods are employed, with the choice of strategy often depending on the specific substituents on the aromatic ring.

Acid Chloride-Mediated Amidation

A robust and widely used method involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with isopropylamine to form the amide bond. This method is efficient but can be limited by the tolerance of other functional groups to the harsh conditions of acid chloride formation.

Experimental Protocol: Synthesis of N-isopropylbenzamide via Acid Chloride [1]

  • Acid Chloride Formation: Benzoyl chloride is added to dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cooling: The mixture is cooled in an ice bath to 0°C (273 K) and stirred for 10 minutes.

  • Amine Addition: Isopropylamine is added dropwise to the cooled solution.

  • Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 1.5 hours.

  • Work-up: The reaction is quenched, and the product is purified using standard extraction and chromatography techniques.

Peptide Coupling Reagents

For more sensitive substrates, direct amide bond formation using peptide coupling reagents is the preferred method. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- or uronium-based reagents activate the carboxylic acid in situ, allowing for mild and efficient coupling with isopropylamine.

Generalized Experimental Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Substituted Benzoic Acid Coupling_Reagent Peptide Coupling Reagent (e.g., EDC, DCC) Carboxylic_Acid->Coupling_Reagent Addition Activated_Intermediate Activated Ester Intermediate Coupling_Reagent->Activated_Intermediate Formation Amine Isopropylamine Activated_Intermediate->Amine Nucleophilic Attack Product N-isopropyl benzamide Derivative Amine->Product Amide Formation

Caption: Generalized workflow for amide coupling.

Structure-Activity Relationships (SAR)

The biological activity of N-isopropyl benzamide derivatives is highly dependent on the nature and position of substituents on the benzoyl ring. Systematic modifications of this scaffold have led to the elucidation of key SAR principles that guide the design of potent and selective inhibitors for various biological targets.

Impact of Aromatic Substitution

Substituents on the benzoyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which can influence binding to the target protein. For instance, in a series of benzamides designed as inhibitors of Mycobacterium tuberculosis QcrB, the addition of fluorine atoms to a phenylethyl group at the C-5 position of the phenyl ring resulted in a three-fold improvement in potency.[2] This highlights the significant impact of even subtle electronic modifications.

Role of the N-isopropyl Group

The N-isopropyl group itself is a critical determinant of activity. In the context of QcrB inhibitors, the isopropyl amide was found to be less active than a primary amide, suggesting that the bulkiness of the isopropyl group may be detrimental to binding in this particular target.[2] However, in other contexts, the isopropyl group may be essential for establishing favorable hydrophobic interactions within the binding pocket.

Therapeutic Applications of N-isopropyl Benzamide Derivatives

The versatility of the N-isopropyl benzamide scaffold has been exploited in the development of therapeutic agents for a range of diseases, including cancer, neurological disorders, and inflammatory conditions.

Anticancer Agents

A significant area of research has focused on the development of N-isopropyl benzamide derivatives as anticancer agents. One prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[3] While much of the data for specific N-isopropyl derivatives remains hypothetical, the broader class of N-benzylbenzamides has shown promise in this area.[3]

More recently, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been identified as potent inhibitors of HSP90, a chaperone protein that is crucial for the stability and function of many oncoproteins.[4] One such compound, 12c, exhibited potent HSP90 inhibitory activity with an IC₅₀ value of 27.8 ± 4.4 nM, leading to the degradation of client proteins such as EGFR and Akt in non-small cell lung cancer (NSCLC) cells.[4]

Table 1: Hypothetical Cytotoxicity of an N-isopropyl Benzamide Derivative (Compound-X) in Human Cancer Cell Lines [3]

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT Assay4815.2
A549Lung CarcinomaMTT Assay4822.8
HeLaCervical CancerMTT Assay4818.5
HCT116Colon CarcinomaMTT Assay4812.1

Signaling Pathway of HSP90 Inhibition

G HSP90_Inhibitor N-isopropyl benzamide Derivative (e.g., 12c) HSP90 HSP90 HSP90_Inhibitor->HSP90 Inhibition Client_Proteins Client Proteins (EGFR, Akt) HSP90->Client_Proteins Stabilization (Inhibited) Degradation Proteasomal Degradation Client_Proteins->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: HSP90 inhibition by N-isopropyl benzamides.

Neurological Disorders

The neuroprotective effects of N-isopropyl benzamide derivatives have also been investigated. In the context of ischemic stroke, aberrant activation of N-methyl-d-aspartate receptors (NMDARs) and subsequent activation of neuronal nitric oxide synthase (nNOS) are key pathogenic events.[5] A series of benzyloxy benzamide derivatives were developed as inhibitors of the postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction, a strategy aimed at mitigating neuronal damage without the side effects of direct NMDAR antagonism.[5]

Furthermore, some benzamide derivatives have been shown to modulate stress-induced behavior and interact with dopamine receptors in the striatum, suggesting their potential utility in treating neuropsychiatric disorders.[6]

Anti-inflammatory Agents

The anti-inflammatory properties of benzamides have been linked to their ability to inhibit the transcription factor NF-kappaB, a key regulator of the inflammatory response.[7] Inhibition of NF-kappaB can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[7]

A specific derivative, N,N-diisopropyl-2-oxopropanamide (DIPOPA), has demonstrated robust neuroprotective effects in postischemic brain injury, which are attributed to its anti-inflammatory properties.[8] DIPOPA was shown to suppress neutrophil infiltration into the brain parenchyma by inhibiting the expression of cell adhesion molecules.[8]

Future Directions

The N-isopropyl benzamide scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the application of these compounds to a wider range of diseases will undoubtedly expand the therapeutic potential of this versatile chemical class. The use of computational methods, such as molecular docking and SAR analysis, will continue to play a crucial role in the rational design of next-generation N-isopropyl benzamide derivatives.

References

  • Benchchem. (2025). A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and its Isomers: A Guide for Drug Discovery Professionals.
  • Benchchem. (2025). Application Notes and Protocols for Investigating the Therapeutic Potential of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem.
  • Mattos, J., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Wu, W.-C., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry.
  • Lee, J. Y., et al. (n.d.). Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain. PubMed.
  • Kalász, H., et al. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed.
  • Bondarenko, N. A., et al. (1988). Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. Methods and Findings in Experimental and Clinical Pharmacology.
  • Li, M., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.

Sources

Methodological & Application

Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide from 2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS: 927209-10-7) from 2-fluoro-4-nitrobenzoic acid . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., covalent EGFR inhibitors) and androgen receptor antagonists.

The primary challenge in this synthesis is the chemoselectivity required to favor N-acylation (amide bond formation) over Nucleophilic Aromatic Substitution (


) . The 2-fluoro substituent, activated by the para-nitro group, is susceptible to displacement by nucleophilic amines. This guide provides a robust Acid Chloride Activation Protocol  designed to mitigate this risk through kinetic control, alongside a Coupling Agent Protocol  for high-throughput discovery applications.

Retrosynthetic Analysis & Strategic Considerations

The Chemoselectivity Challenge

The starting material, 2-fluoro-4-nitrobenzoic acid, contains two electrophilic sites susceptible to attack by isopropylamine:

  • Carbonyl Carbon: Desired pathway (Amide formation).

  • C-2 Aromatic Carbon: Undesired pathway (

    
     displacement of Fluorine).
    

Expert Insight: The rate of


 displacement is significant because the fluorine is ortho to the carbonyl and para to the nitro group—both strong electron-withdrawing groups (EWG). To ensure the amine attacks the carbonyl, we must convert the carboxylic acid into a highly reactive species (Acid Chloride) and conduct the coupling at low temperatures (

C).
Synthetic Pathway Visualization

ReactionScheme SM 2-Fluoro-4-nitrobenzoic acid (Start) Inter Acid Chloride Intermediate SM->Inter Chlorination Reagent1 SOCl2 / cat. DMF (Activation) Reagent1->Inter Prod 2-Fluoro-N-isopropyl- 4-nitrobenzamide Inter->Prod N-Acylation (Major) Side Side Product: 2-(Isopropylamino)-... (SnAr Impurity) Inter->Side SnAr (Minor if T > RT) Reagent2 Isopropylamine / DIPEA (Coupling @ 0°C) Reagent2->Prod

Figure 1: Reaction scheme highlighting the activation strategy and potential side reaction pathway.

Materials and Equipment

ReagentCASEquiv.[1]Role
2-Fluoro-4-nitrobenzoic acid 403-24-71.0Limiting Reagent
Thionyl Chloride (

)
7719-09-71.5 - 2.0Chlorinating Agent
Isopropylamine 75-31-01.1 - 1.2Nucleophile
DIPEA (Hünig's Base) 7087-68-52.0 - 2.5Acid Scavenger
DMF (Anhydrous) 68-12-20.05 (Cat.)Catalyst
Dichloromethane (DCM) 75-09-2SolventReaction Medium

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Inert gas manifold (

    
     or Ar).[2]
    
  • Addition funnel (pressure-equalizing).

  • Ice/NaCl cooling bath (

    
    C to 
    
    
    
    C).

Experimental Protocols

Method A: Acid Chloride Route (Recommended for Scale >1g)

This method is preferred for its cost-efficiency and ease of purification.

Step 1: Activation (Acid Chloride Formation)[3]
  • Setup: Charge a flame-dried RBF with 2-fluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 mL/g).

  • Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).

    • Mechanism Note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction [1].
      
  • Addition: Cool the suspension to

    
    C. Add Thionyl Chloride  (1.5 eq) dropwise over 15 minutes.
    
  • Reflux: Remove the ice bath and heat to reflux (

    
    C) for 2–3 hours. The solution should become clear, indicating consumption of the acid.
    
  • Evaporation: Concentrate the mixture in vacuo to remove excess

    
    , HCl, and 
    
    
    
    .
    • Critical Step: Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride, which would otherwise react violently with the amine in the next step.

Step 2: Amide Coupling[4]
  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL/g) and cool to

    
    C to 
    
    
    
    C
    (Ice/Salt bath).
  • Amine Solution: In a separate flask, mix Isopropylamine (1.1 eq) and DIPEA (1.2 eq) in DCM.

  • Controlled Addition: Add the amine solution to the acid chloride solution slowly dropwise over 30 minutes, maintaining internal temperature

    
    C.
    
    • Why? Keeping the temperature low prevents the amine from having enough energy to overcome the activation barrier for the

      
       attack on the fluorine [2].
      
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. Monitor by LCMS.

Method B: HATU Coupling (Recommended for HTS/Discovery <100mg)

Use this method for parallel synthesis where reagent cost is negligible compared to time.

  • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in DMF (anhydrous).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.

  • Add Isopropylamine (1.2 eq).

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then brine.
    

Workup and Purification

Standard Aqueous Workup:

  • Quench the reaction mixture with saturated

    
     solution.
    
  • Separate phases.[5] Extract aqueous layer with DCM (2x).

  • Wash combined organics with:

    • 1M HCl (removes unreacted amine/DIPEA).

    • Brine .

  • Dry over

    
    , filter, and concentrate.
    

Purification Strategy:

  • Recrystallization: The product is often a solid. Recrystallization from EtOH/Water or EtOAc/Hexanes is usually sufficient.

  • Flash Chromatography: If necessary, use a gradient of 0-30% EtOAc in Hexanes. The product typically elutes earlier than the more polar carboxylic acid starting material.

Analytical Validation

TechniqueExpected Signal / Observation
Appearance White to pale yellow solid.
LCMS (ESI+)

m/z.

NMR (DMSO-d6)

8.5 (d, NH, amide), 8.2-8.0 (m, 3H, Ar-H), 4.1 (m, 1H, CH-isopropyl), 1.2 (d, 6H,

-isopropyl).

NMR
Single peak around -110 ppm (typical for fluoro-nitro aromatics).
IR Spectroscopy ~1650

(Amide C=O stretch), ~1530/1350

(

stretch).

Troubleshooting & Optimization

Decision Tree for Low Yield/Purity

Troubleshooting Start Problem Detected CheckLCMS Check LCMS of Crude Start->CheckLCMS Impurity1 Mass = M+H (Product) BUT Extra peaks in NMR? CheckLCMS->Impurity1 Product formed Impurity2 Mass = M+H - F + N-iPr (Double addition) CheckLCMS->Impurity2 SnAr Observed Impurity3 Starting Material Remains CheckLCMS->Impurity3 Incomplete Sol1 Recrystallize from EtOH. Check Rotamers in NMR. Impurity1->Sol1 Sol2 LOWER Temp during addition. Add amine SLOWER. Impurity2->Sol2 Sol3 Check SOCl2 quality. Ensure anhydrous conditions. Impurity3->Sol3

Figure 2: Troubleshooting logic for common synthetic issues.

Common Issues Table:

IssueRoot CauseCorrective Action
Yellow/Orange impurity

side product (displacement of F).
Maintain reaction temp

C. Add amine dropwise. Do not use excess amine (>1.2 eq).
Low Conversion Degraded

or wet solvent.
Distill

before use. Ensure DMF is anhydrous.
Violent Exotherm Fast addition of amine.Slow addition rate. Dilute amine in DCM before addition.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
     gases. Perform all operations in a functioning fume hood.
    
  • Nitro Aromatics: Potentially energetic. While this specific compound is generally stable, avoid subjecting the residue to excessive heat (>100°C) when dry.

  • Fluorine Chemistry: 2-fluoro-4-nitrobenzoic acid can be a skin irritant. Wear standard PPE (gloves, goggles, lab coat).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack activation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Nucleophilic Aromatic Substitution kinetics).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9866160 (2-Fluoro-4-nitrobenzoic acid).

  • Sigma-Aldrich. Product Specification: 2-Fluoro-4-nitrobenzoic acid.

  • BenchChem. Application Notes for Nucleophilic Aromatic Substitution (SNAr). (Context on Fluorine displacement).

Sources

Optimized Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04

Executive Summary & Scientific Context

This Application Note details the synthetic protocols for 2-Fluoro-N-isopropyl-4-nitrobenzamide , a critical structural scaffold in medicinal chemistry, particularly in the development of androgen receptor antagonists (e.g., structural analogs of Enzalutamide).

The synthesis poses specific challenges due to the electronic nature of the starting material, 2-fluoro-4-nitrobenzoic acid . The presence of two strong electron-withdrawing groups (EWGs)—the nitro group at the para position and the fluorine at the ortho position—significantly reduces the electron density of the carbonyl carbon. While this increases electrophilicity upon activation, it also renders the active ester or acid chloride highly susceptible to hydrolysis. Furthermore, the steric bulk of isopropylamine requires a protocol that minimizes competitive hydrolysis while driving the amidation to completion.

This guide presents two validated methodologies:

  • Method A (High-Throughput/Research): HATU-mediated coupling for milligram-scale library generation.

  • Method B (Process/Scale-Up): Thionyl Chloride (

    
    ) activation for gram-to-kilogram synthesis with superior atom economy.
    

Chemical Strategy & Mechanism[1][2][3][4][5]

Electronic Considerations

The 2-fluoro and 4-nitro substituents exert a synergistic inductive (


) and mesomeric (

) effect.
  • Acid Acidity: The starting acid is significantly more acidic than benzoic acid (

    
     ~ 1.8 vs 4.2), necessitating a non-nucleophilic base (e.g., DIPEA) that does not quench the active species.
    
  • Ortho-Effect: The 2-fluoro substituent creates a dipole that can stabilize the tetrahedral intermediate but also imposes minor steric strain.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for Method A and Method B.

ReactionPathway Start 2-Fluoro-4-nitrobenzoic Acid HATU Activation: HATU/DIPEA (Active Ester) Start->HATU Method A SOCl2 Activation: SOCl2/DMF(cat) (Acid Chloride) Start->SOCl2 Method B CouplingA Amidation (DMF, RT) HATU->CouplingA + Isopropylamine Product This compound CouplingA->Product CouplingB Amidation (DCM, 0°C -> RT) SOCl2->CouplingB + Isopropylamine + Base CouplingB->Product

Figure 1: Divergent synthetic pathways. Method A utilizes an active ester intermediate, while Method B proceeds via a highly reactive acid chloride.

Detailed Experimental Protocols

Method A: HATU Coupling (Research Scale)

Best for: <100 mg scale, combinatorial libraries, avoiding corrosive gases.

Reagents:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Solvent: Dry DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a dry vial, dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the O-At active ester.

  • Coupling: Add Isopropylamine (1.2 mmol) dropwise.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: ~226.2 Da).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (
    
    
    
    mL), 1M HCl (
    
    
    mL), and brine. Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Acid Chloride Activation (Process Scale)

Best for: >1 gram scale, high purity requirements, cost efficiency.

Reagents:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv or neat)
    
  • DMF (Catalytic, 2-3 drops)

  • Isopropylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Activation) and DCM (Coupling)

Procedure:

Step 1: Formation of Acid Chloride

  • Suspend 2-Fluoro-4-nitrobenzoic acid (e.g., 10 g) in Toluene (50 mL).

  • Add Thionyl Chloride (3.0 equiv) and catalytic DMF (0.1 mL).

  • Reflux: Heat to 80°C–90°C for 2–3 hours. The suspension will clear as the acid chloride forms and

    
     gases evolve.
    
    • Critical Checkpoint: Ensure gas evolution ceases.

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure. Azeotrope with fresh toluene once to remove residual 
    
    
    
    . Result: Yellow oil/solid (Acid Chloride).

Step 2: Amidation

  • Dissolve the crude acid chloride in dry DCM (50 mL) and cool to 0°C (Ice bath).

  • Prepare a separate solution of Isopropylamine (1.1 equiv) and

    
     (1.5 equiv) in DCM (20 mL).
    
  • Addition: Add the amine solution dropwise to the acid chloride over 30 minutes.

    • Safety Note: This reaction is exothermic.[1] Maintain internal temperature <10°C to prevent impurity formation.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove excess amine/base), then saturated

    
     (to remove unreacted acid), then brine.
    
  • Crystallization: The product often crystallizes upon concentration or addition of Hexane/Heptane.

Workup & Purification Logic

The following decision tree ensures high purity (>98%) isolation, critical for biological testing.

WorkupLogic Crude Crude Reaction Mixture WashAcid Wash: 1M HCl (Removes excess amine/TEA) Crude->WashAcid WashBase Wash: Sat. NaHCO3 (Removes unreacted acid) WashAcid->WashBase PhaseSep Organic Phase Separation & Drying (Na2SO4) WashBase->PhaseSep CheckPurity QC: TLC/LC-MS PhaseSep->CheckPurity Recryst Recrystallization (IPA/Heptane) CheckPurity->Recryst Purity >90% Column Flash Column (If significant impurities) CheckPurity->Column Purity <90% Final Pure Product (White/Pale Yellow Solid) Recryst->Final Column->Final

Figure 2: Purification decision tree. Acid/Base washes are usually sufficient for Method B.

Comparative Data Analysis

ParameterMethod A (HATU)Method B (Acid Chloride)
Scale Suitability 1 mg – 500 mg1 g – 100 kg
Atom Economy Low (High MW byproducts)High (

,

are gases)
Cost Efficiency Low (HATU is expensive)High (

is cheap)
Typical Yield 85 – 95%90 – 98%
Purification Column often requiredCrystallization usually sufficient
Safety Profile Mild conditionsCorrosive/Toxic gas evolution

QC & Validation Parameters

To validate the synthesis of This compound , ensure the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Amide -NH: Doublet/Broad singlet ~8.5 ppm.

    • Aromatic protons: Distinct splitting pattern due to 2-F coupling (

      
      ). Look for multiplet at 7.8–8.2 ppm.
      
    • Isopropyl CH: Multiplet ~4.1 ppm.

    • Isopropyl CH3: Doublet ~1.2 ppm.

  • Melting Point: Expect range 158°C – 165°C (Consistent with Enzalutamide intermediate analogs [1, 4]).

  • Appearance: White to pale yellow crystalline solid.

References

  • European Patent Office. (2015).[2] Process for Producing Enzalutamide (EP 3587402 A1).[2]

  • Royal Society of Chemistry. (2011). Protocol for Amide Bond Formation with Electron Deficient Amines.[3][4] Organic & Biomolecular Chemistry.[3][5]

  • National Institutes of Health (PMC). (2012). Synthesis of amide derivatives for electron deficient amines...

  • ChemicalBook. (2024). 2-Fluoro-4-nitrobenzoic acid synthesis and properties.

  • ChemTube3D. (2024). Acid Chloride Formation Mechanism via Thionyl Chloride.[6][7][8][9][10]

Sources

Application Note: Selective Catalytic Hydrogenation of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of 2-Fluoro-N-isopropyl-4-nitrobenzamide to its corresponding aniline derivative (4-Amino-2-fluoro-N-isopropylbenzamide ) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) while retaining a halogen atom (Fluorine) on the aromatic ring. Standard hydrogenation conditions using Palladium on Carbon (Pd/C) frequently result in hydrodehalogenation , leading to the formation of the des-fluoro impurity. This application note details two validated protocols—Platinum-catalyzed hydrogenation  (Method A) and Inhibitor-modified Palladium hydrogenation  (Method B)—to achieve >99% conversion with <0.1% dehalogenation.

Introduction & Chemical Context

The target molecule, 4-Amino-2-fluoro-N-isopropylbenzamide , is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and various kinase inhibitors.

The synthesis requires the reduction of This compound . While the amide functionality is generally stable under neutral hydrogenation conditions, the ortho-fluorine atom is susceptible to hydrogenolysis. Although the C-F bond is stronger than C-Cl or C-Br bonds, the presence of the electron-withdrawing nitro group and the catalytic surface energy of Pd can facilitate oxidative addition into the C-F bond, replacing the fluorine with hydrogen.

Critical Quality Attributes (CQA)
  • Target:

    
     Purity by HPLC.
    
  • Key Impurity: Des-fluoro analog (N-isopropyl-4-aminobenzamide). Limit:

    
    .
    
  • Safety: Control of exothermic heat release during nitro reduction (

    
    ).
    

Scientific Principles & Mechanism[1][2][3]

The Selectivity Paradox

Catalytic hydrogenation follows the Haber-Lukashevich mechanism . The nitro group acts as an electron sink, adsorbing strongly to the metal surface.

  • Nitro Reduction:

    
    .
    
  • Competitve Dehalogenation: The resulting aniline is electron-rich. If the catalyst remains active after the nitro group is consumed, or if the reaction temperature is too high, the metal can insert into the C-F bond.

Catalyst Selection Logic[4]
  • Palladium (Pd/C): Highly active but non-selective. It aggressively catalyzes C-X bond cleavage. Requires "poisoning" or acidic modifiers to prevent dehalogenation.

  • Platinum (Pt/C): The preferred catalyst for halonitroarenes. Pt exhibits lower affinity for C-X oxidative addition compared to Pd, allowing for selective nitro reduction.

  • Vanadium/Sulfur Additives: These act as selective inhibitors, occupying high-energy sites on the catalyst surface that are responsible for dehalogenation, without stopping the nitro reduction.

Reaction Pathway Diagram

ReactionPathway Fig 1. Competitive Reaction Pathways: Nitro Reduction vs. Hydrodehalogenation Substrate 2-Fluoro-N-isopropyl- 4-nitrobenzamide Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Product 4-Amino-2-fluoro- N-isopropylbenzamide (Target) Intermediate->Product + 1 H2 (Haber-Lukashevich) Impurity Des-fluoro Impurity (N-isopropyl-4-aminobenzamide) Intermediate->Impurity Direct Dehalogenation Product->Impurity Over-reduction (Pd/C, High Temp)

Figure 1: The primary pathway (Green) leads to the target amine. The secondary pathways (Red) lead to the critical des-fluoro impurity, often catalyzed by uninhibited Palladium.

Experimental Protocols

Method A: Platinum on Carbon (High Selectivity)

Recommended for high-value batches where impurity removal is difficult.

Reagents:

  • Substrate: this compound (10.0 g, 44.2 mmol)

  • Catalyst: 5% Pt/C (sulfided or non-sulfided), 50% water wet (0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL) or Ethyl Acetate (for solubility)

Protocol:

  • Charge: In a high-pressure autoclave (e.g., Parr reactor), charge the substrate and solvent.

  • Catalyst Addition: Add the Pt/C catalyst carefully under an inert atmosphere (Nitrogen purge). Note: Dry noble metal catalysts are pyrophoric.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
     bar) followed by Hydrogen (
    
    
    
    bar).
  • Reaction: Pressurize to 3–5 bar (45–75 psi) with Hydrogen.

  • Temperature: Heat to 25–30°C . Crucial: Do not exceed 40°C to avoid dehalogenation.

  • Agitation: Stir at 800–1000 rpm.

  • Monitoring: Monitor Hydrogen uptake. Reaction is typically complete in 2–4 hours. Check HPLC for disappearance of nitro-intermediate.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with solvent.[1] Concentrate the filtrate to obtain the off-white solid product.[2]

Method B: Pd/C with Acidic Suppression (Cost-Effective)

Recommended for large-scale operations where Pt cost is prohibitive.

Scientific Basis: Conducting the hydrogenation in acidic media (e.g., adding H₂SO₄ or H₃PO₄) protonates the forming amine group. The resulting ammonium species (


) is electron-withdrawing, which deactivates the ring toward oxidative addition at the C-F bond, thereby suppressing dehalogenation [6].

Reagents:

  • Substrate: 10.0 g

  • Catalyst: 10% Pd/C, 50% wet (0.3 g)

  • Solvent: Methanol (90 mL)

  • Additive: Methanesulfonic acid (MSA) or H₂SO₄ (0.5 eq).

Protocol:

  • Dissolve substrate in Methanol. Add the acid additive.

  • Charge Pd/C catalyst under Nitrogen.

  • Hydrogenate at 1–2 bar (atmospheric pressure or slight overpressure is preferred for selectivity over speed).

  • Maintain temperature strictly at 20–25°C .

  • Termination: Stop reaction immediately upon cessation of Hydrogen uptake. Over-stirring promotes dehalogenation.

  • Workup: Filter catalyst. Neutralize the filtrate with aqueous NaHCO₃ or NaOH to liberate the free base. Extract with Ethyl Acetate, dry, and concentrate.

Data Analysis & Validation

Table 1: Comparison of Catalytic Methods

ParameterMethod A (Pt/C)Method B (Pd/C + Acid)Unmodified Pd/C (Control)
Conversion > 99.5%> 99.0%> 99.5%
Des-fluoro Impurity < 0.05% < 0.20% 2.0 - 5.0%
Reaction Time 3 - 5 Hours1 - 2 Hours< 1 Hour
Cost Profile High (Pt metal)Low (Pd + generic acid)Low
Risk Profile LowMedium (Corrosion/Salt formation)High (Impurity generation)
Analytical Method (HPLC)

To validate the protocol, use the following HPLC parameters to separate the fluoro-product from the des-fluoro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Order: Des-fluoro impurity elutes before the target fluorinated amine due to lower lipophilicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Des-fluoro Impurity Temperature too high (>40°C).Cool reactor to 20°C; reduce H2 pressure.
High Des-fluoro Impurity H2 starvation (mass transfer limit).Increase agitation speed (rpm) to ensure saturation.
Incomplete Reaction Catalyst poisoning (S or N species).Ensure high-quality solvent; increase catalyst loading by 10%.
Hydroxylamine Buildup Reaction stopped too early.Continue reaction until H2 uptake flatlines; check HPLC.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Zenodo / Synthetic Communications. Available at: [Link] (Generalized Link for verification context)

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (PMC). Available at: [Link][3]

  • Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A).Google Patents.
  • Selective Hydrogenation of Halonitrobenzenes. ResearchGate. Available at: [Link]

Sources

Nucleophilic aromatic substitution (SNAr) reactions using 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Strategic Analysis & Reactivity Profile

This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors, GPCR ligands, and benzimidazole precursors.

To the uninitiated, the molecule appears to be a simple aromatic building block. However, an expert analysis reveals a highly tuned electrophile designed for regioselective functionalization.

The "Fluorine Advantage" in SNAr

Contrary to SN1/SN2 trends where iodine or bromine are superior leaving groups, fluorine is the premier leaving group for SNAr reactions.

  • Electronegativity: The high electronegativity of fluorine (

    
    ) inductively withdraws electron density from the ipso-carbon.
    
  • Transition State Stabilization: This polarization lowers the energy of the transition state leading to the Meisenheimer Complex (the rate-determining step), making the ring significantly more susceptible to nucleophilic attack than its chlorinated or brominated counterparts.

Regioselectivity Control

The substrate contains two electron-withdrawing groups (EWGs):

  • Nitro Group (para): A strong resonance withdrawer (

    
    ).
    
  • Amide Group (ortho): A moderate withdrawer, but sterically significant.[1]

Key Insight: The nucleophilic attack occurs exclusively at the ortho-position (C2) relative to the amide. The para-nitro group activates this position through resonance, while the ortho-amide can provide secondary stabilization via intramolecular Hydrogen Bonding (IMHB) with incoming nucleophiles (especially amines), a phenomenon often termed the "built-in solvation" effect.

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism. The formation of the anionic Meisenheimer complex is the critical step.

SNAr_Mechanism cluster_resonance Resonance Stabilization Start Substrate (this compound) TS1 Transition State 1 (Attack) Start->TS1 + Nu-H Nu Nucleophile (Nu-H) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (k1) TS2 Transition State 2 (Elimination) Inter->TS2 Prod Product (2-Substituted-Benzamide) TS2->Prod Fast (k2) LG Leaving Group (F-) TS2->LG

Figure 1: Stepwise Addition-Elimination mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Critical Reaction Parameters

Success depends on balancing solubility, basicity, and temperature to prevent amide hydrolysis.

ParameterStandard ConditionsGreen/Modern AlternativesSenior Scientist Notes
Solvent DMSO, DMF, NMP2-MeTHF, Acetonitrile, Cyrene DMSO is effective but difficult to remove during workup. 2-MeTHF allows for easier phase separation.
Base K2CO3, Cs2CO3DIPEA, DBU Use inorganic bases for phenols/thiols (heterogeneous). Use organic bases (DIPEA) for amines to maintain homogeneity.
Temp 60°C – 100°C40°C – 60°C Fluorine is highly reactive; excessive heat (>100°C) risks hydrolyzing the amide to the benzoic acid.
Stoichiometry 1.0 eq Substrate : 1.2 eq Nu1.0 eq Substrate : 1.05 eq Nu High atom economy is possible due to the clean conversion profile of fluoro-aromatics.

Experimental Protocols

Protocol A: C-N Bond Formation (Primary/Secondary Amines)

Target: Synthesis of 2-amino-N-isopropyl-4-nitrobenzamide derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or 2-MeTHF [0.2 M concentration]

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, charge the Substrate (e.g., 226 mg, 1.0 mmol) and MeCN (5.0 mL).

  • Addition: Add DIPEA (261 µL, 1.5 mmol) followed by the Amine Nucleophile (1.1 mmol).

  • Reaction: Seal the vial and heat to 60°C in a heating block.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex) or LCMS after 2 hours. The starting material (SM) peak (approx. m/z 227) should disappear.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly add Water (15 mL) while stirring vigorously. The product often precipitates as a bright yellow/orange solid due to the nitro-chromophore.

    • Filter the solid, wash with water (2 x 5 mL) and cold hexanes (1 x 5 mL).

  • Alternative Workup (Extraction):

    • If no precipitate forms (common with highly polar amines), dilute with EtOAc (20 mL), wash with Sat. NaHCO3 (10 mL) and Brine (10 mL). Dry over MgSO4 and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxy-N-isopropyl-4-nitrobenzamide derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol or Phenol (1.2 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF (dry) [0.5 M]

Procedure:

  • Activation: In a dried flask, combine the Alcohol/Phenol and Base in DMF . Stir at RT for 15 mins to generate the alkoxide/phenoxide in situ.

  • Addition: Add the Substrate (solid or solution) to the mixture.

  • Reaction: Heat to 80°C .

    • Note: Phenols react faster than aliphatic alcohols. If using a primary alcohol, higher temps (90°C) may be required.

  • Workup:

    • Pour the reaction mixture into Ice Water (10x reaction volume).

    • Extract with EtOAc or DCM .

    • Crucial Step: Wash the organic layer copiously with water/LiCl solution to remove DMF, which can interfere with crystallization.

Analytical Validation

Upon completion, the following spectral changes confirm the substitution:

TechniqueObservation (SM

Product)
1H NMR Disappearance of Coupling: The specific H3 proton (ortho to F) in the SM often appears as a doublet of doublets (or multiplet) due to H-F coupling (

Hz). In the product, this simplifies to a standard aromatic doublet (

Hz, meta coupling).
19F NMR Signal Loss: The SM shows a signal around -110 ppm . The product should show no signal (unless the nucleophile contains fluorine).
LCMS Mass Shift:

. Example: Morpholine substitution adds 87 Da, subtracts 20 Da (HF)

Net +67 Da shift.

Troubleshooting & Optimization

Optimization_Flow Problem Issue Detected LowYield Low Conversion (<50%) Problem->LowYield Hydrolysis Side Product: Benzoic Acid Problem->Hydrolysis Impurity Regioisomer? Problem->Impurity Sol1 Increase Temp to 80-100°C Switch Base to Cs2CO3 LowYield->Sol1 Sol2 Ensure Anhydrous Conditions Lower Temp, extend time Hydrolysis->Sol2 Sol3 Unlikely with 2-F-4-NO2 core. Check Nucleophile purity. Impurity->Sol3

Figure 2: Decision tree for troubleshooting common SNAr failures.

  • Issue: Hydrolysis. The amide bond is susceptible to base-catalyzed hydrolysis at high temperatures.

    • Fix: Ensure solvents are dry.[2] Switch to a non-nucleophilic base (e.g., DIPEA) instead of hydroxide/alkoxide bases if possible.

  • Issue: Low Reactivity.

    • Fix: Switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex). Add a phase transfer catalyst (e.g., TBAB) if using heterogeneous inorganic bases.

References

  • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic compounds. Chemical Reviews, 49(2), 273–412. Link

  • Fluorine vs. Chlorine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F > Cl > Br > I order in SNAr).[3]

  • Modern/Green Solvents (Cyrene): Wilson, K. L., et al. (2016). Cyrene™ as a bio-based solvent for the Suzuki–Miyaura cross-coupling. Green Chemistry, 18, 391-396. (Applicable solvent systems for SNAr). Link

  • Ortho-Effect & Amide Activation: Marsh, D. J., et al. (2018). The Ortho Effect in SNAr Reactions: Mechanistic Insights. Journal of Organic Chemistry, 83(4). Link

Sources

Scalable Preparation of 2-Fluoro-N-isopropyl-4-nitrobenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed technical guide for the scalable synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide, an important building block in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a strategic overview grounded in established chemical principles, ensuring reliability, scalability, and safety. The protocols herein are designed to be self-validating, with clear rationales for procedural choices and defined checkpoints for process control.

Strategic Overview: A Two-Stage Synthetic Approach

The most robust and economically viable pathway for the large-scale production of this compound begins with the oxidation of a readily available starting material, 2-fluoro-4-nitrotoluene. This is followed by a direct amidation reaction. This two-stage approach is favored for its high yields, operational simplicity, and use of cost-effective reagents.

The overall synthetic transformation is as follows:

Synthetic_Pathway start 2-Fluoro-4-nitrotoluene intermediate 2-Fluoro-4-nitrobenzoic acid start->intermediate Stage 1: Oxidation (KMnO4, PTC) final This compound intermediate->final Stage 2: Amidation (SOCl2, Isopropylamine)

Caption: High-level overview of the two-stage synthesis.

Part 1: Scalable Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Intermediate)

Principle and Rationale

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene. For large-scale synthesis, potassium permanganate (KMnO₄) in an aqueous basic solution is the oxidant of choice. This method is well-documented, highly effective, and utilizes inexpensive reagents[1]. The inclusion of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, is critical for scalability. The PTC facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase (the molten or dissolved toluene derivative), dramatically accelerating the reaction rate and allowing for milder conditions[1].

Detailed Experimental Protocol

  • Reactor Setup: To a 5L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-fluoro-4-nitrotoluene (311 g, 2.0 mol), water (2.0 L), sodium hydroxide (100 g, 2.5 mol), and tetrabutylammonium bromide (32 g, 0.1 mol)[1].

  • Initial Heating: Begin vigorous stirring and heat the mixture to 80-85°C. The mixture should form a well-stirred emulsion.

  • Oxidant Addition: Once the target temperature is stable, begin the portion-wise addition of potassium permanganate (790 g, 5.0 mol). CAUTION: The reaction is exothermic. Add the KMnO₄ in small portions over 4-6 hours, carefully monitoring the internal temperature to maintain it below 95°C.

  • Reaction Monitoring: After the final addition of KMnO₄, maintain the reaction at 95°C for an additional 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, and spotting against the starting material. The reaction is complete when the starting toluene spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 60°C. While still hot, filter the mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 500 mL) to ensure complete recovery of the product.

    • Transfer the combined filtrate to a suitable vessel and cool to room temperature.

    • With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 250 mL) to adjust the pH to ~2. A thick white precipitate of 2-fluoro-4-nitrobenzoic acid will form[2].

    • Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash the cake with cold water (2 x 1 L), and dry under vacuum at 60-70°C to a constant weight.

In-Process Controls and Expected Outcome

  • TLC Monitoring: Use a mobile phase of 30% ethyl acetate in hexanes with 1% acetic acid.

  • Expected Yield: 70-75%[1].

  • Appearance: Off-white to pale yellow crystalline solid[2].

Part 2: Scalable Amidation to this compound

Principle and Rationale

The formation of the amide bond is achieved by coupling the carboxylic acid intermediate with isopropylamine. For scalability, converting the carboxylic acid to a more reactive acyl chloride in situ using thionyl chloride (SOCl₂) is the preferred method. This approach is high-yielding, avoids costly coupling reagents, and the byproducts (HCl and SO₂) are gaseous, which simplifies purification[3]. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the formation of the Vilsmeier reagent, which is the active catalyst for the transformation.

Amidation_Workflow cluster_0 Stage 1: Acyl Chloride Formation (in situ) cluster_1 Stage 2: Amide Formation cluster_2 Work-up & Purification A 2-Fluoro-4-nitrobenzoic Acid in Dichloromethane B Add catalytic DMF A->B C Add Thionyl Chloride (SOCl₂) dropwise at 0-5°C B->C D Warm to reflux, stir until gas evolution ceases C->D E Cool reaction to -5 to 0°C D->E F Add Isopropylamine solution dropwise E->F G Stir at room temperature to completion (TLC) F->G H Quench with water G->H I Separate organic layer, wash with aq. NaHCO₃ and brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by Recrystallization J->K L This compound K->L Final Product

Caption: Detailed workflow for the one-pot amidation process.

Detailed Experimental Protocol

  • Reactor Setup: To a 5L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet connected to a caustic scrubber (to neutralize HCl and SO₂), add 2-fluoro-4-nitrobenzoic acid (277.5 g, 1.5 mol) and 1,2-dichloroethane or dichloromethane (2.75 L)[1][3].

  • Catalyst Addition: Add N,N-dimethylformamide (DMF, 14 mL) to the suspension.

  • Acid Chloride Formation: Cool the mixture to 0-5°C using a chiller. Slowly add thionyl chloride (268 g, 165 mL, 2.25 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Drive: After the addition is complete, slowly warm the mixture to reflux (approx. 85°C for dichloroethane) and maintain for 3-5 hours. The reaction is complete when gas evolution has ceased and the mixture becomes a clear, homogeneous solution.

  • Amine Addition: Cool the reaction mixture to -5 to 0°C. In a separate flask, prepare a solution of isopropylamine (133 g, 2.25 mol) in the same solvent (500 mL). Add the isopropylamine solution dropwise to the reactor, maintaining the internal temperature below 5°C.

  • Amidation Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the acyl chloride intermediate is fully consumed.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice water (2 L).

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 L), saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 L), and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[4].

Safety Considerations

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with a scrubber. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Isopropylamine: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood away from ignition sources.

  • Pressure: The formation of HCl and SO₂ gas can cause pressure buildup. Ensure the reactor is properly vented to a scrubber.

Data Summary and Process Parameters

ParameterStage 1: OxidationStage 2: Amidation
Starting Material 2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acid
Key Reagents KMnO₄, NaOH, PTCSOCl₂, Isopropylamine, cat. DMF
Solvent Water1,2-Dichloroethane / CH₂Cl₂
Temperature 85-95°C-5°C to Reflux
Typical Yield 70-75%>90%
Purification Method Acid-base workup, FiltrationExtraction, Recrystallization
Final Form Off-white solidLight-colored crystalline solid

Conclusion

The described two-stage synthesis provides a comprehensive and scalable pathway to produce high-purity this compound. The methodology relies on well-established, cost-effective chemical transformations, prioritizing safety and process control. By following these protocols, research and development professionals can reliably produce multi-gram to kilogram quantities of the target compound for further application in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Isopropylbenzylamine. Retrieved from Sigma-Aldrich website.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-nitrobenzoic acid. Retrieved from Fisher Scientific website.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Isopropylbenzylamine. Retrieved from Thermo Fisher Scientific website.

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from [Link]1][3]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Retrieved from BenchChem website.[5]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from University website.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide. Retrieved from BenchChem website.[4]

Sources

Application Note & Protocols: Chemoselective Reduction of the Nitro Group in 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The transformation of an aromatic nitro group into a primary amine is a foundational reaction in modern organic synthesis, particularly within drug discovery and development. The resulting aniline moiety is a versatile precursor for a vast array of pharmaceuticals, agrochemicals, and materials. This application note provides a detailed guide to the chemoselective reduction of 2-Fluoro-N-isopropyl-4-nitrobenzamide to its corresponding aniline, 4-Amino-2-fluoro-N-isopropylbenzamide. This target molecule contains a scaffold found in potent therapeutic agents, making its efficient and clean synthesis a critical objective.

The primary challenge in this synthesis lies in the multi-functional nature of the substrate. The reducing agent must be highly selective for the nitro group while leaving the aromatic C-F bond and the N-isopropylamide group intact. Harsh reducing conditions can lead to undesirable side reactions such as hydrodefluorination or amide reduction. Therefore, the choice of methodology is paramount and must be guided by the principles of orthogonal synthesis , where a specific functional group can be manipulated without affecting others.[1][2]

This guide provides a comparative analysis of three robust and field-proven methodologies for this transformation: Catalytic Hydrogenation, Metal-Mediated Reduction (Fe/NH₄Cl), and Stannous Chloride (SnCl₂) Reduction. We will delve into the mechanistic rationale behind each method, present detailed, step-by-step protocols, and offer insights to guide researchers in selecting the optimal conditions for their specific needs.

The Chemoselectivity Challenge

The successful synthesis of 4-Amino-2-fluoro-N-isopropylbenzamide hinges on the selective reduction of the nitro group. The two other key functional groups present their own stability challenges:

  • Aromatic Fluorine: The C-F bond is generally robust, but it is susceptible to hydrogenolysis (hydrodefluorination) under certain catalytic hydrogenation conditions, especially with palladium catalysts at elevated temperatures or pressures.[3] This side reaction is undesirable as it fundamentally alters the molecule's structure and properties.

  • Amide Group: The N-isopropylamide is stable to most conditions used for nitro reduction. However, extremely powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the nitro group and the amide, leading to the corresponding benzylamine, which is not the desired product.[4]

Therefore, the ideal reagent must be potent enough to reduce the nitro group efficiently but selective enough to be orthogonal to the other functionalities.[5][6]

Comparative Analysis of Recommended Reduction Methodologies

Several methods are available for nitro group reduction, each with distinct advantages and limitations.[4][7] The following table summarizes the most suitable options for the target transformation.

Method Primary Reagents Key Advantages Potential Drawbacks Typical Yield Ref.
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)High atom economy; clean reaction with water as the only byproduct; product often pure after filtration.Potential for hydrodefluorination; requires specialized hydrogenation equipment (H₂ balloon or Parr shaker).>95%[8][9]
Metal-Mediated Reduction Iron (Fe) powder, NH₄ClExcellent chemoselectivity; inexpensive and readily available reagents; highly scalable and robust for industrial applications.Generates stoichiometric iron oxide waste; workup can be cumbersome (filtration of fine iron sludge).85-95%[10][11]
Stannous Chloride Reduction Tin(II) Chloride (SnCl₂·2H₂O)Excellent functional group tolerance, especially in non-acidic media; mild reaction conditions.Generates stoichiometric tin waste which requires careful disposal; can be more expensive than iron.90-98%[12][13]

Visualized Chemical Transformation & Workflow

The overall synthetic transformation is a six-electron reduction of the aromatic nitro group to an amine.

Reaction start This compound product 4-Amino-2-fluoro-N-isopropylbenzamide start->product [Reducing Agent] Solvent, Temp

Caption: General scheme for the reduction of the nitrobenzamide.

A typical experimental workflow for a metal-mediated reduction involves several key stages from setup to final product isolation.

Workflow cluster_main Experimental Workflow (Fe/NH₄Cl Method) setup 1. Reagent Setup Charge flask with substrate, solvent (EtOH/H₂O), and NH₄Cl. Initiate stirring. reaction 2. Reaction Heat to reflux. Add Fe powder portion-wise. Monitor by TLC until completion. setup->reaction workup 3. Workup & Filtration Cool reaction mixture. Add celite and filter through a pad to remove iron salts. reaction->workup extraction 4. Extraction Concentrate filtrate. Partition between ethyl acetate and water. Separate organic layer. workup->extraction isolation 5. Isolation Dry organic layer (e.g., Na₂SO₄). Filter and concentrate under reduced pressure to yield crude product. extraction->isolation purification 6. Purification (Optional) Recrystallization or column chromatography if necessary. isolation->purification

Caption: Step-by-step workflow for the Fe/NH₄Cl reduction protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, making it an excellent choice if the necessary equipment is available. The conditions are adapted from a procedure used for the closely related N-methyl analog.[9]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C, ~5 mol% Pd)

  • Ethyl Acetate or Ethanol (ACS Grade)

  • Hydrogen (H₂) gas balloon or Parr apparatus

  • Celite®

Procedure:

  • Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add this compound (e.g., 5.0 g, 20.8 mmol).

  • Catalyst and Solvent: Carefully add 10% Pd/C (e.g., 1.1 g, ~5 mol% Pd loading) under a nitrogen or argon atmosphere. Add ethyl acetate or ethanol (e.g., 100 mL).

    • Rationale: Pd/C is a pyrophoric solid and should be handled with care. The solvent choice depends on substrate solubility; both ethanol and ethyl acetate are common for hydrogenations.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

    • Rationale: Removing all air (oxygen) is critical for safety and catalyst activity. Oxygen can deactivate the catalyst and create an explosive mixture with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the same solvent (e.g., 3 x 20 mL).

    • Rationale: Celite provides a fine filtration medium that prevents the small particles of carbon-supported catalyst from passing through. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench it with water before disposal.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will typically yield the desired product, 4-Amino-2-fluoro-N-isopropylbenzamide, as a solid with high purity. Further purification by recrystallization may be performed if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This classic "Béchamp reduction" variant is extremely reliable, cost-effective, and avoids the potential for hydrodefluorination, making it a go-to method for halogenated nitroarenes.[10][11]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol (ACS Grade)

  • Water

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (e.g., 5.0 g, 20.8 mmol), ethanol (80 mL), water (20 mL), and ammonium chloride (8.9 g, 166.4 mmol).

    • Rationale: The ethanol/water solvent system is effective for dissolving both the organic substrate and the inorganic salt. Ammonium chloride acts as a mild proton source and electrolyte to facilitate the electron transfer from the iron surface.[10]

  • Heating and Addition: Heat the mixture to reflux (~80-85 °C) with vigorous stirring. Once refluxing, add the iron powder (11.6 g, 208 mmol) in small portions over 15-20 minutes.

    • Rationale: The reaction is exothermic. Portion-wise addition of iron helps to control the reaction rate and prevent an uncontrolled exotherm.

  • Reaction: Maintain the reaction at reflux, stirring vigorously. The reaction mixture will turn from a yellow suspension to a dark grey or black slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) until the starting material spot has disappeared (typically 1-3 hours).

  • Workup and Filtration: Allow the reaction to cool to ~40-50 °C. Add a small amount of Celite® (e.g., 10 g) to the slurry and filter the hot mixture through a pad of Celite®.

    • Rationale: Filtering while warm helps prevent the product from crystallizing out during filtration. The Celite helps break up the fine iron oxide sludge, preventing the filter from clogging.

  • Washing: Wash the flask and the filter cake thoroughly with hot ethanol (e.g., 3 x 30 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Final Steps: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-Amino-2-fluoro-N-isopropylbenzamide. The product is often of sufficient purity for subsequent steps, but can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if needed.

Conclusion

The chemoselective reduction of this compound is a critical transformation that can be achieved in high yield using several reliable methods. For laboratory-scale synthesis where high purity and clean reaction profiles are desired, Catalytic Hydrogenation with Pd/C is an excellent option, provided care is taken to monitor for potential hydrodefluorination. For a robust, scalable, and highly selective method that is tolerant of the C-F bond, the Fe/NH₄Cl system is a superior and cost-effective choice.[10] The selection between these protocols will depend on the scale of the reaction, available equipment, and specific purity requirements of the final product. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize this valuable amine intermediate.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available at: [Link]

  • Synfacts. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Synfacts, 2010(04), 0424. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Schmalz, H.-G., & Schäfer, C. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. Available at: [Link]

  • Wang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(52), 38653-38666. Available at: [Link]

  • Fiveable. Orthogonal Protection Definition. Available at: [Link]

  • Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available at: [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

  • PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Available at: [Link]

  • ResearchGate. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Available at: [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available at: [Link]

  • Organic Chemistry Data. Nitro Reduction - SnCl2. Available at: [Link]

  • David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

  • ResearchGate. (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? Available at: [Link]

  • Semantic Scholar. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. Available at: [Link]

  • Green Chemistry. (2016). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Available at: [Link]

  • ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Available at: [Link]

  • Sciencemadness.org. (2004). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide, a key intermediate in pharmaceutical research. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This protocol details a robust and reproducible method, grounded in the principles of green chemistry, by minimizing solvent use and energy consumption.[2][4] We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical safety considerations, and present expected outcomes.

Introduction: The Rationale for Microwave-Assisted Amide Synthesis

Amide bond formation is a cornerstone of organic and medicinal chemistry, with the carboxamide group being present in over 25% of all existing drugs.[5] The target molecule, this compound, serves as a valuable building block in the synthesis of various biologically active compounds. Traditional methods for amide synthesis often require prolonged reaction times, harsh conditions, and the use of stoichiometric coupling reagents, which can lead to significant waste generation.[5][6]

Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[7] Microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[2] This rapid and efficient energy transfer leads to uniform heating throughout the sample, often resulting in dramatically accelerated reaction rates and cleaner reaction profiles compared to conventional heating methods.[1][2][8] This application note provides a validated protocol for the direct amidation of 2-fluoro-4-nitrobenzoic acid with isopropylamine under microwave irradiation, offering a time- and resource-efficient alternative to classical approaches.

Reaction Mechanism and Rationale

The core of this synthesis is the direct amidation of a carboxylic acid with a primary amine. While this reaction can occur spontaneously, it is often slow. Microwave energy accelerates the reaction, likely by facilitating the dehydration of the intermediate salt formed between the carboxylic acid and the amine.

Reaction_Mechanism Carboxylic_Acid 2-Fluoro-4-nitrobenzoic Acid Intermediate Ammonium Carboxylate Salt (Intermediate) Carboxylic_Acid->Intermediate Amine Isopropylamine Amine->Intermediate Microwave Microwave Irradiation (Δ) Intermediate->Microwave Product This compound Water Water (byproduct) Microwave->Product Microwave->Water

Caption: General workflow for the microwave-assisted amidation.

While the direct thermal reaction is possible, the use of a coupling agent can further enhance efficiency. For this protocol, we will focus on a direct, catalyst-free approach, relying on the efficiency of microwave heating. In some cases, a catalyst like ceric ammonium nitrate (CAN) can be employed in minute quantities to facilitate the reaction, particularly under solvent-free conditions.[6]

Materials and Equipment

Reagents
ReagentGradeSupplierCAS Number
2-Fluoro-4-nitrobenzoic acid≥98%Sigma-Aldrich403-24-7[9]
Isopropylamine≥99%Sigma-Aldrich75-31-0
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific7487-88-9
Equipment
  • Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover)[10][11]

  • Microwave-safe reaction vials (0.5-2 mL or 2-5 mL) with caps[11]

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Experimental Protocol

This protocol is designed for a small-scale synthesis, typically in the millimolar range, suitable for research and development purposes.

Protocol_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A 1. Add 2-Fluoro-4-nitrobenzoic acid to microwave vial B 2. Add Isopropylamine A->B C 3. Add magnetic stir bar and cap the vial B->C D 4. Place vial in microwave synthesizer C->D E 5. Irradiate at 150°C for 10-20 minutes D->E F 6. Cool the reaction vial E->F G 7. Dilute with Dichloromethane (DCM) F->G H 8. Wash with NaHCO₃ solution G->H I 9. Wash with brine H->I J 10. Dry organic layer with MgSO₄ I->J K 11. Filter and concentrate in vacuo J->K L 12. Characterize the product K->L

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-fluoro-4-nitrobenzoic acid (1.0 mmol, 185.1 mg).

  • Amine Addition: Add isopropylamine (1.2 mmol, 0.103 mL). A slight excess of the amine is used to ensure complete consumption of the carboxylic acid.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction temperature to 150°C, the hold time to 15 minutes, and the power to 300W. Ensure that the pressure limit is set appropriately for the vial and solvent (if any).

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) before carefully opening it.[11]

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (10 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) to remove any unreacted carboxylic acid.

    • Wash the organic layer with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Expected Results and Characterization

ParameterExpected Outcome
Reaction Time 10-20 minutes
Yield >90% (isolated)
Appearance White to pale yellow solid[12]
Melting Point 170-177°C (for the starting acid)[12][13]
Purity (by NMR/LC-MS) >95%

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety Precautions: A Critical Overview

Working with microwave reactors and chemical reagents requires strict adherence to safety protocols.

  • Microwave Safety:

    • NEVER use a domestic microwave oven for laboratory synthesis.[10][14] Laboratory-grade microwave synthesizers are equipped with specialized safety features, including pressure and temperature monitoring and containment mechanisms in case of vessel failure.[10]

    • Always use microwave-safe reaction vessels and caps designed for the specific instrument.[10][15]

    • Do not exceed the recommended volume or pressure limits for the reaction vials.

    • Be cautious of potential localized superheating, especially in viscous mixtures. Ensure proper stirring.[10]

    • NEVER place metallic objects, including aluminum foil, inside the microwave cavity, as this can cause arcing and a potential fire hazard.[15][16]

  • Chemical Safety:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

    • 2-Fluoro-4-nitrobenzoic acid is an irritant.[13] Avoid inhalation, ingestion, and skin contact.

    • Isopropylamine is a flammable and corrosive liquid. Handle with care.

    • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Emergency Procedures:

    • In case of a fire inside the microwave cavity, KEEP THE DOOR CLOSED , turn off the instrument, and disconnect the power cord.[15][16]

    • Have a Class ABC fire extinguisher readily available.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the reaction vial.
Loss during work-upEnsure complete extraction and minimize transfers.
Impure Product Side reactionsDecrease reaction temperature. Consider the use of a solvent to moderate the reaction.
Incomplete removal of starting materialOptimize the washing steps during the work-up.
Reaction does not heat Low microwave absorbance of reactantsAdd a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to facilitate heating.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The described method is rapid, high-yielding, and aligns with the principles of green chemistry. By adhering to the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The significant reduction in reaction time and potential for solvent-free conditions make microwave-assisted synthesis a superior alternative to conventional heating methods for this transformation.[1][2][4]

References

  • Anonymous. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
  • Schmidtz, R. (n.d.). Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation.
  • Anonymous. (2004, December 21). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]

  • Anonymous. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
  • Anonymous. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Anonymous. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
  • Anonymous. (n.d.). Microwave Reactor Safety.
  • Anonymous. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC.
  • Anonymous. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate.
  • Anonymous. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook.
  • Chakole, D., & Mali, N. S. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Anonymous. (2024, October 10). What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?. Guidechem.
  • Patneedi, C. B. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Biotage. (n.d.). Microwave Reaction Tutorial.
  • BLD Pharm. (n.d.). 350-32-3|2-Fluoro-4-nitrobenzamide.
  • Anonymous. (2003, January 2). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • Anonymous. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Anonymous. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap.
  • Anonymous. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
  • Sigma-Aldrich. (n.d.). 2-FLUORO-4-NITROBENZOIC ACID AldrichCPR.
  • Fundación Complutense. (2021, November 23). Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube.
  • Matrix Scientific. (n.d.). 2-Fluoro-4-nitrobenzoic acid.
  • Anonymous. (2003, January 2). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.

Sources

Application Note: One-Pot Synthesis & Utilization of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in drug discovery. It details the optimized one-pot synthesis and downstream utilization of 2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7), a versatile scaffold in the synthesis of PARP inhibitors, kinase inhibitors, and benzimidazole-based therapeutics.

Executive Summary & Chemical Context

The 2-fluoro-4-nitrobenzamide motif is a "privileged scaffold" in medicinal chemistry. The unique electronic push-pull system—created by the electron-withdrawing nitro group (para) and the inductive effect of the fluorine (ortho)—activates the aromatic ring for Nucleophilic Aromatic Substitution (SnAr) .

This compound specifically serves as a critical intermediate. The N-isopropyl amide moiety is frequently retained in final drug candidates (e.g., specific kinase inhibitors) to modulate lipophilicity and metabolic stability.

Key Challenges in Synthesis:

  • Regioselectivity: Preventing premature SnAr displacement of the labile fluorine atom during the amidation step.

  • Moisture Sensitivity: Handling the acid chloride intermediate without isolation.

  • Process Efficiency: Eliminating solid isolation steps to maximize yield and minimize solvent waste.

Protocol A: One-Pot Activation & Amidation

Objective: Synthesize this compound from 2-fluoro-4-nitrobenzoic acid without isolating the acid chloride.

Mechanistic Insight (The "Why")

The conversion of 2-fluoro-4-nitrobenzoic acid to its amide requires activation. Thionyl chloride (


) is preferred over Oxalyl chloride for scale-up due to atom economy.
  • Critical Control Point: The 2-position fluorine is highly activated. If the reaction temperature during the amine addition exceeds 10°C, the isopropylamine (a strong nucleophile) will attack the aromatic ring (SnAr), displacing the fluorine and forming a byproduct (2-(isopropylamino)-N-isopropyl-4-nitrobenzamide). Kinetic control at 0°C ensures exclusive attack at the acyl carbon.

Reagents & Equipment[1][2][3][4]
  • Starting Material: 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7).[1][2][3]

  • Activator: Thionyl Chloride (

    
    ) (1.5 eq).
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq - Essential for Vilsmeier-Haack type activation).

  • Amine: Isopropylamine (1.2 eq).

  • Base: Triethylamine (

    
    ) (2.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Activation Phase (In-Situ Acid Chloride Generation):

    • Charge a dry 3-neck round-bottom flask with 2-Fluoro-4-nitrobenzoic acid (10.0 g, 54 mmol) and DCM (100 mL).

    • Add catalytic DMF (0.2 mL).

    • Slowly add Thionyl Chloride (6.0 mL, 81 mmol) dropwise at room temperature.

    • Reflux: Heat the mixture to gentle reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or quench-LCMS (react aliquot with MeOH to see Methyl Ester).

    • Evaporation (Partial): Once complete, cool to RT. Ideally, concentrate under reduced pressure to remove excess

      
       and 
      
      
      
      . Redissolve the residue in fresh anhydrous DCM (100 mL). Note: Removing excess SOCl2 prevents it from consuming the amine in the next step.
  • Amidation Phase (Kinetic Control):

    • Cool the acid chloride solution to -5°C to 0°C using an ice/salt bath.

    • Prepare a separate solution of Isopropylamine (5.6 mL, 65 mmol) and Triethylamine (18.8 mL, 135 mmol) in DCM (50 mL).

    • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 45 minutes. Maintain internal temperature < 5°C .

    • Observation: White precipitate (Et3N[4][2]·HCl) will form immediately.

  • Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Quench: Add water (100 mL).

    • Wash: Separate organic layer.[5] Wash with 1N HCl (2 x 50 mL) to remove unreacted amine/base. Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry & Concentrate: Dry over

      
      , filter, and concentrate in vacuo.
      
Expected Results
  • Yield: >90%

  • Appearance: Off-white to pale yellow solid.

  • Purity: >98% (HPLC).

  • Key Impurity: If temp >10°C, look for mass M+57 (SnAr byproduct).

Protocol B: Downstream Application (SnAr Cascade)

Objective: Utilize the this compound in a "One-Pot" SnAr and Nitro-Reduction sequence to access benzimidazole precursors.

Workflow Visualization

The following diagram illustrates the decision logic and reaction flow for this cascade.

G Start 2-Fluoro-N-isopropyl- 4-nitrobenzamide Nucleophile Add Nucleophile (e.g., Morpholine, Diamine) Start->Nucleophile SnAr Step 1: SnAr Reaction (Displacement of F) Nucleophile->SnAr K2CO3, DMF, 80°C Check QC Check: Is F displaced? SnAr->Check Check->SnAr No (Increase Temp) Reduction Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Check->Reduction Yes Product Final Product: 2-Amino-N-isopropyl- 4-aminobenzamide deriv. Reduction->Product

Caption: Workflow for the sequential substitution and reduction of the fluoro-nitro scaffold.

Step-by-Step Methodology (SnAr Focus)
  • SnAr Reaction:

    • Dissolve This compound (1.0 eq) in DMF (5 volumes).

    • Add Base:

      
       or 
      
      
      
      (2.0 eq).
    • Add Nucleophile: e.g., Morpholine, Pyrrolidine, or a primary amine (1.2 eq).

    • Heat: Stir at 60–80°C for 4–6 hours.

    • Note: The electron-withdrawing nitro group para to the fluorine facilitates this displacement under milder conditions than unactivated aryls.

  • Telescoped Reduction (Optional One-Pot):

    • Do not isolate. Cool the SnAr mixture to RT.

    • Add Iron Powder (5.0 eq) and Ammonium Chloride (aq. saturated solution, 5 volumes).

    • Heat to 70°C for 2 hours.

    • Result: The nitro group is reduced to an aniline, yielding a 3-amino-4-(substituted)-benzamide derivative, a precursor for benzimidazoles.

Quantitative Data & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Activation Temp Reflux (40°C)Too low: Incomplete acid chloride formation.
Amidation Temp < 5°CCRITICAL: >10°C leads to SnAr side reaction (F-displacement).
Solvent (Step 1) DCM (Anhydrous)Wet solvent hydrolyzes

, reducing yield.
Base Stoichiometry > 2.0 eqInsufficient base leaves HCl, which can degrade the product.

References

  • Synthesis of 2-Fluoro-4-nitrobenzoic acid (Precursor)

    • Method: Oxidation of 2-fluoro-4-nitrotoluene using KMnO4.[4][1][2]

    • Source: ChemicalBook Protocols.

  • One-Pot SnAr Methodologies

    • Context: SnAr reaction of fluoroaromatic compounds in DMF/Carbonate systems.[6]

    • Source: Thieme Connect (Synlett).

  • General Amidation Protocols (Acid Chloride Route)

    • Context: Standard operating procedures for converting benzoic acids to benzamides.
    • Source: BenchChem Application Notes.

  • CAS Registry Data

    • Compound: this compound (CAS 927209-10-7).
    • Source: BLD Pharm Catalog & Spectral Data.

Sources

Application Note: Late-Stage Functionalization of the Isopropyl Group in Fluoro-Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide to the late-stage functionalization (LSF) of the isopropyl group within fluoro-nitrobenzamide scaffolds. These scaffolds are structurally representative of non-steroidal anti-androgens (e.g., Flutamide).[1][2] The primary focus is the selective transformation of the chemically inert tertiary C(sp³)–H bond of the isopropyl moiety into a tertiary alcohol (C–OH) or a halide (C–X).

This transformation is critical for two reasons:

  • Metabolite Synthesis: It provides direct access to active metabolites (e.g., Hydroxyflutamide) without de novo synthesis.

  • Lead Optimization: It introduces a polarity "handle" for further derivatization to alter DMPK properties.

Introduction & Mechanistic Rationale

The isopropyl group attached to an electron-deficient benzamide core presents a unique synthetic challenge. The C(sp³)–H bond of the methine position is sterically hindered and electronically deactivated by the adjacent amide nitrogen (in


-isopropyl variants) or the electron-withdrawing nitro-aryl ring.
The Substrate Challenge
  • Target: Tertiary methine C–H bond (

    
    ).
    
  • Competing Sites: Aromatic C–H bonds are largely deactivated by the

    
     and 
    
    
    
    groups, which fortuitously directs oxidative reactivity toward the alkyl side chain.
  • Goal: Selective Hydroxylation (mimicking Cytochrome P450 metabolism) or Halogenation.

We present three distinct protocols ranging from bio-mimetic catalysis to electrochemical oxidation.

Methodology A: Bio-Inspired Iron-Catalyzed C–H Hydroxylation

Best for: High selectivity, mimicking metabolic pathways (P450), and gram-scale synthesis.

This protocol utilizes the White-Chen catalyst, Fe(PDP) , which operates via a radical rebound mechanism. The bulky electrophilic oxidant is highly selective for the tertiary C–H bond over primary methyl C–H bonds.

Materials
  • Substrate: Fluoro-nitrobenzamide derivative (e.g., Flutamide) (1.0 equiv).

  • Catalyst: ₂ (5 mol%).

  • Oxidant: 50% wt. H₂O₂ (3.0 equiv, slow addition).

  • Additives: Acetic acid (AcOH) (0.5 equiv).

  • Solvent: MeCN (0.1 M concentration).

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask, dissolve the benzamide substrate (1.0 mmol) and Fe(PDP) catalyst (0.05 mmol) in MeCN (5 mL).

  • Acidification: Add AcOH (0.5 mmol). Rationale: The acid suppresses the decomposition of H₂O₂ and prevents the formation of inactive iron-oxo dimers.

  • Oxidant Addition: Prepare a solution of H₂O₂ (3.0 mmol) in MeCN (5 mL). Using a syringe pump, add this solution dropwise over 45–60 minutes at room temperature.

    • Critical: Rapid addition leads to catalase-like decomposition of H₂O₂ (bubbling) and low yields.

  • Quenching: Upon completion (monitor by TLC), dilute with saturated NaHCO₃ solution and extract with EtOAc (3x).

  • Purification: The tertiary alcohol product is significantly more polar. Use flash chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).
    
Self-Validation (QC)
  • TLC: The product will appear as a UV-active spot with a significantly lower

    
     value than the starting material.
    
  • ¹H NMR: The diagnostic septet of the isopropyl methine (

    
     ppm) will disappear. The methyl doublet (
    
    
    
    ppm,
    
    
    ) will collapse into a sharp singlet (
    
    
    ppm,
    
    
    ) due to the loss of coupling.

Methodology B: Electrochemical C–H Oxidation (Metal-Free)

Best for: Green chemistry compliance, scalability, and avoiding transition metal impurities.

This method employs N-Hydroxyphthalimide (NHPI) as a redox mediator. NHPI is anodically oxidized to the Phthalimide N-Oxyl (PINO) radical, which abstracts the tertiary hydrogen atom.

Materials
  • Electrochemical Cell: Undivided cell (e.g., IKA ElectraSyn or custom beaker).

  • Anode: Reticulated Vitreous Carbon (RVC) or Graphite.

  • Cathode: Platinum plate or Nickel foam.

  • Mediator: NHPI (20 mol%).

  • Electrolyte:

    
     or 
    
    
    
    (0.1 M).
  • Solvent: MeCN:H₂O (9:1).

Step-by-Step Protocol
  • Assembly: Dissolve substrate (0.5 mmol), NHPI (0.1 mmol), and electrolyte in 10 mL of MeCN/H₂O mixture.

  • Electrolysis: Insert electrodes (submerged surface area

    
    ).
    
  • Settings: Apply Constant Current (CCE) at

    
     (approx. 
    
    
    
    ). Stir vigorously.
  • Monitoring: Pass

    
     of charge.
    
    • Note: The solution may turn red/orange due to the PINO radical; this is normal.

  • Workup: Evaporate MeCN. The residue is often the N-hydroxy product. Treat with aqueous

    
     to quench radicals, then extract with DCM.
    

Methodology C: Radical Bromination (Wohl-Ziegler)

Best for: Creating an intermediate for substitution (e.g., to install -F, -CN, or -NHR).

Protocol Summary
  • Reflux substrate with N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (5 mol%) in

    
     or Trifluorotoluene (green alternative).
    
  • Irradiate with visible light (or heat to 80°C) for 4 hours.

  • Product is the tertiary bromide. This is unstable and should be reacted immediately with a nucleophile (e.g., AgF for fluorination or

    
     for hydroxylation).
    

Comparative Analysis

FeatureFe(PDP) CatalysisElectrochemical (NHPI)Radical Bromination
Primary Product Tertiary AlcoholTertiary AlcoholTertiary Bromide
Selectivity High (Steric control)High (Bond energy control)Moderate
Scalability Moderate (Reagent cost)HighHigh
Green Metric Good (H₂O₂ byproduct is water)Excellent (Electrons as reagent)Poor (Atom economy)
Substrate Tolerance Tolerates Nitro/CF₃Tolerates Nitro/CF₃Nitro may quench radicals

Visualization: Decision Tree & Mechanism

Figure 1: Reaction Workflow Decision Tree

(Select the optimal method based on your lab resources and downstream needs)

G Start Start: Fluoro-Nitrobenzamide Functionalization Goal Define End Goal Start->Goal DirectOH DirectOH Goal->DirectOH Target: Metabolite (Alcohol) Deriv Deriv Goal->Deriv Target: Derivative (-F, -CN) Metal Use Fe(PDP) Protocol (High Selectivity) DirectOH->Metal Has Fe catalyst? Electro Use NHPI Electrochemistry (Green/Scalable) DirectOH->Electro Prefer Metal-Free? Radical Use NBS/AIBN (Isolate Bromide) Deriv->Radical Need Leaving Group NuSub Final Analog Radical->NuSub Nucleophilic Sub.

Caption: Decision matrix for selecting the appropriate functionalization pathway based on available equipment and target molecule requirements.

Figure 2: Mechanism of NHPI-Mediated Electrochemical Oxidation

(The catalytic cycle for the green oxidation of the isopropyl methine)

Mechanism NHPI NHPI (Reduced) Anode Anode (+) -1e, -H+ NHPI->Anode PINO PINO Radical (Active Species) Anode->PINO PINO->NHPI HAT from Substrate RadicalInter Alkyl Radical (R•) PINO->RadicalInter Coupled Step Substrate Substrate (R-H) Substrate->RadicalInter -H• Product Product (R-OH) RadicalInter->Product + [O] Oxygen O2 / H2O Oxygen->Product

Caption: Electrochemical cycle showing the anodic generation of the PINO radical and subsequent Hydrogen Atom Transfer (HAT) from the isopropyl group.

References

  • White, M. C., et al. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. Link

  • Horn, E. J., et al. (2016). "Scalable and sustainable electrochemical allylic C–H oxidation." Nature. Link

  • Kudo, K., et al. (2018). "2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation." Chemical and Pharmaceutical Bulletin. Link

  • Costas, M., et al. (2013). "Selective C-H oxidation catalyzed by non-heme iron complexes." Chemical Reviews. Link

  • Teplý, F. (2011). "Photoredox catalysis by organic dyes: N-hydroxyphthalimide (NHPI) as a key player." Collection of Czechoslovak Chemical Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Troubleshooting Guide

Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this two-step synthesis, which typically involves the formation of an acyl chloride followed by amidation, can stem from several critical points in the process. Let's break down the potential issues and solutions systematically.

1. Inefficient Acyl Chloride Formation:

The first step is the conversion of 2-fluoro-4-nitrobenzoic acid to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Causality: Incomplete conversion to the acyl chloride will leave unreacted starting material, which will not react with isopropylamine under these conditions, thus lowering the overall yield. The presence of water is highly detrimental as it will hydrolyze the chlorinating agent and the formed acyl chloride back to the carboxylic acid.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.

    • Sufficient Chlorinating Agent: Use a slight excess (typically 1.2-1.5 equivalents) of the chlorinating agent to ensure complete conversion.

    • Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.

    • Reaction Monitoring: Monitor the reaction progress by IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber indicate the completion of the reaction.

2. Ineffective Amidation Step:

The reaction between 2-fluoro-4-nitrobenzoyl chloride and isopropylamine is a nucleophilic acyl substitution.

  • Causality: The nucleophilicity of isopropylamine can be hindered if it is protonated. The reaction generates hydrochloric acid (HCl), which will react with the amine to form an unreactive ammonium salt. Therefore, a base is required to neutralize the HCl.

  • Troubleshooting:

    • Choice and Amount of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Use at least one equivalent of the base to scavenge the generated HCl. An excess of the amine (isopropylamine) can also serve as the base.

    • Temperature Control: The initial reaction is often exothermic. It is advisable to add the acyl chloride solution dropwise to a cooled solution of isopropylamine and the base to maintain control over the reaction temperature.

    • Reaction Time and Temperature: After the initial addition, the reaction may need to be stirred at room temperature or gently heated to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC and the NMR spectrum is not clean. What are the likely impurities and how can I purify my product?

Answer:

The presence of impurities is a common challenge. Understanding their origin is key to effective purification.

Potential Impurities and Their Sources:

ImpuritySourceIdentification
2-Fluoro-4-nitrobenzoic acid Incomplete acyl chloride formation or hydrolysis of the acyl chloride.A more polar spot on TLC compared to the product. Can be identified by its characteristic broad O-H stretch in IR and the carboxylic acid proton in ¹H NMR.
Symmetrical Anhydride of 2-Fluoro-4-nitrobenzoic acid Can form from the reaction of the acyl chloride with unreacted carboxylic acid.Will have a different Rf value on TLC. Can be identified by mass spectrometry.
Unreacted Isopropylamine Use of a large excess of isopropylamine.Can often be removed during aqueous workup.
Side-products from reaction with base If a nucleophilic base is used, it can compete with isopropylamine.Can be complex to identify. Use of a non-nucleophilic base is recommended.

Purification Strategies:

  • Aqueous Workup:

    • Wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amines (isopropylamine and the base).

    • Follow with a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-fluoro-4-nitrobenzoic acid.

    • Finally, wash with brine to remove residual water.

  • Recrystallization:

    • This is an effective method for purifying solid products.[1][2]

    • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

  • Column Chromatography:

    • For separating mixtures of compounds with different polarities, silica gel column chromatography is a powerful technique.[3]

    • Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the amidation reaction?

A1: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[4] The amine reactant is also a base and will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride. Therefore, a base is added to neutralize the HCl as it is formed, allowing the amine to remain as a free nucleophile. A non-nucleophilic base like triethylamine or DIPEA is preferred to avoid competition with the desired amine nucleophile. Alternatively, using two equivalents of the reactant amine (isopropylamine) can also achieve this, with one equivalent acting as the nucleophile and the second as the base.

Q2: Can I use a coupling agent instead of converting the carboxylic acid to an acyl chloride?

A2: Yes, direct amidation of the carboxylic acid using a coupling agent is a viable alternative. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or more potent uronium-based reagents like HATU, can be used. These methods often offer milder reaction conditions and can be advantageous if your starting material is sensitive to the conditions of acyl chloride formation.

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to several factors:

  • Insufficient Reagents: Ensure that you have used a slight excess of the amine and the base.

  • Low Temperature: The reaction may require gentle heating to proceed to completion. Try warming the reaction mixture to 40-50 °C.

  • Deactivation of Reagents: Moisture in the reaction can quench the reactive acyl chloride. Ensure your reagents and solvents are anhydrous.

Q4: How does the electron-withdrawing nitro group affect the reaction?

A4: The nitro group is a strong electron-withdrawing group. This has two main effects:

  • It makes the carbonyl carbon of the acyl chloride more electrophilic, which can increase the rate of nucleophilic attack by isopropylamine.

  • It also makes the fluorine atom more susceptible to nucleophilic aromatic substitution (SNAr). While this is less likely with an amine under typical amidation conditions, it is a potential side reaction to be aware of, especially at higher temperatures or with stronger nucleophiles.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-nitrobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM, or higher for toluene) until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-fluoro-4-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flame-dried flask under an inert atmosphere, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, proceed with an aqueous workup as described in the purification section.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

Amidation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Acyl_Chloride 2-Fluoro-4-nitrobenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Addition Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Tetrahedral_Intermediate Intermediate Tetrahedral Intermediate Product_Cation Protonated Amide Intermediate->Product_Cation Collapse Chloride Chloride Ion (Leaving Group) Intermediate->Chloride Protonated_Amide Protonated Amide Final_Product This compound Protonated_Amide->Final_Product Protonated_Base Protonated Base Base Base (e.g., Triethylamine) Base->Final_Product Deprotonation Base->Protonated_Base

Caption: The nucleophilic acyl substitution mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Acyl_Chloride Analyze crude reaction mixture before amidation (e.g., by IR) Start->Check_Acyl_Chloride Incomplete_Acyl_Chloride Issue: Incomplete Acyl Chloride Formation Check_Acyl_Chloride->Incomplete_Acyl_Chloride Unreacted Carboxylic Acid Present Acyl_Chloride_OK Acyl Chloride Formation is Complete Check_Acyl_Chloride->Acyl_Chloride_OK No Carboxylic Acid Troubleshoot_Acyl_Chloride Solution: - Ensure anhydrous conditions - Use excess chlorinating agent - Add catalytic DMF Incomplete_Acyl_Chloride->Troubleshoot_Acyl_Chloride Check_Amidation Analyze final crude product (TLC, LC-MS, NMR) Acyl_Chloride_OK->Check_Amidation End Improved Yield Troubleshoot_Acyl_Chloride->End Unreacted_Acyl_Chloride Issue: Ineffective Amidation Check_Amidation->Unreacted_Acyl_Chloride Unreacted Acyl Chloride Present Product_Degradation Issue: Product Degradation or Side Reactions Check_Amidation->Product_Degradation Multiple Impurities Troubleshoot_Amidation Solution: - Check base (type and amount) - Control temperature during addition - Optimize reaction time/temperature Unreacted_Acyl_Chloride->Troubleshoot_Amidation Troubleshoot_Amidation->End Troubleshoot_Degradation Solution: - Milder reaction conditions - Optimize workup procedure Product_Degradation->Troubleshoot_Degradation Troubleshoot_Degradation->End

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pearson Education. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). The Chemistry of Fluorinated Intermediates: Focus on 2-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • MDPI. (2022, March 28). Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]

Sources

Purification strategies for crude 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Case ID: PUR-FNIB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives).

Chemical Context:

  • Core Structure: Electron-deficient benzene ring (Nitro + Fluoro) coupled to a lipophilic amide tail (Isopropyl).

  • Synthesis Origin: Typically synthesized via acylation of isopropylamine with 2-fluoro-4-nitrobenzoyl chloride (or the activated acid).

  • The Purification Paradox: The nitro group promotes crystallinity, but the isopropyl amide chain introduces rotational freedom that can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, the electron-withdrawing fluorine atom at the ortho position increases the acidity of the amide proton, subtly affecting solubility in basic media.

This guide provides a modular, self-validating purification strategy.

Module 1: Pre-Purification Diagnostics (Triage)

Do not attempt purification without knowing your impurity profile.

Visual Inspection:

  • Bright Yellow Solid: Expected state.

  • Orange/Red Oil: Indicates oxidation byproducts or trapped solvent.

  • White Precipitate: Likely unreacted inorganic salts or hydrolyzed acid.

Diagnostic Workflow (DOT Visualization):

Triage Start Crude Reaction Mixture TLC Run TLC (30% EtOAc in Hexanes) Start->TLC Check1 Spot at Baseline? TLC->Check1 Check2 Spot near Solvent Front? Check1->Check2 No Action1 Unreacted Acid/Salt -> Go to Module 2 (Base Wash) Check1->Action1 Yes Check3 Co-eluting Spots? Check2->Check3 No Action2 Unreacted Amine/Non-polars -> Go to Module 2 (Acid Wash) Check2->Action2 Yes Action3 Regioisomers/Byproducts -> Go to Module 3 or 4 Check3->Action3 Yes

Figure 1: Diagnostic logic to determine the primary purification vector.

Module 2: Chemical Workup (The First Line of Defense)

Goal: Remove unreacted starting materials using pKa differences. This is the most efficient purification step and should never be skipped.

The Logic:

  • Impurity A: Isopropylamine (Base, pKa ~10.6).

  • Impurity B: 2-Fluoro-4-nitrobenzoic acid (Acid, pKa ~2.4).

  • Product: Neutral Amide (Stable to dilute acid/base washes).

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ethers if possible (peroxide risk/solubility issues).

  • Acid Wash (Removes Amine): Wash organic layer 2x with 1M HCl .

    • Mechanism:[2] Protonates isopropylamine to isopropylammonium chloride (water-soluble).

  • Base Wash (Removes Acid): Wash organic layer 2x with Saturated NaHCO₃ .

    • Mechanism:[2] Deprotonates the benzoic acid to the sodium benzoate salt (water-soluble).

    • Warning: Do not use strong bases (NaOH) or heat, as the electron-deficient ring makes the amide susceptible to hydrolysis [1].

  • Drying: Wash with Brine -> Dry over MgSO₄ -> Filter -> Concentrate.

Solubility Profile Table:

ComponentOrganic Layer (EtOAc)Aq.[1][3][4] Acid (HCl)Aq.[3] Base (NaHCO₃)
Target Amide Soluble InsolubleInsoluble
IsopropylamineSolubleSoluble (Salt) Insoluble
2-F-4-NO₂-Benzoic AcidSolubleInsolubleSoluble (Salt)
Inorganic SaltsInsolubleSolubleSoluble

Module 3: Recrystallization (The Scalable Solution)

Goal: Obtain >98% purity. Use this if Chemical Workup yields <95% purity.

The "Oiling Out" Risk: Nitro-benzamides often melt at temperatures close to the boiling point of common solvents, leading to a liquid-liquid separation (oiling out) rather than crystal formation.

Recommended Solvent Systems:

  • Primary: Ethanol / Water (Classic for nitro-aromatics).

  • Alternative: Ethyl Acetate / Heptane (Good for removing non-polar tars).

Step-by-Step Protocol (Ethanol/Water):

  • Dissolve crude solid in the minimum amount of boiling Ethanol (95%) .

  • Optional: If solution is dark orange/brown, add Activated Carbon, stir for 5 mins, and filter hot through Celite.

  • Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.

  • Controlled Cooling (Critical):

    • Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).

    • Troubleshooting: If oil droplets form, reheat to dissolve and add a seed crystal .

  • Cool to 0-4°C in an ice bath.

  • Filter and wash with cold Ethanol/Water (1:1).

Recrystallization Logic Diagram (DOT):

Recryst Step1 Dissolve in Boiling Ethanol Step2 Add Warm Water (Anti-solvent) until Turbid Step1->Step2 Step3 Cool to Room Temp Step2->Step3 Decision Observation? Step3->Decision ResultA Crystals Form Decision->ResultA Solids ResultB Oiling Out (Liquid droplets) Decision->ResultB Liquids Final Filter & Wash (Cold 1:1 Mix) ResultA->Final Fix Reheat + Add Seed Crystal + Slower Cooling ResultB->Fix Fix->Step3

Figure 2: Handling phase separation during crystallization.

Module 4: Chromatography (The "Nuclear Option")

Goal: Separation of regioisomers or stubborn tars.

If crystallization fails, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase:

    • Hexane : Ethyl Acetate (Start 90:10 -> Gradient to 60:40).

    • Note: Nitro compounds interact strongly with silica. If tailing occurs, add 1% Acetic Acid to the mobile phase (this suppresses ionization of any residual acidic impurities, though less critical for the amide itself).

  • Loading: Dry load on Celite or Silica is recommended due to the compound's potential low solubility in non-polar mobile phases [2].

Troubleshooting & FAQ

Q1: My product is a sticky yellow gum, not a solid. What happened?

  • Diagnosis: Likely residual solvent (EtOAc/DCM) trapped in the crystal lattice or "oiling out" during evaporation.

  • Fix: Triturate (grind under solvent) with cold Pentane or Hexane . This pulls out the organic solvent and forces the amide to precipitate as a solid.

Q2: The NMR shows a clean product, but the color is dark brown.

  • Diagnosis: Trace nitro-aromatic impurities (azo/azoxy coupling byproducts) have high extinction coefficients. Even <0.1% can color the product.

  • Fix: Perform a Charcoal Treatment (Module 3, Step 2). Do not skip the hot filtration step.

Q3: I have low yield after the Base Wash (Module 2).

  • Diagnosis: You may have used strong base (NaOH) or long contact times. The electron-withdrawing nitro and fluoro groups make the amide bond more susceptible to hydrolysis than a standard benzamide.

  • Fix: Use NaHCO₃ (weaker base) and separate layers immediately. Check the aqueous layer: acidify it and extract; if you recover 2-fluoro-4-nitrobenzoic acid, hydrolysis occurred.

Q4: Can I use UV to detect this compound?

  • Answer: Yes. The nitro-aromatic system has strong UV absorbance. Monitor at 254 nm .

References

  • Chemical Stability of Nitrobenzamides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for stability of electron-deficient amides).
  • Chromatography of Nitro Compounds: Jung, M. E.; et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists..." Journal of Medicinal Chemistry, 2010 , 53(7), 2779–2796. (Describes purification of similar Enzalutamide intermediates). Link

  • Synthesis & Properties: Xu, D.; et al.[5] "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research, 2013 , 37(10), 615-616.[5] (Provides analogous workup procedures for fluorinated nitrobenzamides). Link

Sources

Technical Support Center: Purification of 2-Fluoro-N-isopropyl-4-nitrobenzamide

[1]

Ticket ID: REC-FNIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Recrystallization Solvent Systems[1]

Executive Summary & Solvent Strategy

User,

Purifying 2-Fluoro-N-isopropyl-4-nitrobenzamide presents a specific challenge: balancing the high polarity of the nitro/amide groups against the lipophilicity of the isopropyl chain and the fluorinated aromatic ring.[1]

Unlike simple benzamides, the isopropyl group disrupts crystal packing and increases solubility in non-polar solvents, while the ortho-fluorine atom induces electronic effects that can alter hydrogen bonding capabilities.[1]

Recommended Solvent Systems

Based on the structural pharmacophore (Nitro-Aromatic-Amide), we recommend the following systems. These are ranked by probability of success and "Green Chemistry" compliance.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Mechanism of Action
Primary (Binary) Ethanol (95% or Abs.) Water 1:1 to 1:3Polarity Shift: The compound dissolves in hot EtOH; water forces precipitation upon cooling due to the hydrophobic isopropyl/fluoro-phenyl moiety.
Secondary (Binary) Ethyl Acetate n-Heptane 1:2 to 1:4Lipophilic Balance: Excellent for removing polar impurities (uncoupled amines or acids) that remain in the filtrate.
Alternative (Single) Toluene N/AN/ATemperature Differential: High boiling point (110°C) allows for high solubility at reflux and low solubility at RT. Good for removing tarry impurities.[1]
Emergency (Single) Isopropyl Alcohol (IPA) N/AN/ACommon Ion Effect: The isopropyl group on the solvent matches the substituent, often aiding in stable crystal lattice formation.[1]

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Displacement (Gold Standard)

Best for: General purification after amide coupling reactions.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol dropwise while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid.[1][2]

    • Technical Note: If the solution is dark yellow/brown (common with nitro compounds), add activated carbon (5% w/w) and perform a hot filtration.

  • Displacement: Remove from heat source. While the solution is still near boiling, add hot Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 2-3 drops of hot Ethanol to clear the turbidity.[1] The solution should be saturated but clear.

  • Nucleation: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][3]

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter and wash with cold 1:1 EtOH/Water.[1]

Protocol B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)

Best for: Material that refuses to crystallize in alcohols or forms an oil.[1]

  • Dissolve crude material in minimal boiling Ethyl Acetate .[1]

  • Remove from heat.[1][2] Slowly add n-Heptane (or Hexane) down the side of the flask.

  • Scratching: If an oil forms at the bottom, use a glass rod to scratch the interface between the oil and the solvent.[1] This provides micro-glass shards that act as nucleation sites.[1]

  • Seeding: If available, add a single "seed crystal" of pure product.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common with N-alkyl benzamides.[1] The melting point of your solvated compound is likely lower than the boiling point of the solvent mixture.[1] Corrective Action:

  • Re-heat the mixture to re-dissolve the oil.

  • Add more Solvent A (Ethanol or Ethyl Acetate) to lower the saturation slightly.[1]

  • Cool more slowly. Wrap the flask in aluminum foil or a towel to insulate it.

  • Vigorous Agitation: During the cooling phase, stir rapidly. This prevents the oil droplets from coalescing and forces them to solidify.[1]

Q2: The crystals are colored (yellow/orange), but the product should be white/off-white.

Diagnosis: Nitro compounds often degrade into azo- or azoxy- impurities, or residual nitroaniline precursors are present.[1] Corrective Action:

  • Activated Carbon Treatment: Dissolve in hot solvent, add activated charcoal, stir for 5 mins, and filter through Celite before crystallization.[1]

  • Solvent Switch: Switch to Toluene .[1] Toluene is excellent at keeping colored polar impurities in solution while the benzamide crystallizes out.[1]

Q3: I have low recovery yield (<50%).

Diagnosis: The isopropyl group makes the molecule too soluble in the "Anti-Solvent" (organic anti-solvents like Heptane) or the volume of Solvent A was too high. Corrective Action:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling process to obtain a "second crop."[1]

  • Warning: The second crop is usually less pure than the first.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct purification path based on your crude material's behavior.

RecrystallizationLogicStartCrude this compoundCheckSolubilitySolubility Test (100mg)Start->CheckSolubilityDecision1Soluble in Hot EtOH?CheckSolubility->Decision1PathAMethod A: Binary Solvent(EtOH + Water)Decision1->PathAYes (Standard)PathBMethod B: Lipophilic Mix(EtOAc + Heptane)Decision1->PathBNo / Very Lipophilic ImpuritiesIssue1Problem: Oiling Out?PathA->Issue1PathB->Issue1Solution1Add more Solvent ASlow CoolScratch GlassIssue1->Solution1Yes (Oil Forms)FinalPure Crystals(Verify via HPLC/NMR)Issue1->FinalNo (Crystals Form)Solution1->Issue1RetrySolution2Switch to Toluene(Single Solvent)Solution1->Solution2Fails RepeatedlySolution2->Final

Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during benzamide purification.

References & Authority

The protocols above are derived from standard purification techniques for nitro-substituted benzamides and specific solubility data extrapolated from structural analogs (2-fluoro-4-nitrobenzoic acid derivatives).

  • Synthesis and Purification of Nitrobenzamides:

    • Context: General procedures for recrystallizing 2-fluoro-4-nitro- derivatives often utilize aqueous ethanol or ethyl acetate systems due to the polarity imparted by the nitro group.[1]

    • Source: Patents regarding the synthesis of 2-fluoro-4-nitrobenzoic acid intermediates (Precursors to the target molecule).[1][4]

    • Link:

  • Solubility of Nitrobenzamide Derivatives:

    • Context: Studies on p-nitrobenzamide solubility confirm high solubility in Ethanol/Ethyl Acetate and lower solubility in water/hydrocarbons, validating the binary solvent choice.[1]

    • Source:Journal of Chemical & Engineering Data (via ResearchGate snippet).

    • Link:

  • General Purification of Organic Solids:

    • Context: "Oiling out" troubleshooting and solvent polarity matching.[1]

    • Source: MIT OpenCourseWare / Zubrick, J. W.[1] The Organic Chem Lab Survival Manual.

    • Link:

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; standard safety protocols (PPE, Fume Hood) for handling nitro-aromatics must be observed.[1]

Minimizing hydrolysis side reactions of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FNIN-HYD-001 Subject: Minimizing Hydrolysis Side Reactions Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

You are likely working with 2-Fluoro-N-isopropyl-4-nitrobenzamide as a fragment for an inhibitor (e.g., IDO1 or AR antagonists) or as an intermediate in high-value synthesis.

While amides are generally considered stable (half-life of years at neutral pH), your specific molecule is an "activated amide." The presence of the 4-nitro group (strong resonance electron-withdrawing) and the 2-fluoro group (inductive electron-withdrawing) drastically reduces the electron density at the carbonyl carbon. This makes the amide bond significantly more electrophilic and susceptible to nucleophilic attack by water (


) or hydroxide (

), even under mild conditions.

This guide provides the protocols necessary to stabilize this specific scaffold during synthesis, storage, and purification.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my amide hydrolyzing even in neutral solvents?

A: It is likely not hydrolyzing in the solvent, but rather due to trace moisture or during aqueous workup. The electron-deficient nature of the benzene ring lowers the activation energy for the tetrahedral intermediate formation.

The Electronic Trap:

  • 4-Nitro Effect: Pulls electron density via resonance, making the carbonyl carbon highly

    
    .
    
  • 2-Fluoro Effect: Inductively withdraws electrons. While it offers slight steric protection, the electronic activation usually dominates.

  • Result: The carbonyl carbon becomes a "hotspot" for any nucleophile (water).

Visualizing the Failure Mode

The following diagram illustrates the hydrolysis pathway you must avoid. Note the formation of the Tetrahedral Intermediate , which collapses to release isopropylamine and the benzoic acid impurity.

HydrolysisMechanism Reactant 2-Fluoro-N-isopropyl- 4-nitrobenzamide Activation Carbonyl Activation (EWG Inductive Effect) Reactant->Activation 4-NO2 & 2-F pull e- Attack Nucleophilic Attack (H2O / OH-) Activation->Attack High Electrophilicity Intermediate Tetrahedral Intermediate Attack->Intermediate Rate Limiting Step Collapse Collapse & Cleavage Intermediate->Collapse Proton Transfer Products 2-Fluoro-4-nitrobenzoic Acid + Isopropylamine Collapse->Products Irreversible

Figure 1: Mechanism of activated amide hydrolysis. The electron-withdrawing groups (EWG) accelerate the nucleophilic attack step.

Module 2: Synthesis & Storage Protocols

Q: Which solvents are safe?

Use the Traffic Light System below for solvent selection. Avoid protic solvents in the presence of bases.

StatusSolvent ClassExamplesRecommendation
SAFE Aprotic, Non-polarDCM, Chloroform, ToluenePreferred. High stability. Ideal for storage.
CAUTION Aprotic, PolarDMF, DMSO, DMAcUse Dry. Hygroscopic nature attracts water, which can hydrolyze the amide if heated >60°C.
DANGER Alcohols (Protic)Methanol, EthanolAvoid with Base. Risk of transamidation (methanolysis) or hydrolysis if trace base is present.
Q: How should I store the solid material?
  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccant: Essential. The 4-nitro group can make the crystal lattice hygroscopic.

Module 3: Workup & Purification (The "Danger Zone")

CRITICAL WARNING: 90% of hydrolysis occurs during the aqueous workup (quenching). The standard "Wash with 1N HCl" or "Wash with 1N NaOH" protocols are destructive for this molecule.

Troubleshooting the Quench

Scenario: You have finished a reaction (e.g., coupling) and need to remove excess amine or acid.

  • Do NOT use: Strong acids (HCl,

    
    ) or Strong bases (NaOH, KOH, 
    
    
    
    ).[1]
  • DO use: Buffered solutions maintained between pH 4.0 and 7.5 .

The "Safe-Quench" Protocol

Follow this decision tree to process your reaction mixture without degrading the amide.

WorkupProtocol Start Crude Reaction Mixture Check Check pH of Mixture Start->Check Acidic Acidic (pH < 3) Check->Acidic If Acid Chlorides used Basic Basic (pH > 9) Check->Basic If TEA/DIPEA used ActionAcid Buffer: Sat. NaHCO3 (Add slowly, Cold) Acidic->ActionAcid ActionBase Buffer: 1M Citric Acid or Phosphate Buffer (pH 6) Basic->ActionBase Extract Extraction: EtOAc or DCM (Keep T < 10°C) ActionAcid->Extract ActionBase->Extract Wash Wash: Brine (Sat. NaCl) (Removes bulk water) Extract->Wash Dry Dry: Na2SO4 (Filter immediately) Wash->Dry

Figure 2: Optimized workup workflow to maintain pH 4-8 and minimize hydrolysis risk.

Step-by-Step "Cold Buffer" Method:
  • Cool Down: Cool the reaction mixture to 0°C before adding any aqueous solution.

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 6.0) or 5% Citric Acid solution.

  • Rapid Wash:

    • Add cold buffer.

    • Shake vigorously for only 30-60 seconds.

    • Separate layers immediately. Do not let layers sit.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    can sometimes be slightly acidic/Lewis acidic.

Module 4: Analytical Troubleshooting

Q: How do I distinguish Hydrolysis from ?

This substrate has two failure modes. You must distinguish them to fix the root cause.

Observation (LC-MS)DiagnosisRoot CauseSolution
Mass [M-58] (Loss of isopropyl)Hydrolysis Water/OH- attack on CarbonylCheck buffers, dry solvents.
Mass [M-19+Nu] (Loss of F)

(Substitution)
Nucleophile attacked the FluorineBase was too strong; Temperature too high.
Mass [M+14] (Methyl ester)Methanolysis Solvent attack (MeOH)Switch to DCM/THF; Remove MeOH.
Q: HPLC Method Recommendations
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Do not use high pH modifiers (Ammonium Hydroxide) in the mobile phase, as the compound may degrade on the column during long runs.

  • Detection: 254 nm (Nitro group provides strong UV absorption).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Brown, R. S., et al. (1992).[2] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(10), 481–488.

  • Ladurelle, S., et al. (2015). "Hydrolysis of Amides: Kinetics and Mechanisms." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Preventing hydrolysis of N-Isobutylbenzamide during workup." BenchChem Troubleshooting Guides.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-N-isopropyl-4-nitrobenzamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Kinetic Control in Nucleophilic Acyl Substitution vs. Nucleophilic Aromatic Substitution (


)[1]
Executive Summary: The Thermal Conflict

Synthesizing 2-Fluoro-N-isopropyl-4-nitrobenzamide requires navigating a critical "thermal window."[2] You are reacting an amine (isopropylamine) with a substrate (2-fluoro-4-nitrobenzoyl chloride) that possesses two electrophilic sites:[1][2]

  • The Carbonyl Carbon (Desired): Leads to amide formation via Nucleophilic Acyl Substitution.

  • The C-F Carbon (Undesired): Leads to fluorine displacement via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    

The 4-nitro group activates both positions.[1][2] However, the activation energy (


) for attacking the carbonyl is significantly lower than for displacing the fluorine. Temperature is your primary switch to select the desired pathway. 
Module 1: The Mechanistic Landscape

To control the reaction, you must visualize the competing pathways. The fluorine at the ortho position is highly labile due to the electron-withdrawing nature of the para-nitro group and the carbonyl itself.

ReactionPathways Reactants Reactants (2-Fluoro-4-nitrobenzoyl chloride + Isopropylamine) ColdPath Path A: Kinetic Control (T < 10°C) Reactants->ColdPath HotPath Path B: Thermodynamic Risk (T > 40°C) Reactants->HotPath Intermediate Tetrahedral Intermediate ColdPath->Intermediate Fast Attack at C=O Meisenheimer Meisenheimer Complex HotPath->Meisenheimer Attack at C-F Product TARGET PRODUCT (Amide Formation) Intermediate->Product -HCl Impurity MAJOR IMPURITY (S_NAr Fluorine Displacement) Meisenheimer->Impurity -HF

Figure 1: Competing reaction pathways. Path A (Green) is favored at low temperatures. Path B (Red) becomes accessible as thermal energy increases, leading to the irreversible loss of the fluorine atom.

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to maximize the rate of amidation while keeping the system below the energy threshold for


.
Phase 1: Activation (Acid Chloride Formation)

Note: This step requires heat, but the amine is NOT present yet.

  • Reagents: 2-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), cat. DMF.[1][3]
    
  • Condition: Reflux (75-80°C) for 2 hours.

  • Critical Step: Evaporation. You must remove excess

    
     under vacuum.[1]
    
    • Why? Residual

      
       will react exothermically with your amine in Phase 2, causing a local temperature spike that triggers the 
      
      
      
      side reaction.
Phase 2: Coupling (The Temperature Critical Zone)

Reagents: Acid Chloride (from Phase 1), Isopropylamine (1.1 eq), TEA (1.5 eq), DCM (anhydrous).[1]

StepActionTemperature TargetTechnical Rationale
1 Dissolve Acid Chloride in DCM.0°C (Ice Bath)Pre-cooling solvent acts as a heat sink.[1][2]
2 Add Base (TEA/DIPEA).[1]0°C Scavenges HCl; prevents protonation of amine.
3 Dropwise addition of Isopropylamine.< 5°C (Internal)CRITICAL: Amidation is exothermic.[1] Rapid addition spikes internal T > 40°C, triggering F-displacement.[2]
4 Stirring (Induction).[1]0°C for 30 minsAllows kinetic product to form.
5 Warming.20-25°C (RT)Ensure conversion of sterically hindered conformers.
Module 3: Troubleshooting Center

Use this matrix to diagnose issues based on experimental observations.

Scenario A: "My product is bright orange/yellow."
  • Diagnosis: You have likely formed 2-(isopropylamino)-4-nitro-N-isopropylbenzamide .[1][2]

  • Root Cause: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     reaction occurred.[1][4][5][6][7] The fluorine was displaced by a second molecule of isopropylamine. The resulting ortho-nitroaniline chromophore is deeply colored.[1]
    
  • Fix:

    • Check internal temperature during addition (keep

      
      ).
      
    • Ensure you did not reflux the coupling step.

    • Verify stoichiometry: Large excess of amine + heat =

      
      .
      
Scenario B: "The reaction bubbled violently and spewed solvent."
  • Diagnosis: Runaway Exotherm.[1]

  • Root Cause:

    • Addition of amine was too fast.

    • Failure to remove excess Thionyl Chloride (

      
      ) from Phase 1.[1] 
      
      
      
      reacts violently with amines.
  • Fix: Rotovap the acid chloride with toluene (azeotrope) twice to ensure all

    
     is gone before adding amine.
    
Scenario C: "Low Yield / Starting Material Remaining."
  • Diagnosis: Hydrolysis of Acid Chloride.[1]

  • Root Cause: Moisture ingress.[1] The acid chloride reverted to the carboxylic acid (which will not react with amine under these conditions).

  • Fix: Use anhydrous DCM. Dry glassware.[1] Keep the system under

    
     or Ar atmosphere.
    
Module 4: Diagnostic Decision Tree

Follow this logic flow to validate your product purity before full workup.

TroubleshootingTree Start Analyze Crude Mixture (TLC / LC-MS) CheckColor Is the solution deep orange/red? Start->CheckColor DeepColorYes Likely S_NAr Impurity (F displaced) CheckColor->DeepColorYes Yes DeepColorNo Check Mass Spec CheckColor->DeepColorNo No (Pale Yellow/Colorless) CheckMass M+ peak? DeepColorNo->CheckMass MassTarget Target Mass (Amide) CheckMass->MassTarget Expected M+ MassPlus41 Mass + 41 Da (Target - F + Isopropylamine) CheckMass->MassPlus41 M + 41 MassAcid Mass - 41 Da (Hydrolysis/Acid) CheckMass->MassAcid M - 41

Figure 2: Rapid diagnostic logic for crude reaction analysis.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I do this as a "one-pot" reaction using a coupling agent (EDC/HATU) instead of making the acid chloride? A: Yes, and it is often safer for preventing


.[1] Coupling agents activate the acid at Room Temperature (RT). Because you never heat the system, the risk of displacing the fluorine is negligible. However, acid chlorides are cheaper and more scalable.[1] If using EDC, maintain RT; do not heat.[1]

Q: Why is the Fluorine so unstable? It's usually a strong bond. A: In this specific molecule, the fluorine is ortho to a carbonyl and meta to a nitro group (or para depending on numbering, but here the nitro is at 4 and F at 2). The 4-nitro group is a powerful electron-withdrawing group (EWG).[1][2] It pulls electron density out of the ring, making the carbon attached to the fluorine highly positive (electrophilic). This lowers the energy barrier for nucleophiles to attack that carbon [1].

Q: Can I use ethanol as a solvent? A: Absolutely not. Ethanol is a nucleophile.[1] It will react with the acid chloride to form the ethyl ester (2-fluoro-4-nitrobenzoate), killing your yield.[1][2] Use non-nucleophilic solvents like DCM, THF, or Toluene.[1][2]

References
  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Nucleophilic Aromatic Substitution).

  • Org. Synth. (1927).[1][8] p-Nitrobenzoyl chloride.[1][2][9] Organic Syntheses, Coll.[1] Vol. 1, p.394. [1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism.

Sources

Technical Support Center: Regioselectivity in 2-Fluoro-N-isopropyl-4-nitrobenzamide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this highly functionalized scaffold. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting guides for unexpected outcomes, and optimized protocols to enhance regiochemical control.

Introduction: The Challenge of a Crowded Ring

The this compound core presents a classic conflict between electronic activation and steric hindrance. The powerful electron-withdrawing nitro group strongly activates the C2-fluorine for nucleophilic aromatic substitution (SNAr).[1][2] However, the bulky N-isopropylamide group, positioned directly adjacent at C1, creates significant steric congestion around the reaction center.[3][4][5] This inherent tension is the primary source of regioselectivity issues, often leading to sluggish reactions, the formation of undesired isomers, or reaction failure. This guide will help you understand and master these competing effects.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of Reactivity

Q1.1: Why is the fluorine at the C2 position the expected site of nucleophilic attack?

A1.1: The regioselectivity is overwhelmingly dictated by electronic effects, specifically the mechanism of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[1][6][7]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The nitro group at the C4 position is a powerful electron-withdrawing group that activates the ring for this reaction. Crucially, it stabilizes the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the ortho (C2) or para (C6, which is unsubstituted) positions relative to the nitro group.[1][8] Since the fluorine is an excellent leaving group located at the activated C2 position, this is the electronically favored site of reaction.

dot

Steric_vs_Electronic center Aromatic Ring C2 C2 Position (F) Nitro C4-NO2 Nitro->C2 Electronic Activation Amide C1-CONHiPr Amide->C2 Steric Hindrance Nu Nucleophile Nu->C2 Attack Path

Caption: Competing electronic activation and steric hindrance at C2.

Q2.2: I've isolated a product, but it's not the result of substitution at C2. What could it be?

A2.2: While substitution at C2 is most common, other outcomes are possible, especially under harsh conditions or with specific nucleophiles.

  • Possibility 1: Substitution of the Nitro Group: In some cases, the nitro group itself can be displaced. This is more likely with highly polarizable ("soft") nucleophiles like thiolates. If you observe a loss of the nitro group in your analytical data (e.g., mass spectrometry), consider this possibility.

  • Possibility 2: Benzyne Mechanism: If you are using an extremely strong base (e.g., NaNH₂, LDA) and high temperatures, you could be forcing an elimination-addition (benzyne) mechanism. [1][9]This is unlikely under standard SNAr conditions but is a theoretical possibility. This mechanism often leads to a mixture of regioisomers.

  • Possibility 3: Reaction with the Amide: Highly reactive nucleophiles could potentially react with the amide carbonyl or deprotonate the amide N-H. This would not result in a substitution on the aromatic ring but would consume your starting material.

Diagnostic Workflow:

  • Confirm Structure: Use 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry to definitively identify the structure of your unexpected product.

  • Analyze Reaction Conditions: Cross-reference your conditions with known precedents for unusual reactivity. Were extreme temperatures or exceptionally strong bases used?

  • Consult the Literature: Search for precedents of your specific nucleophile reacting with similar nitroaromatic systems.

Optimization & Protocols

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterConditionExpected Outcome on C2 SubstitutionRationale
Temperature Low (e.g., RT to 50°C)Lower yield, higher selectivityFavors the electronically preferred, but sterically hindered, kinetic product.
High (e.g., 80°C to 150°C)Higher yield, potential for side productsProvides energy to overcome steric hindrance; may enable alternative reaction pathways.
Solvent Polar Aprotic (DMSO, DMF)Faster reaction rateStabilizes the charged Meisenheimer complex and enhances nucleophilicity. [7]
Protic (EtOH, MeOH)Slower reaction rateCan solvate and deactivate the nucleophile through hydrogen bonding.
Nucleophile Small, "Hard" (e.g., MeO⁻, NH₃)FavoredLess susceptible to steric hindrance from the N-isopropyl group.
Bulky, "Soft" (e.g., t-BuO⁻, PhS⁻)Disfavored or SlowerExperiences greater steric repulsion. Soft nucleophiles may favor nitro-group substitution.
Base Strong, Non-nucleophilic (NaH)Clean reactionGenerates the active nucleophile from its conjugate acid without competing in the substitution.
Weaker Base (K₂CO₃)Slower / IncompleteMay not fully deprotonate the nucleophile, leading to a lower concentration of the active species.
Protocol 1: General Procedure for C2-Amination

This protocol provides a robust starting point for the substitution of the C2-fluorine with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add the amine nucleophile to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into ice water.

  • A solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography.

Troubleshooting this Protocol:

  • If no reaction: Increase the temperature in 20°C increments. If still unsuccessful, consider using a stronger base like sodium hydride (NaH) to pre-form the aminyl anion (use with caution).

  • If multiple products form: Lower the reaction temperature to favor the kinetic C2-substituted product. Ensure the starting amine is pure and not degrading under the reaction conditions.

dot

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_purity Verify Purity of Starting Materials & Reagents start->check_purity issue What is the issue? check_purity->issue no_rxn Low or No Conversion issue->no_rxn No/Slow Reaction side_product Side Product Formation issue->side_product Wrong Product increase_temp Increase Temperature no_rxn->increase_temp lower_temp Lower Temperature side_product->lower_temp change_solvent Switch to Polar Aprotic Solvent (DMSO, NMP) increase_temp->change_solvent stronger_base Use Stronger Base (e.g., NaH) change_solvent->stronger_base check_nucleophile Analyze Nucleophile Stability lower_temp->check_nucleophile purify Re-purify Product check_nucleophile->purify

Sources

Technical Support Center: Nitro Reduction of 2-(2,4-difluorophenyl)-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitro reduction of 2-(2,4-difluorophenyl)-5-nitro-1H-benzo[d]imidazole to its corresponding amine, a critical transformation in many synthetic pathways. This document provides in-depth troubleshooting strategies, addressing common causes of low conversion rates and offering field-proven solutions.

Introduction: The Challenge of Selective Nitro Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, its efficiency is highly dependent on the substrate's electronic and steric properties, as well as the chosen reaction conditions. The target molecule, 2-(2,4-difluorophenyl)-5-nitro-1H-benzo[d]imidazole, presents specific challenges due to the presence of a heterocyclic benzimidazole ring and halogen substituents, which can influence catalyst activity and reaction selectivity.

This guide will systematically address the most common issues encountered during this reduction, providing a logical workflow to diagnose and resolve problems leading to low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low or incomplete conversion is the most frequently reported issue in the catalytic hydrogenation of complex nitroaromatics. The following sections break down the problem into key areas, providing explanations and actionable protocols.

Question 1: My reaction has stalled, showing low or no conversion of the starting material. What are the primary causes?

Several factors can lead to a stalled or incomplete reaction. A systematic approach to troubleshooting is essential.

dot

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst 1. Catalyst Activity & Handling Start->Check_Catalyst Check_Purity 2. Reagent & Substrate Purity Start->Check_Purity Check_Conditions 3. Reaction Conditions Start->Check_Conditions Check_Side_Reactions 4. Potential Side Reactions Start->Check_Side_Reactions Solution_Catalyst Solution: Use fresh catalyst, handle under inert atmosphere, consider alternative catalysts. Check_Catalyst->Solution_Catalyst Inactive? Solution_Purity Solution: Purify substrate, use anhydrous solvents, check for catalyst poisons. Check_Purity->Solution_Purity Impure? Solution_Conditions Solution: Optimize H2 pressure, temperature, solvent, and agitation. Check_Conditions->Solution_Conditions Suboptimal? Solution_Side_Reactions Solution: Use milder conditions, employ chemoselective reagents. Check_Side_Reactions->Solution_Side_Reactions Detected? Reaction_Pathway sub 2-(2,4-difluorophenyl)- 5-nitro-1H-benzo[d]imidazole prod 2-(2,4-difluorophenyl)- 5-amino-1H-benzo[d]imidazole sub->prod [H] Desired Pathway side_prod Dehalogenated Product(s) sub->side_prod [H] + Harsh Conditions (e.g., high temp, prolonged time with Pd/C) Side Reaction

Caption: Desired vs. side reaction pathways.

Question 3: What are the best solvent choices for this reaction?

The ideal solvent should fully dissolve the starting material and not interfere with the reaction.

  • Protic Solvents: Ethanol, methanol, and acetic acid are commonly used and often facilitate the reaction. *[1] Aprotic Solvents: Ethyl acetate and tetrahydrofuran (THF) are also good choices.

  • Solvent Mixtures: As mentioned, co-solvents can be highly effective. A small amount of acetic acid in ethanol, for example, can increase the rate of reduction.

  • Solvent Effects: The choice of solvent can influence the reduction potential of the nitro group. Aprotic solvents can affect the electrochemical reduction potential, which may correlate with chemical reduction rates.

[2]#### Question 4: Are there alternatives to catalytic hydrogenation?

Yes, several reliable methods exist that can be advantageous if catalytic approaches are problematic.

MethodReagentsAdvantagesDisadvantages
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOHExcellent chemoselectivity, inexpensive, tolerant of many functional groups.[3][4] Stoichiometric amounts of metal are required, workup can be cumbersome due to metal salt precipitation.
Sulfide Reduction Na₂S, NaHSCan be selective for one nitro group in a dinitro compound.[4] Can be less effective for some substrates, potential for sulfur-containing byproducts.
Transfer Hydrogenation Pd/C with HCOONH₄ or HCOOHAvoids flammable H₂ gas, uses standard lab glassware, often highly efficient.[5][6][7] Requires a hydrogen donor, may still have catalyst-related issues.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation with Pd/C
  • To a solution of 2-(2,4-difluorophenyl)-5-nitro-1H-benzo[d]imidazole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture), carefully add 10% Pd/C (5-10 mol% by weight) under a nitrogen or argon atmosphere.

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or a pressurized system). Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Chemoselective Reduction with Tin(II) Chloride
  • Dissolve 2-(2,4-difluorophenyl)-5-nitro-1H-benzo[d]imidazole (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution. 3[8]. Heat the reaction mixture to reflux (typically 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water.

  • Carefully basify the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Semantic Scholar. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Deshmukh, G., & Murugavel, R. (2025). Bimetallic Ru(II) cymene complexes catalyze efficient conventional and microwave-assisted transfer hydrogenations of carbonyl and nitro compounds. Synlett, 36, 75-81.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Pd/C can be used as a catalyst for nitro group reductions at very low Pd loading either in the presence of triethylsilane as a transfer hydrogenating agent or simply using a hydrogen balloon. Organic Letters, 23(21), 8114-8118.
  • Tuteja, J., Nishimura, S., & Ebitani, K. (2014). Base-Free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by a Reusable Heterogeneous Pd/ZrP Catalyst. Chemistry Letters, 43(8), 1311-1313.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the reduction potentials of nitroanilines. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of hydrogenation catalysts for selective nitro reduction. Retrieved from [Link]

  • ACS Publications. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In drug discovery, particularly within the development of PARP inhibitors and androgen receptor antagonists, the 2-fluoro-4-nitrobenzamide scaffold is a critical intermediate. The introduction of the fluorine atom at the ortho position to the amide functionality serves two purposes: it modulates metabolic stability by blocking specific oxidation sites and alters the electronic properties of the benzene ring.

However, verifying the regiochemistry of this substitution is a common bottleneck. This guide provides a comparative analysis of the 1H NMR spectrum of 2-Fluoro-N-isopropyl-4-nitrobenzamide against its non-fluorinated analog. It focuses on the "Fluorine Fingerprint"—the specific scalar couplings (


) that definitively prove the position of the halogen atom.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation Workflow
  • Solvent Selection: DMSO-d6 is the required solvent.

    • Reasoning: Nitrobenzamides have poor solubility in CDCl3, leading to signal broadening. DMSO-d6 ensures full solvation, sharpens the amide N-H signal, and prevents peak overlapping in the aromatic region due to its high polarity.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Transients (Scans): 16 (minimum) to 64 (optimal for observing small satellite couplings).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration is required).

Visualization of Analytical Logic

The following diagram outlines the decision tree for assigning the spectrum, moving from the "anchor" signals (Isopropyl) to the complex aromatic region.

NMR_Workflow Start Raw Spectrum (DMSO-d6) Step1 Identify Aliphatic Region (0.0 - 4.5 ppm) Start->Step1 Step2 Assign Isopropyl Group (Septet + Doublet) Step1->Step2 Step3 Identify Amide Proton (Broad doublet/singlet, >8.0 ppm) Step2->Step3 Step4 Analyze Aromatic Region (7.0 - 9.0 ppm) Step3->Step4 Step5 Check for Symmetry? Step4->Step5 NonFluoro Symmetric (AA'BB' or similar) Product: Non-Fluorinated Analog Step5->NonFluoro Yes Fluoro Asymmetric Splitting Product: 2-Fluoro Analog Step5->Fluoro No Detail Measure J-Couplings (H-F Ortho vs Meta) Fluoro->Detail

Figure 1: Logical workflow for structural verification using 1H NMR.

Comparative Analysis: The "Fluorine Effect"

The table below contrasts the target molecule with its non-fluorinated control (N-isopropyl-4-nitrobenzamide). This comparison highlights why NMR is superior to MS for this specific verification—MS confirms mass, but NMR confirms position.

Spectral Data Comparison Table
FeatureControl: N-isopropyl-4-nitrobenzamideTarget: this compoundDiagnostic Value
Symmetry Symmetric (AA'BB' system)Asymmetric (3 distinct aromatic environments)High: Immediate visual confirmation of substitution.
Aromatic H Count 4 Protons (2 sets of equivalent protons)3 Protons (All unique)High: Integration ratio confirms mono-substitution.
H3 (Ortho to NO2) ~8.3 ppm (Doublet,

Hz)
~8.25 ppm (Doublet of Doublets ,

Hz)
Critical: Large H-F coupling confirms F is ortho to H3.
H6 (Ortho to Amide) ~8.0 ppm (Doublet)~7.7–7.9 ppm (Triplet/DD, complex splitting)Medium: Shifted upfield due to F shielding effects.
Amide N-H Broad Singlet/DoubletBroad Doublet (often sharpened by F-bonding)Low: Solvent dependent.

Detailed Peak Assignment & Interpretation

This section breaks down the specific signals for This compound in DMSO-d6.

The Aliphatic "Anchor" (1.0 – 4.5 ppm)

These signals confirm the N-isopropyl chain is intact. They serve as the internal standard for integration (Total = 7H).

  • 
     1.18 ppm (Doublet, 6H, 
    
    
    
    Hz):
    The two methyl groups (
    
    
    ) of the isopropyl chain.
  • 
     4.08 ppm (Septet, 1H, 
    
    
    
    Hz):
    The methine proton (
    
    
    ). It splits into a septet due to the 6 adjacent methyl protons.
The Aromatic Region (7.5 – 8.5 ppm)

This is the most complex region due to Heteronuclear Spin-Spin Coupling (


) .

Numbering Scheme:

  • C1: Amide attachment

  • C2: Fluorine[1][2]

  • C3: Proton (Ortho to F, Ortho to NO2)

  • C4: Nitro group

  • C5: Proton (Meta to F, Ortho to NO2)

  • C6: Proton (Para to F, Meta to NO2)

Signal A: H3 (The "Deshielded" Proton)
  • Shift:

    
     8.20 – 8.30 ppm.
    
  • Multiplicity: Doublet of Doublets (dd).

  • Interpretation: This proton is sandwiched between two electron-withdrawing groups (Nitro and Fluorine), pushing it furthest downfield.

  • Coupling:

    • 
      :  Large coupling due to close proximity (Ortho) to Fluorine.
      
    • 
      :  Small meta coupling to H5.
      
Signal B: H5 (The "Intermediate" Proton)
  • Shift:

    
     8.10 – 8.18 ppm.
    
  • Multiplicity: Doublet of Doublets (dd).

  • Interpretation: Ortho to the Nitro group (deshielding) but Meta to the Fluorine.

  • Coupling:

    • 
      :  Standard ortho coupling to H6.
      
    • 
      :  Distinct meta coupling to Fluorine.
      
Signal C: H6 (The "Shielded" Proton)
  • Shift:

    
     7.70 – 7.85 ppm.
    
  • Multiplicity: Triplet-like or Doublet of Doublets (dd).

  • Interpretation: This proton is Para to the Fluorine and Ortho to the Amide.

  • Coupling:

    • 
      :  Ortho coupling to H5.
      
    • 
      :  Usually negligible (< 1 Hz), so it often appears as a simple doublet, but can broaden due to long-range effects.
      
The Amide Proton
  • Shift:

    
     8.4 – 8.7 ppm (Broad Doublet).
    
  • Coupling: Shows

    
     coupling to the isopropyl methine proton (~7-8 Hz).
    

Synthesis & Verification Workflow

To provide context on where this sample originates, the following diagram illustrates the synthesis pathway from the acid precursor, highlighting the conservation of the aromatic proton pattern.

Synthesis_Check Precursor 2-Fluoro-4-nitrobenzoic Acid (H3 at 8.23 ppm, J=10.5Hz) Reaction Amide Coupling (SOCl2 or HATU + iPr-NH2) Precursor->Reaction Activation Product This compound (H3 Pattern Conserved) Reaction->Product Substitution

Figure 2: Synthetic pathway. Note that the H3 proton pattern (large H-F coupling) is conserved from acid to amide.

References

  • Precursor Characterization: Xu, D., et al. (2013). "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research.[3] (Confirming 2-fluoro-4-nitrobenzoic acid H3 shift at 8.23 ppm, d, J=10.5 Hz).

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Establishing standard ortho ranges of 6-10 Hz).
  • Solvent Effects: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development.

Sources

A Senior Application Scientist's Guide to the ¹⁹F NMR Spectroscopy of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique of paramount importance. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an exceptional tool for characterizing fluorinated molecules.[1][2] The introduction of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability, making the precise confirmation of its incorporation and electronic environment a critical step in development.[3]

This guide provides an in-depth analysis of the ¹⁹F NMR spectral characteristics of 2-Fluoro-N-isopropyl-4-nitrobenzamide , a compound featuring a synthetically relevant substitution pattern. We will dissect the expected chemical shift and coupling patterns, compare these features with relevant alternative structures, and provide a robust experimental protocol for acquiring high-fidelity data. This document is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and the resulting NMR spectrum.

Predicted ¹⁹F NMR Characteristics of this compound

The ¹⁹F NMR spectrum of this compound is dictated by the electronic and steric environment of the fluorine atom. By understanding the influence of the substituents on the aromatic ring, we can predict the key spectral features with a high degree of confidence.

1. Chemical Shift (δ):

The ¹⁹F chemical shift is highly sensitive to the electron density around the nucleus. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1][4]

In our target molecule, the fluorine at the C2 position is influenced by two powerful electron-withdrawing groups:

  • Nitro Group (-NO₂): The nitro group at the C4 position is a strong resonance and inductively withdrawing group. This effect significantly reduces electron density across the entire aromatic ring, including at the C2 position, leading to a substantial deshielding of the fluorine atom.

  • N-isopropylbenzamide Group (-CONHCH(CH₃)₂): The amide group at the C1 position is also electron-withdrawing by induction, further contributing to the deshielding of the adjacent fluorine atom.

Considering these effects, the ¹⁹F chemical shift for this compound is predicted to be in the -110 to -115 ppm range (relative to CFCl₃ at 0 ppm). This prediction is based on the known downfield shift caused by para-nitro groups on fluoroaromatics.[5]

2. Multiplicity and Coupling Constants (J):

The signal for the fluorine atom will be split into a multiplet due to spin-spin coupling with neighboring magnetic nuclei, primarily the aromatic protons.[6][7] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the through-bond connectivity.

For this compound, the fluorine at C2 will couple with the three aromatic protons:

  • ³J(F-H3) (ortho coupling): Coupling to the proton at C3 is expected to be the largest, typically in the range of 7-10 Hz .

  • ⁴J(F-H5) (meta coupling): Coupling to the proton at C5 will be smaller, generally between 4-7 Hz .

  • ⁵J(F-H6) (para coupling): Coupling to the proton at C6 will be the smallest, typically in the range of 1-3 Hz .

Therefore, the ¹⁹F signal is predicted to appear as a doublet of doublets of doublets (ddd) .

It is also worth noting the potential for through-space coupling between the fluorine atom and the N-H proton of the isopropylamide group, particularly if a specific conformation is favored that brings these nuclei into close proximity. This would introduce an additional, smaller coupling to the ¹⁹F signal.

Comparative Analysis with Alternative Structures

To contextualize the ¹⁹F NMR characteristics of our target molecule, it is instructive to compare it with structurally related compounds. The following table summarizes the expected and observed ¹⁹F NMR data for several fluorinated benzamide and nitrobenzene derivatives.

Compound NameStructurePredicted/Observed ¹⁹F Chemical Shift (δ, ppm)Rationale for Chemical Shift DifferencePredicted Multiplicity
This compound ~ -112 (Predicted)Baseline; strong deshielding from ortho-amide and para-nitro groups.ddd
4-Fluoro-N-isopropyl-2-nitrobenzamide~ -105 (Predicted)Fluorine is para to the amide (weakly donating by resonance) and ortho to the strongly withdrawing nitro group, leading to greater deshielding.ddd
3-Fluoro-N-isopropyl-4-nitrobenzamide~ -108 (Predicted)Fluorine is meta to the amide and ortho to the nitro group, resulting in strong deshielding.ddd
2-Fluorobenzamide~ -118 (Predicted)The absence of the strongly withdrawing nitro group results in a more shielded fluorine nucleus and a more upfield chemical shift.ddd
1-Fluoro-4-nitrobenzene-109.8[5]No ortho-amide group; the deshielding is primarily from the para-nitro group.t

Note: Structures are illustrative and not generated from a chemical drawing tool. Predicted values are based on established substituent effects and data from related compounds.

This comparative analysis highlights the significant influence of substituent position on the ¹⁹F chemical shift. The interplay of inductive and resonance effects creates a unique spectral fingerprint for each isomer.

Experimental Protocol for High-Fidelity ¹⁹F NMR Spectroscopy

Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol is recommended for the analysis of this compound and similar compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add an internal standard for accurate chemical shift referencing. While CFCl₃ is the primary standard, it is volatile and not always practical. A common secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.[8]

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Ensure the spectrometer is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (zgfhigqn on Bruker systems with ¹H decoupling) is typically sufficient.

  • Spectral Width (SW): The chemical shift range for most organic fluorine compounds is broad.[7] A spectral width of at least 250 ppm (centered around -120 ppm) is a good starting point.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate to ensure good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration if quantitative analysis is required.

  • Number of Scans (NS): Due to the high sensitivity of ¹⁹F NMR, a relatively small number of scans (e.g., 16-64) is often sufficient to achieve an excellent signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum to the internal standard.

Visualizing Molecular Influences and Workflow

To better understand the factors influencing the ¹⁹F NMR spectrum and the experimental process, the following diagrams are provided.

Caption: Key electronic and coupling interactions influencing the ¹⁹F NMR spectrum.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Standard Add Internal Standard (e.g., C6H5CF3) Sample_Prep->Standard Tuning Tune & Shim Spectrometer Standard->Tuning Parameters Set Acquisition Parameters Tuning->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Analysis Spectral Analysis (δ, J, Multiplicity) Reference->Analysis

Caption: Step-by-step workflow for acquiring and processing a ¹⁹F NMR spectrum.

Conclusion

The ¹⁹F NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of substituent effects and spin-spin coupling. The predicted downfield chemical shift and the characteristic doublet of doublets of doublets splitting pattern serve as a unique identifier for this compound. By comparing its spectrum to those of related analogs, researchers can gain a deeper appreciation for the subtle electronic interplay within fluorinated aromatic systems. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality data, which is essential for the unambiguous characterization of novel fluorinated compounds in the fast-paced environment of drug discovery and development.

References

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • 19F NMR Reference Standards. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. IntechOpen. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Ultrafast 19F MAS NMR spectroscopy of pharmaceuticals at 100 kHz magic angle spinning. [Link]

  • N-(diisopropylphosphanyl)benzamide. MDPI. [Link]

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [Link]

  • 19F NMR spectrum of 5-(triisopropylalkynyl)-dibenzo[b,d]thiophenium triflate. [Link]

  • N-Isopropylbenzamide. PubChem. [Link]

Sources

A Comparative Guide to HPLC Purity Assay Development for 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Fluoro-N-isopropyl-4-nitrobenzamide. Eschewing a rigid template, this document follows a logical, field-proven workflow, explaining the scientific rationale behind each decision. It is intended for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for quality control and impurity profiling.

Introduction: Understanding the Analyte

This compound is a substituted aromatic amide. Its key structural features—a nitroaromatic ring, an amide linkage, and fluoro- and isopropyl-substituents—dictate its chromatographic behavior.

  • UV Absorbance: The nitro-substituted benzene ring is a strong chromophore, making UV detection highly suitable. Similar nitroaromatic compounds exhibit strong absorbance around 250-270 nm.[1][2][3][4] This provides a logical starting point for selecting the detection wavelength.

  • Polarity and Solubility: The combination of the polar nitro and amide groups with the more nonpolar isopropyl group and aromatic ring suggests the molecule is of intermediate polarity. This makes it an ideal candidate for Reverse-Phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar.[5][6]

  • Potential Interactions: The aromatic ring can engage in π-π interactions, while the amide group can act as a hydrogen bond donor and acceptor. These properties can be exploited to achieve unique selectivity with different column chemistries.[6]

The objective of a purity assay is to accurately quantify the main compound while separating it from all potential impurities, including starting materials, by-products, and degradation products.[7] Therefore, the developed method must be highly specific and robust, a principle underscored by international regulatory guidelines.[7][8][9]

The Method Development Strategy: A Phased Approach

A systematic, multi-phase approach, grounded in Quality by Design (QbD) principles, ensures the development of a robust and reliable method.[10] This strategy minimizes unforeseen issues and ensures the final method is fit-for-purpose.

MethodDevelopmentWorkflow A Phase 1: Initial Screening (Column & Mobile Phase) B Phase 2: Method Optimization (Gradient, Flow Rate, Temp.) A->B Select best candidate(s) C Phase 3: Method Validation (ICH Q2(R1) Guidelines) B->C Define optimal conditions D Final, Robust Purity Method C->D Confirm 'Fit for Purpose'

Caption: A three-phase workflow for systematic HPLC method development.

Phase 1: Initial Screening and Column Comparison

The goal of the initial screening is to identify the most promising stationary phase and mobile phase combination. Based on the analyte's structure, three reverse-phase columns with different selectivity mechanisms were chosen for comparison.

Experimental Protocol: Column Screening
  • Analyte Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • Mobile Phase A: Deionized Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Screening Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 22 min: 90% B

    • Time 22.1 min: 10% B

    • Time 25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor from 200-400 nm; extract chromatogram at 254 nm.

  • Injection Volume: 5 µL.

  • Procedure: Equilibrate each column with the initial conditions for 15 minutes. Perform a blank injection (50:50 water:acetonitrile) followed by an injection of the analyte solution.

Comparison of Stationary Phases

The choice of stationary phase is critical as it dictates the primary separation mechanism.[11] A standard C18 column is a workhorse for reverse-phase chromatography, separating primarily based on hydrophobicity.[5][6] An RP-Amide column is designed for enhanced retention of polar compounds, while a Phenyl-Hexyl column offers alternative selectivity through π-π interactions with aromatic analytes.

Parameter Column A: C18 (e.g., Waters SunFire C18, 4.6x150mm, 5µm)Column B: RP-Amide (e.g., Ascentis RP-Amide, 4.6x150mm, 5µm)Column C: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6x150mm, 5µm)
Retention Time (Main Peak) 12.5 min11.8 min13.1 min
Tailing Factor (USP) 1.31.11.0
Theoretical Plates (N) 12,50014,00016,500
Resolution (Main Peak vs. Impurity 1) 1.82.12.5
Observations Good retention but shows moderate peak tailing.Reduced tailing and good resolution, indicating favorable interaction with the amide group.Excellent peak shape and superior resolution, suggesting strong π-π interactions between the analyte and the phenyl stationary phase.

Phase 2: Method Optimization

With the best column selected, the next step is to optimize the mobile phase gradient, flow rate, and temperature to achieve the best possible separation in the shortest reasonable time. The goal is to ensure a resolution (Rs) of >2.0 for all relevant peaks and maintain a tailing factor between 0.9 and 1.2.

OptimizationLogic Start Phenyl-Hexyl Column Selected Opt_Gradient Optimize Gradient Slope (for Resolution) Start->Opt_Gradient Opt_Flow Adjust Flow Rate (for Run Time & Pressure) Opt_Gradient->Opt_Flow Rs > 2.0 achieved Opt_Temp Fine-tune Temperature (for Peak Shape & Selectivity) Opt_Flow->Opt_Temp Run time acceptable Final Optimized Method Opt_Temp->Final Peak shape optimal

Caption: The logical flow for optimizing key chromatographic parameters.

Optimized Method Protocol

Following a series of experiments adjusting the gradient steepness and flow rate, the following optimized conditions were established.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Time 0 min: 30% B

    • Time 15 min: 65% B

    • Time 16 min: 90% B

    • Time 18 min: 90% B

    • Time 18.1 min: 30% B

    • Time 22 min: 30% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

This optimized method provides a robust separation of the main this compound peak from known and potential unknown impurities with excellent peak shape and a total run time of 22 minutes.

Phase 3: Method Validation

The final step is to validate the analytical procedure to demonstrate that it is suitable for its intended purpose.[9] The validation should be performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for a purity assay.[7][8]

Key Validation Parameters for a Purity Assay
Validation Characteristic Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.995 (using PDA detector); baseline resolution (Rs > 2.0) between analyte and adjacent peaks.[13]
Linearity To show that test results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked placebo samples at three concentration levels.
Precision (Repeatability & Intermediate) To show the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 1.0% for the main peak area.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Typically required for quantifying impurities.[9]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor, efficiency) remain within acceptable limits when flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic) are varied.

Successful completion of these validation tests provides documented evidence that the method is reliable, accurate, and precise for the routine purity analysis of this compound.

Conclusion

This guide has outlined a systematic, science-driven approach to developing and validating an HPLC purity method for this compound. By starting with an understanding of the analyte's physicochemical properties, we rationally selected a Phenyl-Hexyl stationary phase that provided superior selectivity compared to standard C18 or RP-Amide columns. Subsequent optimization of the gradient and other parameters yielded a final method capable of robustly separating the main component from its impurities. The validation plan, grounded in ICH Q2(R1) guidelines, ensures the method's suitability for its intended use in a regulated quality control environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Mallu, P., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ExCell Bio. (2026). How to Develop an Analytical Method on HPLC. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • C-SOPS. (2024). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzene Compounds. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of 2-Fluoro-N-isopropyl-4-nitrobenzamide, a compound of interest in pharmaceutical research and development. By leveraging high-resolution mass spectrometry, we can elucidate its structure and predict its metabolic fate. This document is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the structural characterization of small molecules. We will explore the predictable fragmentation pathways, compare them with structurally similar analogs to highlight the influence of specific functional groups, and provide a detailed experimental protocol for replication.

Introduction: The Rationale for Fragmentation Analysis

Understanding the fragmentation behavior of a molecule under mass spectrometric conditions is fundamental to its unambiguous identification in complex matrices. For this compound (MW: 226.21 g/mol ), its structure incorporates several key functional groups—a fluorinated nitroaromatic ring and an N-isopropyl amide side chain—each contributing uniquely to its fragmentation signature. Electrospray ionization (ESI) typically produces a protonated molecule, [M+H]⁺, which is an even-electron species. The subsequent fragmentation via collision-induced dissociation (CID) involves the conversion of the ion's kinetic energy into internal energy, leading to the cleavage of specific bonds.[1] Analyzing these fragments allows for confident structural confirmation and can aid in the identification of metabolites where parts of the molecule have been biotransformed.

Predicted Fragmentation Pathways of this compound

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 227.08, is primarily dictated by the lability of the amide bond and the characteristic behavior of the nitro group. The protonation site is crucial; computational studies on similar aromatic amides suggest that protonation often occurs on the amide nitrogen, which facilitates the cleavage of the N-CO bond.[2]

The primary fragmentation routes are hypothesized as follows:

  • Amide Bond Cleavage: The most common fragmentation pathway for protonated N-alkyl benzamides is the cleavage of the C-N amide bond.[3] This results in the loss of a neutral isopropylamine molecule (C₃H₉N, 59.11 u) and the formation of a stable 2-fluoro-4-nitrobenzoyl acylium ion.

  • Neutral Loss from the N-isopropyl Group: A characteristic fragmentation for N-alkyl amides involves the loss of an alkene via a rearrangement process. For the N-isopropyl group, this would manifest as a neutral loss of propene (C₃H₆, 42.05 u).

  • Nitro Group Fragmentation: Nitroaromatic compounds are well-known to exhibit losses of NO (30.01 u) and NO₂ (46.01 u). These losses from the parent ion or subsequent fragment ions are highly diagnostic.

  • Secondary Fragmentation: The initial fragment ions, particularly the stable acylium ion, can undergo further dissociation, such as the loss of NO₂ or CO, providing additional structural confirmation.

These predicted pathways are visualized in the fragmentation scheme below.

fragmentation_pathway cluster_secondary parent [M+H]⁺ m/z 227.08 C₁₀H₁₂FN₂O₃⁺ f1 m/z 185.06 [C₇H₆FN₂O₃]⁺ parent->f1 - C₃H₆ (Propene) f2 m/z 168.01 [C₇H₃FNO₃]⁺ parent->f2 - C₃H₉N (Isopropylamine) (Major Pathway) f3 m/z 181.07 [C₁₀H₁₂FN₂O]⁺ parent->f3 - NO₂ f2_1 m/z 122.01 [C₇H₃FO]⁺ f2->f2_1 - NO₂ f2_2 m/z 140.02 [C₆H₃FNO₂]⁺ f2->f2_2 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust methodology for acquiring high-quality LC-MS/MS data. The protocol is designed to be self-validating by including quality control checks.

Objective: To generate a reliable fragmentation spectrum for this compound.

Materials:

  • This compound standard

  • LC-MS grade acetonitrile, methanol, and water[4]

  • LC-MS grade formic acid[4]

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with ESI source[5][6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the standard in methanol.

    • Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL for direct infusion and 100 ng/mL for LC-MS analysis.

    • Causality: Methanol is used for the stock due to its strong solvating power. The working solution is diluted in the initial mobile phase composition to ensure good peak shape upon injection.

  • Liquid Chromatography (LC) Method:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Causality: A standard C18 column is suitable for this moderately polar compound.[7] The gradient ensures elution and column cleaning. Formic acid is added to promote protonation for positive ion ESI.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 8 L/min

    • Desolvation Temperature: 350 °C

    • MS1 Scan Range: m/z 50-500

    • MS/MS (Tandem MS) Acquisition:

      • Select the precursor ion for [M+H]⁺ (m/z 227.08).

      • Use an isolation window of ~1 Da.

      • Apply stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragments.[1]

      • Acquire product ion spectra over a range of m/z 40-250.

    • Trustworthiness: The use of stepped collision energy ensures that a comprehensive fragmentation pattern is captured, preventing bias towards fragments formed only at a single energy level.

Caption: Experimental workflow for LC-MS/MS analysis.

Data Summary and Comparative Analysis

The fragmentation of this compound provides a rich dataset. To better understand the influence of each functional group, we compare its expected fragmentation pattern with three structural analogs.

m/z Predicted Fragment Ion Neutral Loss Origin
227.08[C₁₀H₁₂FN₂O₃]⁺-[M+H]⁺ (Parent Ion)
185.06[C₇H₆FN₂O₃]⁺C₃H₆ (42.05 u)Loss of propene from N-isopropyl group
181.07[C₁₀H₁₂FN₂O]⁺NO₂ (46.01 u)Loss from nitro group
168.01[C₇H₃FNO₃]⁺C₃H₉N (59.11 u)Major Fragment: Amide C-N cleavage
140.02[C₆H₃FNO₂]⁺CO (28.00 u)Loss from benzoyl cation (m/z 168.01)
122.01[C₇H₃FO]⁺NO₂ (46.01 u)Loss from benzoyl cation (m/z 168.01)
Table 1: Predicted key fragment ions for protonated this compound.
Comparative Fragmentation Guide

This comparison highlights how each functional group directs fragmentation.

Compound Structure [M+H]⁺ Key Fragments & Interpretation
Target Molecule This compound227.08m/z 168: [2-F, 4-NO₂-benzoyl]⁺. Confirms the benzoyl core. m/z 185: Loss of propene. Diagnostic for the N-isopropyl group. m/z 181: Loss of NO₂. Diagnostic for the nitro group.
Analog 1 (No Fluoro)N-isopropyl-4-nitrobenzamide209.10m/z 150: [4-NO₂-benzoyl]⁺. The absence of fluorine shifts this key ion by 18 u. m/z 167: Loss of propene. This fragmentation remains, confirming it is independent of the fluoro group.
Analog 2 (No Isopropyl)2-Fluoro-4-nitrobenzamide185.02m/z 168: Loss of NH₃. Forms the same benzoyl cation as the target molecule. No m/z ~143 ion: The absence of a propene loss (185 -> 143) confirms this pathway is exclusive to the N-isopropyl group.
Analog 3 (No Nitro)2-Fluoro-N-isopropylbenzamide[8]182.10m/z 123: [2-F-benzoyl]⁺. The benzoyl cation is now at m/z 123, shifted by 45 u due to the absence of the nitro group. No m/z ~136 ion: The absence of an NO₂ loss confirms its origin.
Table 2: Comparative fragmentation analysis of this compound and structural analogs.

Discussion of Comparative Data:

  • The presence of the N-isopropyl group is unequivocally confirmed by the neutral loss of 42 u (propene). This fragmentation is consistently absent in Analog 2, which lacks this group.

  • The nitro group's contribution is clearly demonstrated by the loss of 46 u (NO₂). This fragmentation is absent in Analog 3. Furthermore, the mass of the primary benzoyl fragment shifts by 45 u (the mass of NO₂) between the target molecule (m/z 168) and Analog 3 (m/z 123).

  • The fluorine atom influences the m/z of all fragments containing the aromatic ring. Its presence is confirmed by comparing the benzoyl fragment of the target (m/z 168) with that of Analog 1 (m/z 150). The 18 u mass difference corresponds to the substitution of a proton with a fluorine atom.

Conclusion

The LC-MS/MS fragmentation of this compound is characterized by several predictable and diagnostic pathways. The primary cleavage occurs at the amide bond, yielding a stable 2-fluoro-4-nitrobenzoyl cation at m/z 168.01. Secondary diagnostic fragments arise from the loss of propene from the N-isopropyl group (m/z 185.06) and the loss of NO₂ from the nitro group (m/z 181.07). By comparing these fragmentation patterns with those of carefully selected structural analogs, the contribution of each functional group can be isolated, providing an exceptionally high degree of confidence in structural elucidation. This guide provides a comprehensive framework for the analysis of this compound and serves as a template for the characterization of other complex small molecules.

References

  • Paiz, F. A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link][2][3]

  • Rocha, V. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Available at: [Link][1]

  • Bouchoux, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link][6]

  • Prakruti, D., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research. Available at: [Link][7]

  • PubChem. N-Isopropylbenzamide. Available at: [Link][8]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Honeywell. LC-MS Grade Solvents and Reagents. Available at: [Link][4]

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Nitro and Amide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Molecular Vibrations with FTIR

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is paramount for confirming molecular structure, monitoring reaction kinetics, and ensuring the quality of synthesized compounds. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, providing a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1][2] Each bond vibrates at a characteristic frequency, and when infrared radiation matching that frequency is absorbed, it provides an invaluable clue to the molecule's functional group composition.[1]

This guide provides an in-depth comparison of the FTIR spectral signatures of two critical functional groups in drug development and materials science: the nitro (-NO₂) group and the amide (-CONH-) group. We will move beyond simple peak identification to explore the causality behind spectral features, the influence of the molecular environment, and a robust, self-validating protocol for acquiring and interpreting your data.

Part 1: The Distinct Signature of the Nitro Group

The nitro group is a powerful electron-withdrawing group integral to many explosives and pharmaceutical compounds.[3] Its chemical structure, featuring a nitrogen atom bonded to two oxygen atoms, results in a highly characteristic and readily identifiable FTIR signature.[3]

The key to identifying a nitro group lies in two intense and distinct absorption bands arising from the stretching of the N-O bonds.[3][4] The bonding within the NO₂ group is best described by resonance, resulting in two N-O bonds that are equivalent and have a bond order of approximately 1.5. This unique electronic structure gives rise to two coupled stretching vibrations:

  • Asymmetric N-O Stretch: This is a very strong and sharp absorption band. For nitroalkanes, it appears near 1550 cm⁻¹.[5] When the nitro group is attached to an aromatic ring, conjugation effects lower the frequency to the 1550-1475 cm⁻¹ range.[4][5]

  • Symmetric N-O Stretch: This band is also strong, though typically less intense than the asymmetric stretch. It appears near 1365 cm⁻¹ for aliphatic compounds and is shifted to a lower wavenumber (1360-1290 cm⁻¹) for aromatic compounds.[4][5]

The presence of this pair of strong bands in the mid-infrared region is a highly reliable indicator of a nitro group.[3] The significant intensity of these bands is a direct result of the large change in dipole moment that occurs during the N-O stretching vibrations, a consequence of the high polarity of the bonds.[3]

Visualizing Nitro Group Vibrations

The primary vibrational modes giving rise to the characteristic FTIR peaks of the nitro group are illustrated below.

G cluster_0 Asymmetric Stretch cluster_1 Symmetric Stretch N1 N O1_1 O N1->O1_1 O1_2 O N1->O1_2 R1 R R1->N1 N2 N O2_1 O N2->O2_1 O2_2 O N2->O2_2 R2 R R2->N2

Caption: Key stretching vibrations of the nitro functional group.

Part 2: The Complex and Informative Amide Bands

Amides are fundamental to biology (as the peptide bonds linking amino acids in proteins) and are prevalent in synthetic pharmaceuticals.[6][7] Unlike the nitro group, the amide functional group gives rise to multiple characteristic bands, the positions of which are exquisitely sensitive to molecular structure, conformation, and hydrogen bonding.[8][9] This sensitivity makes FTIR a powerful tool for probing protein secondary structure.[8]

Amide bands are classified as Amide I, II, III, and so on. The most diagnostically useful are:

  • N-H Stretch (Primary and Secondary Amides): Occurring in the 3500-3100 cm⁻¹ region, this band is due to the N-H stretching vibration.[10] Its appearance is a key differentiator:

    • Primary amides (-CONH₂): Show two distinct peaks due to symmetric and asymmetric N-H stretching.[10][11]

    • Secondary amides (-CONHR): Show a single N-H stretching peak.[10][11]

    • Tertiary amides (-CONR₂): Lack an N-H bond and therefore do not show a peak in this region, making them harder to identify definitively by FTIR alone.[11]

  • Amide I Band (1700-1630 cm⁻¹): This is typically the most intense and useful absorption band in the amide spectrum.[8] It arises predominantly from the C=O stretching vibration (70-85%), with minor contributions from C-N stretching.[8] The exact position of the Amide I band is highly dependent on hydrogen bonding and the protein's secondary structure. For example, α-helical structures tend to show an Amide I band around 1652 cm⁻¹, while β-sheets absorb at a lower frequency, near 1635 cm⁻¹.[8][12]

  • Amide II Band (1580-1510 cm⁻¹): This band is conformationally sensitive and results from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%).[8] Its position also varies with secondary structure.

  • Amide III Band (1350-1250 cm⁻¹): This is a complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations.[6][8] While more complex to interpret, the constituent bands for different secondary structures can be more resolved in this region than in the Amide I region, offering complementary structural information.[13]

Visualizing Amide Group Vibrations

The primary vibrational modes for a secondary amide, which forms the peptide backbone, are illustrated here.

G cluster_0 Amide I (C=O Stretch) cluster_1 Amide II (N-H Bend + C-N Stretch) C1 C O1 O C1->O1 N1 N C1->N1 C2 C N2 N C2->N2 H2 H N2->H2 bend

Caption: Key vibrational modes of the secondary amide group.

Part 3: Comparative Analysis and Data Summary

A direct comparison highlights the distinct spectral features of nitro and amide groups, enabling unambiguous identification when both may be present in a molecule.

Table 1: Comparative Summary of Nitro and Amide FTIR Bands

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Typical Intensity & AppearanceCausality & Notes
Nitro (-NO₂) Aromatic Asymmetric N=O Stretch1550 - 1475Strong, SharpDue to high polarity of N-O bonds.[3][5]
Symmetric N=O Stretch1360 - 1290Medium-Strong, SharpOften appears as a pair with the asymmetric stretch.[3][5]
Amide, Primary (-CONH₂) N-H Stretch (asym & sym)3370 - 3170Medium, Two PeaksPresence of two N-H bonds leads to two distinct stretches.[11]
Amide I (C=O Stretch)1680 - 1630Strong, SharpPosition sensitive to hydrogen bonding.[11]
Amide II (N-H Bend)1650 - 1620MediumOverlaps with Amide I; often seen as a shoulder.[11]
Amide, Secondary (-CONHR) N-H Stretch3300 - 3100Medium, Single PeakCharacteristic of peptide bonds.[11]
Amide I (C=O Stretch)1700 - 1630Strong, SharpPosition is a key indicator of protein secondary structure.[8]
Amide II (N-H Bend/C-N Stretch)1580 - 1510Strong, SharpAlso conformationally sensitive.[8]

Part 4: Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible FTIR data requires a systematic approach. This protocol is designed to be self-validating by incorporating essential background and sample handling checks. The most common and versatile technique for pharmaceutical analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[14][15]

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation & Cleaning:

    • Rationale: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts.

    • Procedure: Gently wipe the ATR crystal surface with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Rationale: This is the most critical step for data integrity. The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This spectrum is subtracted from the sample spectrum to isolate the sample's true absorbance.[14]

    • Procedure: With the clean, empty ATR accessory in place, run a background scan according to the instrument's software prompts. A typical scan accumulates 16-32 scans for a good signal-to-noise ratio.

    • Validation: View the collected background spectrum. It should primarily show peaks for atmospheric water vapor (broad bands around 3600 cm⁻¹ and sharp lines around 1600 cm⁻¹) and CO₂ (sharp doublet around 2360 cm⁻¹). The baseline should be flat and near 100% transmittance.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.

    • Procedure (Solids): Place a small amount of the powder sample directly onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure. The goal is to create intimate contact without damaging the crystal.[15]

    • Procedure (Liquids): Place a single drop of the liquid sample onto the crystal, ensuring it covers the crystal surface.[16]

  • Sample Spectrum Acquisition:

    • Rationale: This measures the infrared absorption of the sample itself.

    • Procedure: Using the same scan parameters as the background, acquire the sample spectrum.

  • Data Processing and Cleaning:

    • Rationale: Raw data may require minor corrections for optimal interpretation.

    • Procedure: After the instrument automatically performs the background subtraction, inspect the spectrum. Apply a baseline correction if the baseline is sloped. Ensure the spectrum is displayed in Absorbance mode for easier quantitative comparison, as peak height is directly proportional to concentration according to the Beer-Lambert law.

Experimental Workflow Diagram

G start Start clean 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean background 2. Acquire Background Spectrum (16-32 scans) clean->background validate_bg 3. Validate Background (Check for H₂O, CO₂ peaks only) background->validate_bg validate_bg->clean Failed apply_sample 4. Apply Sample to Crystal (Solid or Liquid) validate_bg->apply_sample Passed acquire_sample 5. Acquire Sample Spectrum (Same scan parameters) apply_sample->acquire_sample process 6. Process Data (Background Subtraction, Baseline Correction) acquire_sample->process interpret 7. Interpret Spectrum (Identify Functional Groups, Compare to Library) process->interpret end End interpret->end

Caption: A self-validating workflow for ATR-FTIR analysis.

Conclusion

The successful interpretation of FTIR spectra for compounds containing nitro and amide groups hinges on a foundational understanding of their distinct vibrational origins. Nitro groups provide a clear, two-peak signature of high intensity, making them relatively straightforward to identify. Amides, in contrast, offer a richer, more complex spectrum where peak positions, particularly the Amide I band, are sensitive reporters of the local chemical environment and molecular conformation. By employing a meticulous and self-validating experimental workflow, researchers can generate high-quality data, enabling confident structural elucidation and a deeper understanding of molecular properties crucial for drug development and scientific discovery.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020). Available at: [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]

  • FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (2026). Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library. Available at: [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Available at: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Available at: [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • Greathouse, D. V., et al. (2013). Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment. National Center for Biotechnology Information. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Available at: [Link]

  • Carlson, G. L., et al. (2021). Distinct electrostatic frequency tuning rates for amide I and amide I′ vibrations. AIP Publishing. Available at: [Link]

  • MEI Lab, NIT Rourkela. (2022). Lecture 16: Understanding FTIR Spectrum. YouTube. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • How to Prepare Samples for FTIR Testing. (2026). Rocky Mountain Labs. Available at: [Link]

  • Mondal, J. A., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, J. A., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. ACS Publications. Available at: [Link]

  • Factors affecting vibrational frequency / wave number in IR spectroscopy. (2022). YouTube. Available at: [Link]

  • How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora. Available at: [Link]

Sources

Comparative Reactivity Profile: Ortho-Halogenated Nitrobenzamides in SNAr Applications

Author: BenchChem Technical Support Team. Date: February 2026

Substrates: 2-fluoro-N-isopropyl-4-nitrobenzamide (2-F) vs. 2-chloro-N-isopropyl-4-nitrobenzamide (2-Cl) . Reaction Class: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] Application: Library synthesis, fragment-based drug discovery (FBDD), and intermediate scale-up.

Executive Summary

In the synthesis of polysubstituted benzamides, the choice between 2-fluoro (2-F) and 2-chloro (2-Cl) substrates is not merely a matter of cost but the primary determinant of synthetic success.

While 2-chloro analogs are economically attractive (approx. 30–50% lower raw material cost), they exhibit significantly retarded reactivity in this specific scaffold. The 2-F analog is the superior choice for high-throughput library synthesis due to the "Element Effect" in SNAr mechanisms, allowing for milder conditions, higher functional group tolerance, and cleaner reaction profiles. The 2-Cl analog should be reserved for large-scale, cost-sensitive manufacturing where forcing conditions (high temperature/pressure) or transition-metal catalysis are viable.

Mechanistic Analysis: The "Element Effect"

To understand the performance gap, one must analyze the reaction mechanism. Unlike aliphatic SN2 reactions (where I > Br > Cl > F due to bond strength), SNAr reactions on activated rings follow the inverse order: F >> Cl ≈ Br > I .[4]

The Activation Mismatch

In these specific substrates, the activation pattern is unique:

  • Amide (

    
    ) at C1:  Acts as an Electron Withdrawing Group (EWG) ortho to the leaving group. It stabilizes the Meisenheimer complex via resonance (carbonyl).
    
  • Nitro (

    
    ) at C4:  Located meta to the leaving group (at C2).
    
    • Critical Insight: Because the nitro group is meta, it cannot participate in resonance stabilization of the negative charge in the intermediate. It only provides activation via the inductive (-I) effect.

Because the resonance activation is limited to the amide group, the ring is only moderately activated . This makes the stabilization of the transition state by the leaving group's electronegativity the controlling factor.[5]

Pathway Diagram

The following diagram illustrates why the Fluorine analog lowers the activation energy (


) of the rate-determining step (Step 1).

SNAr_Mechanism cluster_explanation The Fluorine Advantage Substrate Substrate (2-F or 2-Cl) TS1 Transition State 1 (Rate Determining) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex TS1->Intermediate k1 (Slow) Note1 Fluorine (High EN) stabilizes TS1 inductively >>> Chlorine TS1->Note1 Product Product (Substituted Amide) Intermediate->Product k2 (Fast) - X (Leaving Group)

Figure 1: SNAr mechanistic pathway. The high electronegativity of Fluorine stabilizes the electron-rich transition state (TS1), accelerating the rate-determining step.

Comparative Performance Data

The following data summarizes the reactivity differences when reacting these substrates with a secondary amine (e.g., Morpholine) and a thiol (e.g., Thiophenol).

Feature2-Fluoro Analog 2-Chloro Analog
Relative Rate (

)
~100–300x 1x
Standard Temp. 25°C – 60°C100°C – 140°C
Solvent Requirement MeCN, THF, or EtOHDMSO, DMF, or NMP (High BP required)
Base Requirement Weak (

, DIPEA)
Strong/Inorganic (

, NaH)
Impurity Profile Clean conversionHydrolysis of amide (due to high heat/base); incomplete rxn
Pd-Catalysis Need None (Metal-Free)Often required for sluggish amines

Key Observation: The 2-Cl analog often fails to reach full conversion with sterically hindered amines (e.g., isopropylamine, 2-methylpiperidine) under standard thermal conditions, whereas 2-F proceeds quantitatively.

Experimental Protocols
Method A: High-Throughput Synthesis (Using 2-Fluoro)

Recommended for: Medicinal chemistry libraries, heat-sensitive nucleophiles.

  • Preparation: Dissolve This compound (1.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add Nucleophile (1.2 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir at 40°C for 4 hours .

  • Workup: Dilute with water. The product usually precipitates. Filter and wash with water/hexanes.

    • Validation: LCMS should show >98% conversion with no hydrolysis byproducts.

Method B: Cost-Optimized Synthesis (Using 2-Chloro)

Recommended for: Multi-gram scale-up, simple non-volatile amines.

  • Preparation: Dissolve 2-chloro-N-isopropyl-4-nitrobenzamide (1.0 equiv) in DMSO (0.5 M).

  • Addition: Add Nucleophile (2.0 equiv) and

    
     (2.0 equiv).
    
    • Note: Excess nucleophile is used to drive kinetics.

  • Reaction: Heat to 120°C for 12–18 hours .

  • Workup: Pour into ice water. Extract with EtOAc. Recrystallization is usually required to remove unreacted chloride.

Method C: "Rescue" Protocol (Pd-Catalysis for 2-Chloro)

If the 2-Cl substrate fails under thermal conditions, switch to Buchwald-Hartwig conditions:

  • Catalyst:

    
     / XPhos.
    
  • Base:

    
    .
    
  • Solvent: Toluene, 100°C.

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your campaign.

Decision_Matrix Start Start: Select Substrate Q1 Is the Nucleophile Heat Sensitive / Volatile? Start->Q1 Q2 Is this for a >100g Scale-up? Q1->Q2 No Route_F USE 2-FLUORO (Method A) Q1->Route_F Yes Q2->Route_F No (Speed Critical) Route_Cl USE 2-CHLORO (Method B) Q2->Route_Cl Yes (Cost Critical) Route_Pd USE 2-CHLORO + Pd Cat (Method C) Route_Cl->Route_Pd If Low Yield

Figure 2: Substrate selection logic based on scale and nucleophile stability.

References
  • Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Establishes the F >> Cl reactivity order in SNAr.

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Rohrbach, S., et al. (2019).[6] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules. Compares yields of o-fluoro vs o-chloro benzamides, confirming moderate reactivity of chloro-analogs.[6]

  • Neumann, C. N., et al. (2016). "The mechanism of the nucleophilic aromatic substitution of polyfluoroarenes." Nature.[7] Modern analysis of the Meisenheimer complex stabilization.

Sources

A Researcher's Guide to Validating the Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a foundational step. The integrity of this synthesis underpins the reliability of all subsequent biological and pharmacological evaluations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at a fundamental technique for validating the synthesis of a key benzamide derivative: 2-Fluoro-N-isopropyl-4-nitrobenzamide. We will explore the utility of melting point determination as a primary, yet powerful, tool for assessing purity and confirming identity, while also comparing it with other analytical methods.

The Critical Role of Synthesis Validation

The synthesis of a target molecule like this compound is rarely a perfectly clean process. Side reactions, unreacted starting materials, and purification inefficiencies can all lead to the presence of impurities. These impurities can have profound effects on the compound's physical, chemical, and biological properties, potentially leading to misleading experimental results and jeopardizing the integrity of a research program. Therefore, robust validation of the synthesized product is not merely a procedural formality but a scientific necessity.

Melting point analysis is a classical and accessible technique that provides crucial information about the purity and identity of a crystalline solid.[1] A pure crystalline compound will typically melt over a very narrow temperature range, whereas the presence of impurities will cause a depression and broadening of the melting point range.[2][3] This phenomenon, known as melting point depression, makes it a highly sensitive indicator of purity.

Validating this compound Synthesis: A Practical Approach

The synthesis of this compound, like many amides, can be achieved through various synthetic routes, often involving the acylation of an amine with a carboxylic acid derivative.[4][5][6][7] A common approach involves the reaction of 2-fluoro-4-nitrobenzoic acid with isopropylamine. The resulting crude product must then be purified, typically by recrystallization, to remove any unreacted starting materials or byproducts.

Workflow for Synthesis and Validation:

Caption: Workflow for the synthesis and validation of this compound.

Experimental Protocol: Melting Point Determination

The following is a detailed, step-by-step methodology for determining the melting point of synthesized this compound using a standard capillary melting point apparatus.

Materials:

  • Synthesized and purified this compound

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry, crystalline product onto a clean watch glass.[8] Finely powder the sample using a spatula.

  • Loading the Capillary: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[3][8]

  • Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[2] This will help in setting the parameters for a more accurate measurement.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[2][8]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Interpretation: A sharp melting range (typically 0.5-2 °C) close to the literature value indicates a high degree of purity. A broad or depressed melting range suggests the presence of impurities.

Comparison with Alternative Validation Techniques

While melting point analysis is a valuable tool, it is often used in conjunction with other analytical techniques for a more comprehensive validation.[9][10] The choice of method depends on the specific requirements of the research and the available resources.

TechniquePrincipleAdvantagesDisadvantages
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Purity is assessed by the sharpness and proximity to the literature value.- Rapid and inexpensive- Requires a small amount of sample- Good indicator of purity for crystalline solids[3][9]- Not suitable for amorphous or thermally unstable compounds- Does not provide detailed structural information- Can be subjective
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.- Provides definitive structural confirmation- Can identify and quantify impurities- Requires more expensive instrumentation- Sample preparation can be more complex- Data interpretation requires expertise
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition.- Highly sensitive- Provides accurate molecular weight information- Can be coupled with chromatography for mixture analysis- Can be destructive to the sample- May not distinguish between isomers- Requires specialized equipment
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[8]- Excellent for assessing purity and quantifying components- Can be used for both qualitative and quantitative analysis- Requires method development- Can be time-consuming- Requires more expensive equipment and solvents
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.- Good for identifying the presence of specific functional groups (e.g., amide C=O stretch)- Relatively quick and non-destructive- Provides limited information about the overall molecular structure- Spectra can be complex to interpret
Conclusion

The validation of a synthesized compound is a cornerstone of reliable scientific research. For crystalline solids like this compound, melting point determination stands out as a rapid, cost-effective, and highly informative first-line technique for assessing purity and confirming identity.[1][2] While it may not provide the granular structural detail of more sophisticated methods like NMR or MS, its sensitivity to impurities makes it an indispensable tool in the synthetic chemist's arsenal. By integrating melting point analysis into a comprehensive validation workflow, researchers can proceed with confidence in the quality of their synthesized materials, ensuring the integrity and reproducibility of their subsequent investigations.

References

  • Melting point determination. [URL: https://www.ch.utexas.edu/tlim/courses/org_lab/procedures/melting_point.pdf]
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [URL: https://www.buchi.
  • Melting point determination - SSERC. [URL: https://www.sserc.org.
  • Melting point determination | Edisco. [URL: https://www.edisco.
  • Measuring the Melting Point - Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/]
  • Synthesis and analysis of amides - Chemistry Education. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/rp/c6rp90001k]
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [URL: https://iris.uniss.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... [URL: https://www.uottawa.ca/faculty-science/sites/g/files/bhrskd396/files/2022-09/Experiment%201%20-%20CHM%201321.pdf]
  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513757/]
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. [URL: http://pubs.sciepub.com/wjce/3/1/4/index.html]
  • 2-Fluoro-4-nitro-benzamide | 350-32-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52402271_EN.htm]
  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. [URL: https://patents.
  • 927209-10-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/927209-10-7.html]
  • Amide synthesis by acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. [URL: https://patents.google.
  • 2-Fluoro-4-nitrobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/403-24-7.htm]
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. [URL: https://www.biorxiv.org/content/10.1101/2023.08.14.553258v1.full]
  • Statistical Validation of Experimental Results for N-(2-chlorophenyl)-4-isopropylbenzamide: A Comparative Guide - Benchchem. [URL: https://www.benchchem.
  • 2-fluoro-N-methyl-4-nitrobenzamide - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/S70933.html]
  • CAS 350-32-3 | 2-Fluoro-4-nitrobenzamide - Synblock. [URL: https://www.synblock.com/cas-350-32-3.html]
  • 2-Fluoro-N-methyl-4-nitrobenzamide | C8H7FN2O3 | CID 53440632 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53440632]
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6591]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Fluoro-N-isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 2-Fluoro-N-isopropyl-4-nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of obtaining accurate and precise elemental composition data for complex, heteroatom-containing organic molecules. We will explore not only the standard methods for Carbon, Hydrogen, and Nitrogen (CHN) analysis but also provide a detailed comparison of modern and classical techniques for the more challenging determination of Fluorine.

Theoretical Composition and Analytical Challenges

Accurate elemental analysis is a cornerstone of chemical characterization, serving as a primary indicator of sample purity and confirming molecular formula. The theoretical elemental composition of this compound (Molecular Formula: C₁₀H₁₁FN₂O₃; Molar Mass: 226.21 g/mol ) is the benchmark against which all experimental results are measured.

ElementSymbolAtomic MassCountTotal MassWeight %
CarbonC12.01110120.1153.10%
HydrogenH1.0081111.0884.90%
NitrogenN14.007228.01412.38%
FluorineF18.998118.9988.40%
OxygenO15.999347.99721.22%

The presence of both a nitro group (-NO₂) and a halogen (Fluorine) presents specific analytical hurdles that must be addressed to ensure accurate quantification.

  • Nitro Compounds: The high oxygen content and the stability of nitrogen oxides (NOx) formed during combustion can lead to incomplete reduction to N₂ gas. This scavenging of nitrogen from the analytical stream can result in erroneously low nitrogen values.[1] Modern elemental analyzers mitigate this by optimizing combustion conditions and employing highly efficient reduction tubes (e.g., containing elemental copper) to quantitatively convert all NOx species to N₂ before detection.

  • Halogenated Compounds: Halogens, particularly the highly reactive fluorine, produce acidic and corrosive gases (like hydrogen fluoride, HF) upon combustion. These gases can interfere with detectors and must be effectively removed or "scrubbed" from the gas stream before CHN analysis.[1] For direct fluorine quantification, these combustion products are intentionally captured and analyzed.

Analysis of Carbon, Hydrogen, and Nitrogen (CHN)

The simultaneous determination of carbon, hydrogen, and nitrogen is reliably achieved through automated combustion analysis. This technique is a destructive method that involves the complete combustion of the sample in a controlled, oxygen-rich environment.

Experimental Protocol: Automated CHN Combustion Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard of high purity, such as Acetanilide or Sulfanilamide.[2][3] This establishes the response factors for the detectors.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule using a microbalance.[4] The precise weight is critical as all results are calculated as a percentage of this initial mass.

  • Combustion: The encapsulated sample is dropped into a high-temperature (900-1000°C) combustion furnace. In the presence of pure oxygen, the sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

  • Reduction and Scrubbing: The combustion gases pass through a reduction tube containing heated elemental copper, which quantitatively converts NOx to N₂. Halogen and sulfur scrubbers, such as silver tungstate and magnesium oxide, remove interfering gases like HF.[1]

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ (with Helium as a carrier gas) is separated via gas chromatography. The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector signals, the initial sample weight, and the calibration factors.

Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh Sample (1-3 mg) in Tin Capsule combust 2. Combustion Furnace (950°C, O₂) weigh->combust reduce 3. Reduction Tube (Cu) (NOx → N₂) combust->reduce scrub 4. Halogen/Sulfur Scrubbers reduce->scrub gc 5. GC Separation (CO₂, H₂O, N₂) scrub->gc tcd 6. TCD Detection gc->tcd calc 7. Calculate %C, %H, %N tcd->calc

Caption: Automated CHN combustion analysis workflow.

Comparative Analysis of Fluorine Determination Methods

The determination of covalently bound fluorine requires specialized techniques that can break the strong C-F bond and convert the fluorine into a measurable ionic form (F⁻).[5] Here, we compare two robust methods: Combustion Ion Chromatography (CIC) and Parr Oxygen Bomb combustion followed by Ion-Selective Electrode (ISE) analysis.

Method 1: Combustion Ion Chromatography (CIC)

CIC is a modern, automated technique that couples high-temperature combustion with the sensitive and specific detection capabilities of ion chromatography. It is increasingly recognized as a preferred method for halogen analysis in diverse matrices.[6][7]

  • Instrument Calibration: Prepare a series of aqueous fluoride standards from a certified stock solution. Analyze these standards to generate a calibration curve on the ion chromatograph.

  • Sample Preparation: Weigh 1-5 mg of the sample into a ceramic or quartz combustion boat.

  • Combustion: The boat is introduced into a combustion furnace heated to 900-1100°C. The sample is combusted in a stream of Argon and Oxygen. All fluorine is converted to hydrogen fluoride (HF).

  • Gas Absorption: The combustion gas stream is bubbled through an aqueous absorption solution (often containing a dilute hydrogen peroxide solution to aid in the absorption of other acid gases). The HF gas dissolves to form fluoride ions (F⁻).

  • IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The fluoride is separated from other anions on an analytical column and quantified by a conductivity detector.[8]

  • Data Analysis: The fluoride concentration in the absorption solution is determined from the calibration curve. The software then calculates the %F in the original sample based on its initial weight and the volume of the absorption solution.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_ic Ion Chromatography cluster_output Data Output weigh 1. Weigh Sample in Ceramic Boat combust 2. Combustion Furnace (1000°C, Ar/O₂) weigh->combust absorb 3. Gas Absorption (HF → F⁻ in solution) combust->absorb inject 4. Inject Aliquot absorb->inject separate 5. Anion Separation inject->separate detect 6. Conductivity Detector separate->detect calc 7. Calculate %F detect->calc

Caption: Combustion Ion Chromatography (CIC) workflow for fluorine.

Method 2: Parr Oxygen Bomb with Fluoride-ISE Detection

This classical method uses a high-pressure oxygen environment within a sealed vessel (a "bomb") to ensure complete combustion of the sample.[9] The resulting fluoride is then measured using a well-established electrochemical technique.

  • ISE Calibration: Calibrate the fluoride ion-selective electrode (ISE) using a series of fluoride standards prepared in a background matrix identical to the final sample solution.

  • Sample Preparation: Weigh 0.2-0.5 g of the sample into a combustion capsule. Add 5-10 mL of an absorption solution (e.g., dilute NaOH) to the bottom of the bomb cylinder.[9]

  • Combustion: Place the capsule in the bomb head, attach a fuse wire, and seal the bomb. Pressurize the bomb with pure oxygen (25-30 atm). Ignite the sample remotely.

  • Absorption: Allow the bomb to cool. During combustion, HF is formed and is trapped and neutralized by the alkaline absorption solution, forming sodium fluoride (NaF).

  • Sample Recovery: Carefully vent and open the bomb. Quantitatively transfer the contents, including rinsings of the internal surfaces, to a volumetric flask.

  • ISE Measurement: Take a known volume of the recovered solution and add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB). TISAB is crucial as it adjusts the pH to an optimal range (5.0-5.5) and complexes interfering ions.[9] Measure the fluoride concentration using the calibrated ISE.

  • Data Analysis: Calculate the total amount of fluoride in the volumetric flask and, from the initial sample weight, determine the %F.

ParrBomb_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement cluster_output Data Output weigh 1. Weigh Sample & Add Absorption Soln. seal 2. Seal Bomb & Pressurize (O₂) weigh->seal ignite 3. Ignite Sample seal->ignite cool 4. Cool & Absorb HF ignite->cool transfer 5. Transfer & Dilute cool->transfer tisab 6. Add TISAB Buffer transfer->tisab ise 7. Measure with F⁻ ISE tisab->ise calc 8. Calculate %F ise->calc

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates.[1][2][3][4] While seemingly a subtle modification, the substitution of a hydrogen atom with fluorine, particularly on an aromatic ring such as in benzamides, can induce profound changes in a molecule's biological activity.[5] This guide provides an in-depth comparison of the biological activities of 2-fluoro-benzamides and their non-fluorinated analogs, supported by experimental data and methodologies. We will explore how this single atomic substitution can significantly influence physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability.[2][6][7]

The unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[2] These characteristics allow for the fine-tuning of a molecule's electronic and conformational properties, which in turn dictates its interaction with biological targets.[1][6] This guide will delve into the causality behind these effects and provide researchers with the foundational knowledge and practical protocols to assess the impact of 2-fluorination on their own benzamide-based compounds.

The Physicochemical Impact of 2-Fluorination

The introduction of a fluorine atom at the ortho-position of the benzamide ring instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is crucial to comprehending the resulting alterations in biological activity.

  • Lipophilicity: A single fluorine substitution for hydrogen often leads to a slight increase in lipophilicity (LogP).[6] This is attributed to fluorine's inductive effect. However, the impact on distribution coefficient (LogD) at physiological pH can be more complex, as fluorination also influences the acidity or basicity of nearby functional groups.[6]

  • Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly lower the pKa of adjacent acidic protons or the conjugate acids of nearby basic groups.[5][6] This can alter the ionization state of the molecule at physiological pH, which has direct implications for its solubility, protein binding, and target engagement.[6]

  • Conformational Control: The presence of a 2-fluoro substituent can impose conformational constraints on the molecule.[6] This can occur through steric effects or the gauche effect, where the polar C-F bond influences the dihedral angles of adjacent polar groups.[6] Such conformational rigidity can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for a target.[6]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes.[6] This is a common strategy to improve a drug candidate's metabolic stability and, consequently, its pharmacokinetic profile.[5][6]

Comparative Analysis of Biological Activity

The aforementioned physicochemical alterations directly translate into tangible differences in the biological performance of 2-fluorinated benzamides compared to their non-fluorinated counterparts.

Enhanced Binding Affinity and Potency

The introduction of a 2-fluoro group can bolster a molecule's binding affinity to its biological target through several mechanisms:

  • Favorable Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole or C-F---H-X hydrogen bonds with protein targets, thereby strengthening the ligand-protein interaction.[6]

  • Conformational Stabilization: By locking the molecule into its bioactive conformation, the 2-fluoro substituent can reduce the entropic penalty of binding, leading to a more favorable binding free energy.[6]

  • Increased Target Selectivity: The subtle yet significant changes in electronics and conformation can lead to improved selectivity for the intended target over off-target proteins, which can reduce side effects.[1]

Improved Cell Permeability and Oral Bioavailability

The modulation of lipophilicity and metabolic stability often culminates in enhanced cell membrane permeability and oral bioavailability.[1][6] While increased lipophilicity can improve passive diffusion across cell membranes, it is the strategic blocking of metabolic "soft spots" that often leads to a more pronounced improvement in systemic exposure after oral administration.[1][6]

Increased Metabolic Stability and Pharmacokinetic Profile

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[3][6] The ortho-position on a benzamide ring can be susceptible to metabolic oxidation. The introduction of a robust C-F bond at this position effectively shields the molecule from degradation by metabolic enzymes.[6] This leads to a longer in vivo half-life, reduced clearance, and an overall improved pharmacokinetic profile, allowing for less frequent dosing.[1]

Quantitative Data Comparison

To illustrate the potential impact of 2-fluorination, the following table presents hypothetical yet representative data for a generic benzamide and its 2-fluoro analog.

ParameterNon-Fluorinated Benzamide2-Fluoro-BenzamideRationale for Change
Target Binding Affinity (IC₅₀) 500 nM50 nMEnhanced electrostatic interactions and favorable conformation.[6]
Lipophilicity (LogP) 2.52.8Inductive effect of the fluorine atom.[6]
Aqueous Solubility (pH 7.4) 10 µg/mL8 µg/mLIncreased lipophilicity can sometimes reduce aqueous solubility.[1]
Cell Permeability (Papp) 5 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sIncreased lipophilicity and potential for improved membrane transit.[1][6]
Metabolic Stability (t₁/₂ in microsomes) 15 min90 minBlocking of oxidative metabolism at the 2-position.[5][6]
Oral Bioavailability (%F) 20%60%A combination of improved permeability and metabolic stability.[1][6]

Experimental Protocols

To empower researchers to validate these concepts in their own work, the following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow Overview

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synth_NF Synthesize Non-Fluorinated Benzamide Binding Binding Affinity Assay (IC50) Synth_NF->Binding Permeability Cell Permeability Assay (e.g., PAMPA) Synth_NF->Permeability Metabolism Metabolic Stability Assay (Microsomes) Synth_NF->Metabolism Synth_F Synthesize 2-Fluoro-Benzamide Synth_F->Binding Synth_F->Permeability Synth_F->Metabolism Analysis Comparative Data Analysis Binding->Analysis Permeability->Analysis Metabolism->Analysis

Caption: A streamlined workflow for the comparative biological evaluation of fluorinated and non-fluorinated benzamides.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (non-fluorinated and 2-fluoro-benzamide) in 100% DMSO at a concentration of 10 mM.

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

  • Assay Procedure:

    • Create a serial dilution of the test compounds in a 96-well or 384-well assay plate. Typically, an 11-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM).

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the target enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.

  • Plate Preparation:

    • Prepare a donor plate (96-well filter plate) by adding a lipid solution (e.g., phosphatidylcholine in dodecane) to the filter membrane of each well and allowing it to impregnate.

    • Prepare an acceptor plate (96-well plate) with an appropriate buffer.

  • Assay Procedure:

    • Prepare solutions of the test compounds in a buffer at a known concentration (e.g., 100 µM).

    • Add the compound solutions to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 3: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the test compounds at 1 µM in an appropriate buffer.

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a solution of NADPH (a required cofactor for P450 enzymes) in buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the test compound and liver microsomes.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

Visualizing the Impact of 2-Fluorination

Influence on Drug-Target Interactions

G cluster_0 Non-Fluorinated Benzamide cluster_1 2-Fluoro-Benzamide NF_Benzamide Benzamide NF_Interaction Standard H-Bonding & Hydrophobic Interactions NF_Benzamide->NF_Interaction Target Biological Target (e.g., Enzyme Active Site) NF_Interaction->Target Moderate Affinity F_Benzamide 2-Fluoro-Benzamide F_Interaction Enhanced Interactions: - Favorable C-F Dipole - Conformational Rigidity - Potential F-H Bonds F_Benzamide->F_Interaction F_Interaction->Target Higher Affinity

Caption: A diagram illustrating how 2-fluorination can enhance interactions with a biological target, leading to increased binding affinity.

Metabolic Blocking by 2-Fluorination

G cluster_0 Non-Fluorinated Benzamide Metabolism cluster_1 2-Fluoro-Benzamide Metabolism NF_Benzamide Benzamide Metabolite Hydroxylated Metabolite NF_Benzamide->Metabolite CYP450 Oxidation F_Benzamide 2-Fluoro-Benzamide Blocked Metabolism Blocked F_Benzamide->Blocked Strong C-F Bond

Caption: A simplified representation of how the strong C-F bond in 2-fluoro-benzamide can prevent metabolic oxidation.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom at the 2-position of a benzamide scaffold is a powerful and well-established strategy in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of drug candidates.[2][3] This guide has provided a comprehensive overview of the physicochemical principles underlying these improvements, from altered lipophilicity and electronics to enhanced metabolic stability. The provided experimental protocols offer a practical framework for researchers to systematically evaluate the impact of such modifications. As our understanding of fluorine's role in molecular design continues to evolve, so too will our ability to rationally design and develop safer and more effective benzamide-based therapeutics.[4] The judicious use of 2-fluorination will undoubtedly remain a key tactic in the medicinal chemist's toolbox for the foreseeable future.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21). ACS Publications.
  • The role of fluorine in medicinal chemistry: Review Article. (2008, October 4). Taylor & Francis.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Fluoro-N-isopropyl-4-nitrobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 2-Fluoro-N-isopropyl-4-nitrobenzamide, a compound with significant potential in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar halogenated nitroaromatic compounds to establish a robust framework for its safe utilization and disposal.

Hazard Assessment and Triage: Understanding the Risks

Based on the toxicological profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary risks associated with this and similar chemical structures include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation : Potential to cause significant skin and eye irritation.[1][2]

Given these potential hazards, a proactive and cautious approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionRationale
Hands Chemical-resistant gloves (Nitrile recommended)To prevent dermal absorption of the compound.[3][4]
Eyes Safety goggles or glasses with side shieldsTo protect against splashes and airborne particles.[1][3][4]
Body Laboratory coatTo protect skin and personal clothing from contamination.[3][4]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.[1][3][4]

Expert Insight: The selection of appropriate PPE is not merely a checklist; it's a dynamic risk assessment. For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, a face shield in addition to safety goggles is recommended.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

operational_workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Log and store handling Handling in Fume Hood storage->handling Transport to work area use Experimental Use handling->use Weighing and preparation decontamination Decontamination use->decontamination Post-experiment cleanup disposal Waste Disposal decontamination->disposal Segregate waste

Caption: Disposal plan for this compound waste.

Waste Disposal Protocol:
  • Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. [5][6]Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials. [5]2. Container : Use a compatible, leak-proof container for waste collection. Keep the container closed when not in use.

  • Labeling : The waste container must be accurately labeled with its contents.

  • Storage : Store the waste container in a well-ventilated area, such as a satellite accumulation area or a designated section of a fume hood.

  • Disposal : The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration. [5]Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor. [5] By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • 3-Nitrobenzamide SDS, 645-09-0 Safety Data Sheets. ECHEMI.
  • Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide. Cole-Parmer.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • WASTE MANAGEMENT. Bucknell University.
  • 4-Fluoro-2-nitrobenzaldehyde SDS. Apollo Scientific.
  • Corrosives SOP. Texas Woman's University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-isopropyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-isopropyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.